Gp100 (25-33), mouse TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C48H70F3N15O19 |
|---|---|
分子量 |
1218.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N15O17.C2HF3O2/c1-21(2)14-31(45(77)78)61-41(73)28(15-22-18-53-25-7-4-3-6-23(22)25)58-43(75)30(17-37(68)69)60-40(72)27(10-11-33(48)63)57-42(74)29(16-34(49)64)59-39(71)26(8-5-13-52-46(50)51)56-44(76)32(20-62)55-35(65)19-54-38(70)24(47)9-12-36(66)67;3-2(4,5)1(6)7/h3-4,6-7,18,21,24,26-32,53,62H,5,8-17,19-20,47H2,1-2H3,(H2,48,63)(H2,49,64)(H,54,70)(H,55,65)(H,56,76)(H,57,74)(H,58,75)(H,59,71)(H,60,72)(H,61,73)(H,66,67)(H,68,69)(H,77,78)(H4,50,51,52);(H,6,7)/t24-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI 键 |
JHAQRKNFSLTWQJ-MGFDRQLESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Gp100 (25-33) Peptide and the Putative Mechanism of Action of Trifluoroacetic Acid in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycoprotein 100 (Gp100) peptide, specifically the amino acid sequence 25-33, is a key melanoma-associated antigen. In mouse models, this peptide is instrumental in studying anti-tumor immune responses and developing cancer vaccines. This technical guide provides a comprehensive overview of the Gp100 (25-33) peptide's mechanism of action in mice, with a particular focus on the differential immunogenicity of the human and murine variants. Additionally, it explores the role of trifluoroacetic acid (TFA), a common counter-ion in synthetic peptides, and its potential, though not fully elucidated, mechanism of action in modulating the immune response.
Gp100 (25-33) Peptide: A Tale of Two Species
The Gp100 (25-33) peptide is an H-2Db restricted epitope, meaning it is presented by the MHC class I molecule H-2Db on the surface of cells in C57BL/6 mice and recognized by CD8+ T cells.[1][2] However, the immunogenicity of this peptide differs significantly between its human and mouse orthologs.
The human Gp100 (25-33) peptide (hGp100), with the sequence KVPRNQDWL, is a potent immunogen in mice.[2] It exhibits high affinity for the H-2Db molecule, leading to stable peptide-MHC complexes that can effectively stimulate a robust CD8+ T cell response.[2] This response is cross-reactive, meaning the T cells activated by hGp100 can also recognize and target cells presenting the mouse Gp100 (25-33) peptide (mGp100).[2]
In contrast, the mouse Gp100 (25-33) peptide, with the sequence EGSRNQDWL, is poorly immunogenic in mice due to central and peripheral tolerance mechanisms that eliminate or inactivate self-reactive T cells.[2] This makes it a challenging target for vaccination strategies aimed at breaking tolerance to this self-antigen.
The enhanced immunogenicity of the human peptide is attributed to amino acid differences at the N-terminus, which increase its binding affinity for the H-2Db molecule.[2] This "heteroclitic" nature of the human peptide makes it a valuable tool for inducing anti-tumor immunity against melanoma in mouse models.[2]
Quantitative Data on Gp100 (25-33) Peptides
The following tables summarize key quantitative data comparing the human and mouse Gp100 (25-33) peptides.
Table 1: Peptide Sequences and Properties
| Peptide | Sequence | Length (amino acids) |
| Human Gp100 (25-33) | KVPRNQDWL | 9 |
| Mouse Gp100 (25-33) | EGSRNQDWL | 9 |
Table 2: Comparative Immunogenicity Data
| Parameter | Human Gp100 (25-33) | Mouse Gp100 (25-33) | Reference |
| H-2Db Binding Affinity | High | Low | [2] |
| Induction of CD8+ T cell Response | Strong | Weak/None | [2] |
| Cross-reactivity | Induces T cells that recognize mGp100 | - | [2] |
| Anti-tumor Efficacy in B16 Melanoma Model | Effective in inducing tumor rejection | Ineffective | [2] |
Mechanism of Action: T-cell Recognition of Gp100 (25-33)
The central mechanism of action for Gp100 (25-33) in eliciting an anti-tumor immune response involves its presentation by MHC class I molecules and subsequent recognition by CD8+ T cells.
As depicted in the diagram, the Gp100 protein within a tumor cell or an antigen-presenting cell (APC) is processed by the proteasome into smaller peptides, including the Gp100 (25-33) epitope. This peptide is then transported into the endoplasmic reticulum by the Transporter Associated with Antigen Processing (TAP), where it binds to the H-2Db MHC class I molecule. The stable peptide-MHC complex is then transported to the cell surface. A CD8+ T cell with a complementary T-cell receptor (TCR) recognizes this complex, leading to the activation of the T cell. This activation results in T-cell proliferation, the release of inflammatory cytokines like IFN-γ, and the development of cytotoxic activity, enabling the T cell to directly kill tumor cells presenting the Gp100 (25-33) peptide.
The Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a common reagent used in the solid-phase synthesis and purification of peptides.[3] As a result, synthetic peptides are often delivered as TFA salts. While frequently considered an inert counter-ion, residual TFA can have biological effects that may influence the outcome of in vivo studies.[3]
The direct mechanism of action of TFA as an immunomodulator or adjuvant in the context of Gp100 (25-33) peptide vaccination in mice has not been extensively studied or clearly defined. However, based on its known properties, several potential mechanisms can be hypothesized:
-
Inflammatory Response: TFA has been reported to have pro-inflammatory properties.[3] A localized inflammatory response at the injection site could potentially act as a "danger signal," leading to the recruitment and activation of APCs, thereby enhancing the initial stages of the immune response to the co-administered peptide.
-
Dendritic Cell Maturation: The maturation of dendritic cells (DCs) is a critical step for the initiation of a potent T-cell response. While not directly demonstrated for TFA, some adjuvants function by inducing DC maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines. It is conceivable that TFA could contribute to this process, although this remains speculative.
-
Antigen Modification: In vivo, TFA can trifluoroacetylate amino groups on proteins.[3] This modification could potentially alter the antigenicity of the Gp100 peptide or surrounding proteins, creating neo-antigens that could be recognized by the immune system. However, whether this occurs with the Gp100 (25-33) peptide and contributes to a productive anti-tumor response is unknown.
It is crucial for researchers to be aware of the potential for residual TFA to influence experimental results. For sensitive in vivo applications, it is recommended to either use peptides with TFA removed or to include appropriate controls to account for any potential effects of the TFA counter-ion.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the immunogenicity of the Gp100 (25-33) peptide in mice.
In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to kill target cells pulsed with the Gp100 (25-33) peptide in vivo.
Materials:
-
C57BL/6 mice (immunized and naive)
-
Spleens from naive C57BL/6 mice
-
hGp100 (25-33) peptide (KVPRNQDWL)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
CellTrace™ Violet staining solution
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Prepare Target Cells:
-
Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes and resuspend in RPMI-1640 medium.
-
Divide the cell suspension into two populations.
-
-
Peptide Pulsing and Staining:
-
Target Population: Incubate one cell population with 1 µg/mL of hGp100 (25-33) peptide for 1 hour at 37°C. After incubation, stain the cells with a high concentration of CFSE (e.g., 5 µM).
-
Control Population: Incubate the second cell population without peptide. Stain these cells with CellTrace™ Violet.
-
-
Injection of Target Cells:
-
Mix the CFSE-labeled target cells and CellTrace™ Violet-labeled control cells at a 1:1 ratio.
-
Inject a total of 10-20 x 10^6 cells intravenously into immunized and naive control mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions.
-
Acquire events on a flow cytometer and analyze the ratio of CFSE-positive to CellTrace™ Violet-positive cells.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [1 - (Ratio in immunized mice / Ratio in naive mice)] x 100
-
Ratio = (% CFSE-positive cells / % CellTrace™ Violet-positive cells)
-
ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of Gp100 (25-33)-specific, IFN-γ-secreting T cells.
Materials:
-
96-well ELISpot plates pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes from immunized and control mice
-
hGp100 (25-33) peptide
-
Concanavalin A (positive control)
-
Irrelevant peptide (negative control)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Procedure:
-
Plate Preparation:
-
Activate the pre-coated ELISpot plate according to the manufacturer's instructions.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Plate the splenocytes in the ELISpot plate at a density of 2-5 x 10^5 cells per well.
-
Add stimulants to the appropriate wells:
-
hGp100 (25-33) peptide (e.g., 10 µg/mL)
-
Irrelevant peptide (negative control)
-
Concanavalin A (positive control, e.g., 5 µg/mL)
-
Medium only (background control)
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate as recommended.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution to develop the spots.
-
-
Analysis:
-
Stop the development by washing with water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for evaluating the immunogenicity of a Gp100 (25-33) peptide vaccine in a mouse model.
This workflow outlines the key stages of a typical pre-clinical study. It begins with the preparation of the vaccine formulation, including the Gp100 (25-33) peptide and an adjuvant. Mice are then immunized, often with a prime-boost strategy. Following immunization, various immunological assays are performed to assess the T-cell response. Finally, in a prophylactic model, immunized mice are challenged with B16 melanoma cells to evaluate the protective efficacy of the vaccine.
Conclusion
The Gp100 (25-33) peptide, particularly its human variant, serves as a powerful tool for investigating melanoma immunology and for the pre-clinical development of cancer vaccines in mouse models. Its mechanism of action is centered on the activation of CD8+ T cells following presentation by MHC class I molecules. While the role of TFA as a counter-ion from peptide synthesis is often overlooked, its potential to influence immune responses warrants consideration in the design and interpretation of in vivo studies. Further research is needed to fully elucidate the specific immunomodulatory mechanisms of TFA in the context of peptide-based vaccines. This guide provides researchers with a solid foundation of the core principles, quantitative data, and experimental protocols necessary for conducting robust and reproducible research in this important area of cancer immunotherapy.
References
An In-Depth Technical Guide to Gp100 (25-33), Mouse TFA: A Key Tool in Melanoma Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gp100 (25-33), mouse TFA is a synthetic peptide corresponding to amino acids 25-33 of the murine glycoprotein 100 (gp100), a transmembrane protein expressed in melanocytes and melanoma cells.[1][2][3][4][5] This nonapeptide, with the amino acid sequence EGSRNQDWL, serves as a crucial tool in the field of cancer immunology, particularly in the investigation and development of immunotherapies for melanoma.[6] The trifluoroacetate (TFA) salt is a common and acceptable counterion for this peptide following its synthesis and purification.
Presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db, Gp100 (25-33) is a recognized epitope for cytotoxic T lymphocytes (CTLs).[2][4][5] The interaction between the Gp100 (25-33)-H-2Db complex on the surface of melanoma cells and the T-cell receptor (TCR) on CD8+ T-cells can trigger a signaling cascade, leading to T-cell activation and subsequent elimination of the cancerous cells. This guide provides a comprehensive overview of the technical aspects of this compound, including its biochemical properties, experimental applications, and the underlying immunological pathways it modulates.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | EGSRNQDWL | [6] |
| Molecular Formula | C47H72N16O16 | [1] |
| Molecular Weight | 1097.16 g/mol | [1] |
| Purity | >95% (typically) | N/A |
| Form | Lyophilized powder | N/A |
| Solubility | Soluble in water | [1] |
Immunological Parameters
| Parameter | Value | Condition | Reference |
| MHC Restriction | H-2Db | N/A | [2][4][5] |
| T-Cell Recognition | CD8+ T-cells | N/A | [2][4][5] |
| Half-maximal T-cell Recognition (murine peptide) | ~10⁻⁸ M | In vitro T-cell activation assay | [7] |
| Half-maximal T-cell Recognition (human homolog) | ~10⁻¹¹ M | In vitro T-cell activation assay | [7] |
In Vivo Efficacy of Gp100-based Vaccines
| Vaccine Formulation | Adjuvant/Co-treatment | Tumor Model | Outcome | Reference |
| DNA vaccine encoding ubiquitinated murine Gp100 (25-33) | Oral delivery via Salmonella typhimurium | B16G3.26 melanoma | Significant tumor protection and increased survival | [8] |
| Gp100 (25-33) peptide | Incomplete Freund's Adjuvant (IFA) | B16 melanoma | No significant tumor regression | [9] |
| Liposomal Gp100 (25-33) | CpG ODN and anti-PD-1 mAb | B16F10 melanoma | Significant tumor regression and increased survival | [10] |
| Dendritic cells pulsed with Gp100 (25-33) | None | B16F10 melanoma | >50% reduction in tumor mass | [11] |
Experimental Protocols
In Vivo Cytotoxicity Assay
This assay measures the ability of Gp100 (25-33)-specific CD8+ T-cells to lyse target cells in a living animal.
Materials:
-
This compound peptide
-
Control peptide (e.g., OVA (257-264))
-
Splenocytes from naive C57BL/6 mice
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Complete RPMI-1640 medium
-
Experimental mice (e.g., mice previously vaccinated with a Gp100-based vaccine)
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Isolate splenocytes from naive C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1-10 µg/mL of Gp100 (25-33) peptide in complete RPMI-1640 medium for 1 hour at 37°C.
-
Pulse the second population with a control peptide under the same conditions.
-
Wash both cell populations twice with PBS.
-
-
Cell Labeling:
-
Label the Gp100 (25-33)-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM).
-
Label the control peptide-pulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM). This differential labeling allows for the distinction of the two populations by flow cytometry.
-
Wash the cells to remove excess CFSE.
-
-
Injection:
-
Mix the two labeled cell populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into the experimental mice.
-
-
Analysis:
-
After a defined period (e.g., 4-18 hours), sacrifice the mice and harvest their spleens.
-
Prepare single-cell suspensions from the spleens.
-
Analyze the cell suspensions by flow cytometry to determine the ratio of the high-CFSE (target) to low-CFSE (control) populations.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the following formula:
where the ratio is (number of Gp100-pulsed cells) / (number of control-pulsed cells).
-
IFN-γ ELISPOT Assay
This assay quantifies the frequency of Gp100 (25-33)-specific, IFN-γ-secreting T-cells.
Materials:
-
This compound peptide
-
ELISPOT plate pre-coated with anti-mouse IFN-γ capture antibody
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from experimental mice
-
Complete RPMI-1640 medium
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate for HRP (e.g., AEC)
-
ELISPOT plate reader
Procedure:
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes or PBMCs from the experimental mice.
-
Add the cells to the wells of the pre-coated ELISPOT plate at a density of 2-5 x 10^5 cells per well.
-
-
Stimulation:
-
Add Gp100 (25-33) peptide to the wells at a final concentration of 1-10 µg/mL.
-
Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP substrate. Allow spots to develop.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Count the number of spots in each well using an ELISPOT plate reader. Each spot represents a single IFN-γ-secreting cell.
-
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the process by which the Gp100 (25-33) peptide is presented on the surface of a melanoma cell.
Caption: MHC Class I presentation of the Gp100 (25-33) epitope.
CD8+ T-Cell Activation Signaling Pathway
This diagram outlines the key signaling events within a CD8+ T-cell upon recognition of the Gp100 (25-33)-H-2Db complex.
Caption: TCR signaling cascade in a CD8+ T-cell.
Experimental Workflow for a Peptide Vaccine Study
This diagram illustrates a typical workflow for evaluating the efficacy of a Gp100 (25-33)-based cancer vaccine in a mouse model.
References
- 1. Improved antitumor activity of immunotherapy with BRAF and MEK inhibitors in BRAFV600E melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutralization of tumor acidity improves anti-tumor responses to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 6. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 7. pnas.org [pnas.org]
- 8. JCI - Cancer vaccine formulation dictates synergy with CTLA-4 and PD-L1 checkpoint blockade therapy [jci.org]
- 9. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Identification of a novel population of highly cytotoxic c‐Met‐expressing CD8+ T lymphocytes | EMBO Reports [link.springer.com]
The Immunological Power of Gp100 (25-33) Peptide in Murine Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and therapeutic application of the Gp100 (25-33) peptide in the context of mouse melanoma. Glycoprotein 100 (Gp100), a melanosomal differentiation antigen, is a key target in melanoma immunotherapy due to its high expression in melanoma cells.[1][2][3][4] The Gp100 (25-33) peptide epitope, in particular, has been extensively studied as a component of cancer vaccines and immunotherapies aimed at eliciting a potent anti-tumor cytotoxic T lymphocyte (CTL) response. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying immunological pathways and experimental workflows.
Core Concepts: Gp100 (25-33) as a T-Cell Epitope
The Gp100 (25-33) peptide is a nine-amino-acid sequence recognized by CD8+ T cells when presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db, which is prevalent in C57BL/6 mice, a common strain for melanoma research.[5][6] A critical finding in Gp100-based immunotherapy is the superior immunogenicity of the human Gp100 (25-33) peptide (hgp10025-33: KVPRNQDWL) over its murine counterpart (mgp10025-33: EGSRNQDWL) in mouse models.[7] The human version, differing by three amino acids at the N-terminus, exhibits a higher affinity for H-2Db, leading to more stable peptide-MHC complexes and a more robust activation of "self"-reactive T cells against melanoma.[6][8] This phenomenon, known as xenogeneic immunization, has been a cornerstone of Gp100-targeted vaccine development.
Therapeutic Strategies and Quantitative Outcomes
Various strategies have been employed to deliver the Gp100 (25-33) peptide and enhance its anti-tumor efficacy. These include DNA vaccines, dendritic cell (DC) based vaccines, and peptide-pulsed liposomes, often in combination with adjuvants or checkpoint inhibitors. The following tables summarize the quantitative data from key studies, showcasing the impact of these approaches on tumor growth, immune response, and survival in mouse melanoma models.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mouse Model | Tumor Cell Line | Mean Tumor Volume/Weight (Treatment vs. Control) | Fold Change/Percent Inhibition | Reference |
| pUb-M (murine Gp100₂₅₋₃₃ + TRP-2₁₈₁₋₁₈₈) | C57BL/6 | B16G3.26 | Smaller tumor size vs. PBS/empty vector | Approx. 3-fold reduction in size | [8] |
| pUb-H (human Gp100₂₅₋₃₃ + TRP-2₁₈₁₋₁₈₈) | C57BL/6 | B16G3.26 | Smaller tumor size vs. PBS/empty vector | Approx. 3-fold reduction in size | [8] |
| DC-B16 zVAD | C57BL/6 | B16 | 28±14 lung tumors vs. 406±50 (DC alone) | 93% reduction | [9] |
| Liposomal hgp100₂₅₋₃₃ + CpG + anti-PD-1 | C57BL/6 | B16F10 | Significant tumor regression | Not specified | [10] |
| EGP-long peptide vaccine + pmel T-cells | C57BL/6 | B16F10 | Eradication in 50% of mice | Not specified | [7] |
Table 2: Enhancement of Cytotoxic T-Lymphocyte (CTL) Response
| Treatment Group | Assay | Readout | Result (Treatment vs. Control) | Reference |
| hgp100₂₅₋₃₃ minigene immunization | IFN-γ Release | pg/mL | 3-log increase in triggering IFN-γ release vs. murine peptide | [6][8] |
| DC pulsed with hgp100₂₅₋₃₃ | ELISPOT | IFN-γ secreting cells | Higher number of positive cells vs. controls | [10] |
| Liposomal Gp100-pulsed DC + anti-PD-1 | IFN-γ Titer | Titer in spleen | Significantly higher titer of IFN-γ | [11] |
| EGP peptide immunization | In vitro Cytotoxicity | % Lysis | Efficiently killed B16 melanoma cells in vitro | [7] |
| MIP3α-gp100 DNA vaccine | Intracellular Staining | % IFN-γ+ CD8+ T-cells | Enhanced anti-gp100 immune response | [12] |
Table 3: Survival Benefit
| Treatment Group | Mouse Model | Tumor Model | Median/Overall Survival | Reference |
| Liposomal Gp100-pulsed DC + anti-PD-1 | C57BL/6 | B16F10 established tumor | Prolonged survival rate | [11] |
| MIP3α-gp100 DNA vaccine | C57BL/6 | B16 melanoma | Enhanced mouse survival | [12] |
| EGP-long peptide vaccine + pmel T-cells | C57BL/6 | Established B16 melanoma | 50% of mice became tumor-free | [7] |
| Mix mRNA (Gp100 + TRP-2) DC vaccine | ret Transgenic | Spontaneous melanoma | Significantly improved survival (p=0.0454) | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the function of the Gp100 (25-33) peptide. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Gp100 (25-33) Antigen Presentation and CTL Activation Pathway
References
- 1. MHC class II presentation of gp100 epitopes in melanoma cells requires the function of conventional endosomes, and is influenced by melanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are gp100 inhibitors and how do they work? [synapse.patsnap.com]
- 3. GP100 expression is variable in intensity in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma [mdpi.com]
- 5. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 6. rupress.org [rupress.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. Dendritic Cells Crosspresent Antigens from Live B16 Cells More Efficiently than from Apoptotic Cells and Protect from Melanoma in a Therapeutic Model | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Vaccination with dendritic cells pulsed ex vivo with gp100 peptide-decorated liposomes enhances the efficacy of anti PD-1 therapy in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. mRNA-based dendritic cell immunization improves survival in ret transgenic mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gp100 (25-33) in T-Cell Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role of the Gp100 (25-33) peptide in the activation of T-cells. Glycoprotein 100 (Gp100) is a transmembrane protein expressed in melanocytes and is a well-established tumor-associated antigen in melanoma.[1][2] The Gp100 (25-33) epitope, a nonapeptide, is a key target for cytotoxic T-lymphocytes (CTLs) in the context of cancer immunotherapy. This document details the mechanism of T-cell activation by this peptide, presents quantitative data from relevant studies, outlines detailed experimental protocols for assessing T-cell responses, and provides visual representations of the critical signaling pathways and experimental workflows.
Mechanism of T-Cell Activation by Gp100 (25-33)
T-cell activation by the Gp100 (25-33) peptide is a multi-step process initiated by the presentation of this peptide by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or tumor cells.[3] This peptide-MHC (pMHC) complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T-lymphocytes.[4]
The sequence of the Gp100 (25-33) peptide varies between species. The human Gp100 (25-33) peptide has the sequence KVPRNQDWL , while the murine counterpart is EGSRNQDWL .[2][3] Both peptides are presented by the murine MHC class I molecule H-2Db.[3][4] The human peptide exhibits a significantly higher binding affinity for H-2Db compared to the murine peptide, which contributes to its enhanced immunogenicity in mouse models.[5]
The binding of the TCR to the Gp100 (25-33)-MHC complex triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, differentiation into effector cytotoxic T-lymphocytes, and the execution of their anti-tumor functions, including the release of cytotoxic granules and pro-inflammatory cytokines like interferon-gamma (IFN-γ).[6][7]
Quantitative Data on Gp100 (25-33)-Mediated T-Cell Activation
The following tables summarize key quantitative data related to the interaction of Gp100 (25-33) with the immune system, providing a basis for comparing the immunogenicity and efficacy of different forms of the peptide.
Table 1: MHC Class I Binding Affinity of Gp100 (25-33) Peptides
| Peptide | Sequence | MHC Molecule | Binding Affinity (IC50) | Reference |
| Human Gp100 (25-33) | KVPRNQDWL | H-2Db | 186 nM | [8] |
| Murine Gp100 (25-33) | EGSRNQDWL | H-2Db | 23 µM | [8] |
Table 2: T-Cell Responses to Gp100 (25-33) Stimulation
| T-Cell Response | Assay | Peptide | Concentration | Result | Reference |
| IFN-γ Secretion | ELISpot | Human Gp100 (25-33) | 1 µg/mL | ~150 spot-forming cells / 10^5 CD8+ T-cells | [9] |
| T-Cell Proliferation | CFSE Dilution | Human Gp100 (25-33) | 1 µM | >90% of Pmel-1 CD8+ T-cells divided after 4 days | [10] |
| Cytotoxicity | Chromium Release Assay | Human Gp100 (25-33) | 1 µM (pulsed on targets) | ~60% specific lysis at an Effector:Target ratio of 30:1 | [7] |
Note: The values presented in Table 2 are representative and can vary depending on the specific experimental conditions, such as the source of T-cells and the stimulation protocol.
Signaling Pathways in Gp100 (25-33)-Mediated T-Cell Activation
The recognition of the Gp100 (25-33)-MHC complex by the TCR initiates a complex and highly regulated signaling cascade. Below are diagrams illustrating the key pathways involved.
Upon TCR engagement with the Gp100 (25-33)-MHC complex, the co-receptor CD8 binds to the MHC molecule, bringing the associated kinase Lck into proximity of the TCR complex. Lck becomes activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits of the TCR complex. These phosphorylated ITAMs serve as docking sites for the ZAP-70 kinase, which is subsequently phosphorylated and activated by Lck.[11]
Activated ZAP-70 phosphorylates key adaptor proteins, most notably the Linker for Activation of T-cells (LAT). Phosphorylated LAT acts as a scaffold, recruiting a multitude of other signaling molecules to form the "LAT signalosome". This complex includes adaptors like Gads, SLP-76, and Grb2, and enzymes such as Phospholipase C gamma 1 (PLCγ1).[11] The formation of this signalosome is critical for the activation of downstream signaling pathways, including the Ras-MAPK and Calcium-NFAT pathways, which ultimately lead to cytokine production, proliferation, and the development of effector functions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess T-cell activation in response to Gp100 (25-33) stimulation.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is designed to quantify the frequency of Gp100 (25-33)-specific, IFN-γ-secreting T-cells.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Gp100 (25-33) peptide (human or mouse)
-
T-cells (e.g., splenocytes from immunized mice or peripheral blood mononuclear cells (PBMCs))
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)
Procedure:
-
Plate Coating: Aseptically coat the ELISpot plate wells with anti-IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of T-cells. Count and resuspend cells in complete medium. Add 2x10^5 to 5x10^5 cells per well.
-
Stimulation: Add Gp100 (25-33) peptide to the wells at a final concentration of 1-10 µg/mL. For a positive control, stimulate cells with PHA (5 µg/mL). For a negative control, add medium only.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells with sterile water and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate with PBST and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate with PBST and then PBS. Add the BCIP/NBT substrate solution and incubate in the dark until spots develop (10-30 minutes).
-
Analysis: Stop the reaction by washing with tap water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader or a dissecting microscope.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of Gp100 (25-33)-specific T-cells producing IFN-γ at a single-cell level.
Materials:
-
T-cells (splenocytes or PBMCs)
-
Gp100 (25-33) peptide
-
Brefeldin A (protein transport inhibitor)
-
Fluorescently conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44)
-
Fluorescently conjugated antibody against IFN-γ
-
Fixation/Permeabilization buffer kit
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 T-cells per well with Gp100 (25-33) peptide (1 µg/mL) for 6 hours at 37°C. Add Brefeldin A (10 µg/mL) for the final 4 hours of incubation to block cytokine secretion.
-
Surface Staining: Wash the cells with FACS buffer. Stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells with FACS buffer. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash with permeabilization buffer.
-
Intracellular Staining: Resuspend the cells in permeabilization buffer containing the fluorescently labeled anti-IFN-γ antibody. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells with permeabilization buffer and then FACS buffer. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD8+ T-cell population and analyze the percentage of IFN-γ positive cells.
Chromium (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of Gp100 (25-33)-specific cytotoxic T-lymphocytes to lyse target cells presenting the Gp100 (25-33) peptide.
Materials:
-
Effector T-cells (Gp100 (25-33)-specific CTLs)
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides)
-
Sodium Chromate (⁵¹Cr)
-
Gp100 (25-33) peptide
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate target cells (1 x 10^6 cells/mL) with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C. Wash the cells three times with complete medium to remove unincorporated ⁵¹Cr.
-
Peptide Pulsing: Resuspend the labeled target cells and pulse with Gp100 (25-33) peptide (1 µM) for 1 hour at 37°C. Wash the cells to remove excess peptide.
-
Co-culture: Plate the labeled and peptide-pulsed target cells (1 x 10^4 cells/well) in a 96-well round-bottom plate. Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Controls:
-
Spontaneous release: Labeled target cells with medium only.
-
Maximum release: Labeled target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.
-
Supernatant Harvesting: Centrifuge the plate and carefully collect the supernatant from each well.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The Gp100 (25-33) peptide is a critical epitope in the context of melanoma immunotherapy. Understanding its role in T-cell activation, the intricacies of the signaling pathways it triggers, and the methodologies to accurately assess the resulting immune responses are paramount for the development of effective T-cell-based cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. Emerging insights and challenges for understanding T cell function through the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 4. revvity.co.jp [revvity.co.jp]
- 5. rupress.org [rupress.org]
- 6. SRA inhibition improves antitumor potency of antigen-targeted chaperone vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SLAMF6 deficiency augments tumor killing and skews toward an effector phenotype revealing it as a novel T cell checkpoint | eLife [elifesciences.org]
- 9. Improved tumor immunity using anti-tyrosinase related protein-1 mAb combined with DNA vaccines in murine melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Gp100 (25-33) Mouse Peptide: Sequence, Properties, and Experimental Applications
This guide provides a comprehensive overview of the Gp100 (25-33) mouse peptide, a nonameric sequence derived from the murine glycoprotein 100, a melanoma-associated antigen. It is intended for researchers, scientists, and professionals in drug development who are engaged in immunology and cancer research. This document details the peptide's sequence, its physicochemical and immunological properties, and provides detailed protocols for its synthesis, purification, and application in key immunological assays.
Peptide Sequence and Physicochemical Properties
The Gp100 (25-33) mouse peptide, with the sequence EGSRNQDWL, is a crucial tool in the study of anti-tumor immune responses. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | EGSRNQDWL | [1][2] |
| Three-Letter Code | Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu | [1] |
| Molecular Formula | C46H69N15O17 | [1] |
| Molecular Weight | 1104.12 g/mol | [1] |
| Calculated Isoelectric Point (pI) | 4.52 | |
| Calculated GRAVY Score | -1.144 |
Immunological Properties
The Gp100 (25-33) peptide is a well-characterized T-cell epitope, specifically recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Db.[1][3] This interaction is a cornerstone of the adaptive immune response against melanoma cells expressing the parent Gp100 protein.
The peptide is expressed in both normal melanocytes and melanoma cells.[2] Interestingly, the human homolog of this peptide (KVPRNQDWL) exhibits a higher binding affinity for the H-2Db molecule, leading to greater immunogenicity.[4] This difference in affinity has been exploited in xenogeneic immunization strategies to break immune tolerance to the self-antigen.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and immunological analysis of the Gp100 (25-33) mouse peptide.
Peptide Synthesis and Purification
3.1.1. Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis is the method of choice for producing the EGSRNQDWL peptide.
-
Resin: Rink Amide MBHA resin is a suitable solid support for generating a C-terminally amidated peptide.
-
Amino Acid Derivatives: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Trt for Asparagine and Glutamine, tBu for Aspartic Acid, Glutamic Acid, and Serine) are used.
-
Coupling Reagents: A combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a tertiary base like DIEA (N,N-Diisopropylethylamine) is used to activate the carboxyl group of the incoming amino acid for coupling.
-
Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF (N,N-Dimethylformamide).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.
Workflow for Solid-Phase Peptide Synthesis:
Figure 1. Workflow for the solid-phase synthesis of the Gp100 (25-33) mouse peptide.
3.1.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
The crude peptide obtained after cleavage is purified using preparative RP-HPLC.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is used for elution. The TFA acts as an ion-pairing agent to improve peak shape.
-
Detection: The peptide is detected by its absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions are collected across the elution peak and analyzed by analytical RP-HPLC and mass spectrometry to confirm purity and identity. Fractions with the desired purity (typically >95%) are pooled and lyophilized.
Immunological Assays
3.2.1. In Vitro T-Cell Activation Assay (Intracellular Cytokine Staining for IFN-γ)
This assay measures the production of interferon-gamma (IFN-γ) by Gp100 (25-33)-specific CD8+ T cells upon stimulation with the peptide.
-
Cell Preparation: Splenocytes are harvested from immunized or control mice and prepared as a single-cell suspension.
-
Stimulation: Splenocytes are stimulated with the Gp100 (25-33) peptide (e.g., at 1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This allows for the accumulation of intracellular cytokines.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD3, to identify the T-cell population of interest.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: The percentage of IFN-γ-producing CD8+ T cells is determined by flow cytometry.
Workflow for Intracellular Cytokine Staining:
Figure 2. Workflow for intracellular cytokine staining to detect IFN-γ production.
3.2.2. MHC Class I Stabilization Assay
This assay measures the ability of the Gp100 (25-33) peptide to bind to and stabilize "empty" H-2Db molecules on the surface of TAP-deficient cell lines, such as RMA-S cells.
-
Cell Culture: RMA-S cells are cultured under conditions that promote the expression of unstable, empty MHC class I molecules on their surface (e.g., at a reduced temperature).
-
Peptide Incubation: The cells are then incubated with varying concentrations of the Gp100 (25-33) peptide.
-
Staining: The cells are stained with a fluorescently labeled antibody that specifically recognizes the conformed H-2Db molecule.
-
Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of H-2Db staining is measured by flow cytometry. An increase in MFI indicates that the peptide has bound to and stabilized the H-2Db molecule.
Signaling Pathway
The recognition of the Gp100 (25-33) peptide presented by H-2Db on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of effector functions, such as the release of cytotoxic granules and cytokines.
The initial steps of this signaling pathway involve the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the Src-family kinase Lck. This phosphorylation event creates docking sites for the ZAP-70 kinase, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, leading to the formation of a large signaling complex and the activation of multiple downstream pathways, including the PLCγ1, PI3K, and Ras-MAPK pathways.
TCR Signaling Pathway upon Gp100 (25-33) Recognition:
Figure 3. Simplified TCR signaling cascade upon recognition of the Gp100 (25-33) peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 3. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Understanding Trifluoroacetic Acid (TFA) Salts in Synthetic Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of trifluoroacetic acid (TFA) as a counter-ion in synthetic peptides. It covers the origins of TFA in peptide synthesis, its multifaceted effects on experimental outcomes, and detailed methodologies for its removal and quantification. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions regarding the presence of TFA in their peptide samples, ensuring the accuracy, reproducibility, and safety of their research and therapeutic development.
The Origin of TFA in Synthetic Peptides
Trifluoroacetic acid (TFA) is a strong organic acid that is almost ubiquitously associated with synthetic peptides produced by solid-phase peptide synthesis (SPPS).[1][2] Its prevalence stems from two critical steps in the manufacturing process:
-
Cleavage from Solid-Phase Resin: In the final step of SPPS, TFA is a primary component of the cleavage cocktail used to release the synthesized peptide from the solid resin support.[3][4] Its strong acidity (pKa ~0.5) efficiently breaks the bond between the peptide and the resin.[2][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification: TFA is a common mobile phase additive in RP-HPLC for peptide purification.[5][6] It acts as an ion-pairing agent, binding to positively charged residues on the peptide (such as Lysine, Arginine, and the N-terminus) and improving peak resolution and shape during chromatographic separation.[3][5]
Following purification and lyophilization, while free TFA is largely removed, the acid remains electrostatically bound to the peptide as a trifluoroacetate counter-ion, forming a TFA salt.[3][6] The residual TFA content can range from 10% to 45% of the total peptide weight, depending on the peptide's sequence and the purification methods used.[7]
The Impact of Residual TFA on Experimental Systems
The presence of residual TFA in a peptide preparation is not benign and can significantly impact a wide range of biological and biophysical experiments. These effects can be subtle or pronounced, leading to misinterpretation of data and a lack of experimental reproducibility.
Effects on Biological Assays
Residual TFA can interfere with cellular and enzymatic assays, often in a dose-dependent manner.[4][5]
-
Cytotoxicity and Altered Cell Proliferation: TFA has been shown to be cytotoxic and can either inhibit or, in some cases, stimulate cell growth. For instance, TFA concentrations as low as 10 nM have been reported to inhibit the proliferation of fetal rat osteoblasts, an effect not observed with the hydrochloride (HCl) salt of the same peptide.[3] Conversely, in other cell lines, such as murine glioma cells, TFA has been observed to enhance cell growth at concentrations between 0.5 and 7.0 mM.[3][8] This variability underscores the importance of considering the specific cell type and assay conditions.
-
Interference with Enzyme and Receptor Binding Assays: The strong acidity of TFA can denature pH-sensitive enzymes, leading to inaccurate kinetic measurements.[1] Furthermore, TFA can act as a competitive inhibitor in assays involving phosphate-binding sites, such as those for kinases and phosphatases.[1] It has also been identified as an allosteric modulator of the glycine receptor.[3]
-
Immunogenicity: In vivo, TFA has the potential to trifluoroacetylate amino groups on proteins, which can elicit an immune response.[5] This is a critical consideration for the development of peptide-based therapeutics, where immunogenicity can lead to adverse effects and reduced efficacy.
Impact on Peptide Structure and Physicochemical Properties
The TFA counter-ion can also alter the intrinsic properties of the peptide itself.
-
Conformational Changes: The binding of TFA to positively charged residues can disrupt the intended secondary structure of a peptide, such as α-helices and β-sheets.[1] Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the presence of TFA can induce slight increases in helical structures in some peptides.[3] This can affect the peptide's biological activity, which is often dependent on its specific three-dimensional conformation.
-
Solubility and Aggregation: The salt form of a peptide can influence its solubility. While TFA salts are often readily soluble in aqueous solutions, they can also promote aggregation in certain sequences.[1] Acetate salts are sometimes preferred as they can result in a more stable and less "fluffy" lyophilized cake.[6][9]
-
Analytical Interference: TFA can directly interfere with certain analytical techniques. In infrared (IR) spectroscopy, TFA has a strong absorbance band around 1673 cm⁻¹, which can overlap with the amide I band of the peptide, complicating secondary structure analysis.[4] In mass spectrometry, TFA can suppress the signal, reducing the sensitivity of the analysis.[8]
Quantitative Impact of TFA and Comparison of Counter-Ions
The choice of counter-ion can have a significant and quantifiable impact on the biological activity and toxicity of a peptide. The following tables summarize key quantitative data from various studies.
| Parameter | Peptide/Cell Line | TFA Salt Effect | Acetate Salt Effect | HCl Salt Effect | Reference(s) |
| In Vitro Toxicity | Antimicrobial Peptide M33 on normal bronchial cells | 5-30% more toxic | Less toxic | Not reported | [10] |
| Hemolysis (at 256 µg/mL) | Pexiganan | 7.04% | 30.75% | 8.51% | [3] |
| Cell Proliferation | Fetal Rat Osteoblasts | Inhibition at ≥10 nM | Not reported | No significant effect | [3] |
| Cell Growth | Murine Glioma Cells | Stimulation at 0.5-7.0 mM | Not reported | Not reported | [3][8] |
| Property | TFA Salt | Acetate Salt | HCl Salt | Reference(s) |
| General Use | Common default for research peptides | Preferred for cellular and in vivo studies; common in pharmaceutical formulations | Used for specific sequences and purposes | [5][9] |
| Biological Toxicity | Higher | Significantly lower | Lower | [9] |
| Lyophilized Form | Can be "fluffy" | Often results in a better cake | Generally good | [6] |
| Stability | Generally stable | Can be unstable for some sequences | Can enhance stability for peptides with free sulfhydryl groups | [6][9] |
| Solubility | Generally good | Good, but can be sequence-dependent | Can enhance stability for peptides with free sulfhydryl groups | [6][9] |
Experimental Protocols
For critical applications, the removal of TFA and its accurate quantification are essential. This section provides detailed protocols for these procedures.
TFA Removal: Salt Exchange
The most common method for removing TFA is to exchange it with a more biologically compatible counter-ion, such as chloride or acetate.
This method relies on the principle of displacing the weaker acid (TFA) with a stronger acid (HCl), which is then removed as a volatile acid during lyophilization.[11]
Protocol:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[11]
-
Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[11]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[11]
-
Freezing: Rapidly freeze the solution, preferably using liquid nitrogen.[11]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[11]
-
Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[11]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
This method uses a strong anion exchange resin to capture the peptide while the TFA counter-ions are washed away. The peptide is then eluted with a solution containing the desired acetate counter-ion.[11]
Protocol:
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[11]
-
Resin Activation: Elute the column with a 1 M solution of sodium acetate.[11]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[11]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the column.[11]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.[11]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[11]
Quantification of Residual TFA
Several analytical techniques can be used to quantify the amount of residual TFA in a peptide sample.
19F NMR is a highly specific and sensitive method for TFA quantification due to the 100% natural abundance of the 19F isotope.[12]
Protocol Outline:
-
Sample Preparation: Accurately weigh the peptide sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., trifluoroethanol) to the sample.
-
NMR Acquisition: Acquire the 19F NMR spectrum. A sufficient relaxation delay (D1) should be used to ensure quantitative accuracy (typically 5-7 times the longest T1 relaxation time).
-
Data Processing: Integrate the signals corresponding to TFA and the internal standard.
-
Quantification: Calculate the amount of TFA in the sample by comparing the integral of the TFA signal to that of the known amount of the internal standard.
FTIR can be used for both qualitative and semi-quantitative analysis of TFA. The C-F stretching vibrations of TFA give rise to strong and characteristic absorption bands.[13]
Protocol Outline:
-
Sample Preparation: Prepare a KBr pellet of the lyophilized peptide or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample.
-
Analysis: Identify the characteristic TFA absorption bands, typically around 1200 cm⁻¹ and 1147 cm⁻¹.[13] The intensity of these bands can be correlated with the amount of TFA present, often by creating a calibration curve with known standards.
HPLC-ELSD provides a sensitive method for the quantification of non-chromophoric anions like trifluoroacetate.[14]
Protocol Outline:
-
Chromatographic System: Use a mixed-mode stationary phase column (e.g., Primesep B4).[14]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with a buffer such as ammonium formate is typically used.[14]
-
ELSD Settings: Optimize the nebulizer and evaporator temperatures and the gas flow rate for the specific mobile phase composition.[14]
-
Calibration: Prepare a series of TFA standards of known concentrations and inject them to create a calibration curve.
-
Sample Analysis: Dissolve the peptide sample in the mobile phase, inject it into the HPLC system, and quantify the TFA peak based on the calibration curve.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to TFA in synthetic peptides.
Caption: Workflow of Solid-Phase Peptide Synthesis and Purification Leading to TFA Salt Formation.
Caption: Experimental Workflow for TFA Removal by HCl Exchange and Lyophilization.
Caption: Potential Signaling Pathways Modulated by Residual TFA in Biological Assays.
Conclusion and Recommendations
The presence of TFA as a counter-ion in synthetic peptides is an inherent consequence of standard synthesis and purification protocols. However, for researchers in basic science and drug development, it is crucial to recognize that TFA is not an inert component. It can significantly influence experimental results by altering cellular responses, modifying peptide structure, and interfering with analytical measurements.
Therefore, the following recommendations are proposed:
-
Acknowledge the Presence of TFA: Always assume that a commercially synthesized peptide is a TFA salt unless otherwise specified.
-
Evaluate the Need for TFA Removal: For sensitive applications, particularly cell-based assays, in vivo studies, and structural biology, the removal of TFA is strongly recommended. For less sensitive applications, the potential impact of TFA should still be considered.
-
Choose the Appropriate Counter-Ion: When TFA is removed, select a counter-ion (e.g., acetate or hydrochloride) that is most compatible with the peptide sequence and the intended application.
-
Implement Proper Controls: If TFA-containing peptides are used, it is essential to include appropriate controls, such as a vehicle control with a matching concentration of TFA, to account for any effects of the counter-ion itself.
-
Quantify Residual TFA: For applications where low TFA levels are critical, such as in preclinical and clinical development, the amount of residual TFA should be accurately quantified using a validated analytical method.
By understanding the origins and effects of TFA and by implementing appropriate strategies for its removal and quantification, researchers can enhance the reliability and accuracy of their work, ultimately accelerating scientific discovery and the development of new peptide-based therapeutics.
References
- 1. Frontiers | Tumor Necrosis Factor Receptor-Associated Factor Regulation of Nuclear Factor κB and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]
- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. biopharma-asia.com [biopharma-asia.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC ELSD Method for Analysis Trifluoroacetic acid on Primesep B4 Column | SIELC Technologies [sielc.com]
Technical Guide: Immunogenicity of the Gp100 (25-33) Mouse Antigen
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycoprotein 100 (Gp100), also known as pmel 17, is a melanosomal differentiation antigen expressed in normal melanocytes and the majority of malignant melanomas.[1][2] As a non-mutated, tissue-specific protein, it represents a key tumor-associated "self-antigen" for cancer immunotherapy research.[1][3] However, its utility in vaccines is often hampered by immunological tolerance, where the immune system recognizes it as native and fails to mount a robust attack.[1][2] A central focus of investigation has been the 9-amino acid peptide epitope spanning residues 25-33 (Gp100 25-33), which is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice.[4][5] This guide provides an in-depth analysis of the immunogenicity of the murine Gp100 (25-33) antigen, focusing on strategies to overcome tolerance and elicit potent anti-tumor T-cell responses.
Core Concepts: The Gp100 (25-33) Epitope
The immunogenicity of the Gp100 (25-33) peptide in C57BL/6 mice is critically dependent on its origin. The native mouse sequence (mgp100) is poorly immunogenic, while its human counterpart (hgp100) can induce a potent, cross-reactive CD8+ T-cell response.[1][3]
Table 1: Gp100 (25-33) Peptide Variants and Characteristics
| Peptide Name | Sequence | Origin | H-2Db Binding & T-Cell Activation |
|---|---|---|---|
| mgp100 (25-33) | EGSRNQDWL | Mouse | Low affinity for H-2Db; poor T-cell activation.[2][6] |
| hgp100 (25-33) | KVPRNQDWL | Human | High affinity for H-2Db; potent T-cell activation.[2][4] |
The difference lies in the first three N-terminal amino acids. The human sequence results in a significantly higher binding affinity for the H-2Db molecule.[1][3] This enhanced stability of the peptide-MHC complex leads to more effective stimulation of T-cell receptors (TCRs), breaking immune tolerance.[2][3] The human peptide is thus considered a "heteroclitic" epitope—an altered peptide ligand that elicits a stronger immune response than the original, native peptide.[4]
Signaling and Antigen Presentation Pathway
The induction of a CD8+ T-cell response against Gp100 (25-33) relies on the MHC Class I antigen presentation pathway. Antigens, whether from endogenous sources (like a tumor cell) or introduced via vaccines (e.g., DNA, viral vectors), are processed by the proteasome. The resulting peptides are transported into the endoplasmic reticulum by the TAP transporter, where they are loaded onto MHC Class I molecules (H-2Db) and presented on the cell surface for recognition by CD8+ T-cells.
Caption: MHC Class I antigen presentation pathway for the Gp100 (25-33) epitope.
Experimental Approaches to Enhance Immunogenicity
Due to the poor immunogenicity of the native mouse Gp100 (25-33) peptide, various strategies have been developed to induce effective anti-tumor immunity.
Table 2: Summary of Immunization Strategies and Outcomes
| Strategy | Method | Key Outcome |
|---|---|---|
| Xenogeneic Immunization | Immunization with the human Gp100 (25-33) peptide or gene.[1][7] | Elicits cross-reactive CD8+ T-cells that recognize mgp100 and mediate tumor rejection.[1][2] |
| Vector-Based Vaccines | Recombinant vaccinia virus (rVV) or plasmid DNA encoding hgp100 or hgp100 (25-33) minigenes.[1][8] | Induces protective immunity against B16 melanoma challenge.[1][4] |
| Ubiquitin Fusion | Oral DNA vaccine with ubiquitin fused to murine Gp100 (25-33) minigenes.[8] | Breaks tolerance to the self-antigen and induces tumor-protective immunity.[8] |
| Peptide + Adjuvant | Subcutaneous injection of hgp100 (25-33) peptide with adjuvants like CpG ODN or IFA.[7][9][10] | Enhances T-cell activation and tumor growth inhibition.[9][10] |
| Dendritic Cell (DC) Vaccines | Adoptive transfer of bone marrow-derived DCs pulsed with hgp100 (25-33) peptide.[7][11] | Highly effective at inducing protective immunity, superior to peptide + adjuvant alone.[11] |
| Chemokine Fusion | DNA vaccine fusing MIP3α to the gp100 antigen.[12] | Significantly enhances systemic and tumor-infiltrating vaccine-specific CD8+ T-cell responses.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols based on common practices cited in the literature.
Prophylactic Peptide Vaccination and Tumor Challenge
This protocol outlines a common workflow for testing the efficacy of a peptide-based vaccine in preventing tumor growth.
Caption: Prophylactic immunization and tumor challenge workflow.
Methodology:
-
Animals: C57BL/6 mice are typically used as they are syngeneic with the B16F10 melanoma cell line and possess the H-2Db MHC haplotype.[11]
-
Vaccine Formulation: The hgp100 (25-33) peptide (e.g., 10-100 µg per mouse) is emulsified with an adjuvant such as Incomplete Freund's Adjuvant (IFA) or mixed with CpG ODN 1826 (e.g., 30-50 µg per mouse).[9][10]
-
Immunization Schedule: Mice receive subcutaneous injections at the base of the tail or in the flank. A common schedule involves priming followed by one or two weekly booster immunizations.[9][11]
-
Tumor Challenge: On the day of the final booster, mice are challenged subcutaneously in the contralateral flank with a lethal dose of B16F10 melanoma cells (e.g., 1 x 105 cells).[8][9]
-
Monitoring and Analysis: Tumor growth is monitored by measuring tumor dimensions with calipers every 2-3 days. Endpoint analysis includes comparing tumor volumes between vaccinated and control groups and assessing overall survival.[8][10]
Ex Vivo T-Cell Response Analysis (ELISPOT)
The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the frequency of antigen-specific, cytokine-secreting T-cells.
Caption: Workflow for an IFN-γ ELISPOT assay to detect Gp100-specific T-cells.
Methodology:
-
Cell Preparation: Splenocytes are harvested from mice 7-10 days after the final immunization.[2]
-
Plating: ELISPOT plates are pre-coated with an anti-IFN-γ capture antibody. Splenocytes are plated at a known density (e.g., 2 x 105 cells/well).
-
Stimulation: Cells are re-stimulated in vitro with the Gp100 (25-33) peptide (typically at 1-10 µg/mL).[1]
-
Incubation: Plates are incubated for 24-48 hours at 37°C, allowing activated T-cells to secrete IFN-γ, which is captured by the antibody on the plate membrane.
-
Detection: After incubation, cells are washed away. A second, biotinylated anti-IFN-γ antibody is added, followed by a streptavidin-enzyme conjugate. A precipitating substrate is then added, which forms a visible spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISPOT reader. Results are expressed as Spot-Forming Units (SFU) per million splenocytes.[7]
Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) from immunized mice to kill target cells presenting the Gp100 (25-33) peptide.
Methodology:
-
Effector Cell Preparation: Splenocytes from immunized mice are cultured for 5-6 days with the Gp100 (25-33) peptide and low-dose IL-2 to expand the population of antigen-specific CTLs.[1][2]
-
Target Cell Preparation: Target cells (e.g., EL-4, a H-2Db positive cell line) are split into two populations. One is pulsed with the Gp100 (25-33) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other is pulsed with an irrelevant peptide and labeled with a low concentration of the dye (CFSElow) to serve as an internal control.
-
Co-culture: The effector cells are mixed with an equal number of both CFSEhigh and CFSElow target cell populations at various effector-to-target (E:T) ratios.
-
Analysis: After a 4-6 hour incubation, the cells are analyzed by flow cytometry. The percentage of specific lysis is calculated by comparing the ratio of Gp100-pulsed (CFSEhigh) to control peptide-pulsed (CFSElow) cells in the presence versus absence of effector cells.[13]
Logical Framework for Overcoming Self-Tolerance
The success of Gp100-based immunotherapy in mice hinges on circumventing the central challenge of self-tolerance. The use of a xenogeneic, high-affinity peptide is a cornerstone of this process.
Caption: Logic of breaking tolerance using a high-affinity xenogeneic peptide.
Conclusion
The murine Gp100 (25-33) peptide is a critical tool for preclinical melanoma immunotherapy research. While the native self-antigen is poorly immunogenic due to low MHC-I binding affinity, this tolerance can be effectively bypassed. Strategies employing the high-affinity human Gp100 (25-33) epitope, delivered via robust platforms such as peptide/adjuvant formulations, DNA vaccines, or pulsed dendritic cells, have consistently demonstrated the ability to induce potent, tumor-eradicating CD8+ T-cell responses. This body of research underscores the principle that overcoming low peptide-MHC stability is a key hurdle in the development of effective vaccines against self-antigens in cancer.
References
- 1. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. rupress.org [rupress.org]
- 4. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparative analysis of cancer vaccine settings for the selection of an effective protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Gp100: A Melanoma Antigen Unveiled by the Immune System
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The identification of tumor-associated antigens recognized by the human immune system marked a pivotal moment in the history of cancer immunotherapy. Among the first and most significant of these was Glycoprotein 100 (Gp100), a melanosomal protein that became a key target for melanoma therapies. Its discovery was not the result of a single breakthrough but rather a methodical series of experiments primarily conducted in the early 1990s in the laboratories of Dr. Steven A. Rosenberg at the National Cancer Institute and collaborators. This guide provides an in-depth technical overview of the core experimental journey that led to the identification and characterization of Gp100 as a major melanoma antigen, offering detailed protocols, quantitative data from seminal studies, and visualizations of the critical workflows and biological pathways.
The Core Discovery: Tumor-Infiltrating Lymphocytes as Guides
The story of Gp100 begins with the observation that some melanoma patients experienced spontaneous tumor regression, hinting at an effective, naturally occurring anti-tumor immune response. A key component of this response was found to be Tumor-Infiltrating Lymphocytes (TIL), which are T cells that have left the bloodstream to enter and attack the tumor tissue. Researchers hypothesized that these TILs could recognize specific molecules—antigens—on the surface of melanoma cells.
The central strategy was to use these melanoma-reactive TILs as probes to identify the genes encoding the antigens they targeted. This culminated in the identification of Gp100 by demonstrating that a specific TIL clone, TIL 1200, derived from a melanoma patient, could recognize and kill non-melanoma cells if they were genetically engineered to express the Gp100 protein.[1]
Experimental Data and Protocols
The following sections detail the key experiments, presenting the methodologies in a step-by-step format and summarizing the quantitative findings in structured tables.
Experiment 1: Identification of Melanoma-Reactive TIL
The first step was to isolate and expand T cells from a patient's tumor and confirm their specific reactivity against melanoma cells.
Experimental Protocol: Isolation and Culture of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion: Fresh melanoma tumor specimens were minced into 1-2 mm fragments. These fragments were then enzymatically digested overnight in a solution containing collagenase, hyaluronidase, and DNase to create a single-cell suspension.
-
Initial Culture: The resulting cell suspension, containing both tumor cells and lymphocytes, was washed and cultured in media supplemented with a high concentration of Interleukin-2 (IL-2), a potent T cell growth factor.
-
Selective Expansion: Over a period of 3 to 5 weeks, the lymphocytes (TILs) selectively expanded in the IL-2-rich environment, while the tumor cells died off.
-
Screening for Reactivity: Once a sufficient number of TILs were grown, they were tested for their ability to kill the patient's own melanoma cells while sparing other cell types, typically using a chromium-51 release assay.
Experimental Protocol: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
-
Target Cell Labeling: Target cells (e.g., autologous melanoma cells, other tumor cells, or normal cells) were incubated with radioactive Na₂⁵¹CrO₄. The ⁵¹Cr is taken up by viable cells.
-
Co-incubation: The ⁵¹Cr-labeled target cells were washed and then co-incubated with the effector cells (TILs) at various effector-to-target (E:T) ratios for 4-6 hours.
-
Measurement of Cr Release: During the incubation, cytotoxic T cells that recognize their target antigen will lyse the target cells, causing the release of ⁵¹Cr into the culture supernatant. The amount of radioactivity in the supernatant was measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis was calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated without effector cells.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
Data Presentation: Cytotoxicity of TIL 1200
The seminal study by Bakker et al. (1994) demonstrated that TIL 1200 specifically lysed HLA-A2.1 positive melanoma cells.
| Target Cell Line | HLA-A2.1 Expression | Gp100 Expression | % Specific Lysis (E:T Ratio 40:1) |
| Melanoma Lines | |||
| Me 526 | + | + | 55% |
| Me 624 | + | + | 48% |
| BLM | + | - | 5% |
| Control Lines | |||
| K562 (Erythroleukemia) | - | - | <5% |
| Daudi (B-cell Lymphoma) | - | - | <5% |
Data extracted from Bakker et al., J Exp Med, 1994.[1]
Experiment 2: Gene Cloning via T Cell Recognition
With a melanoma-specific TIL clone (TIL 1200) in hand, the next challenge was to identify the gene encoding the antigen it recognized. The strategy involved transfecting a library of genes from a melanoma cell into a non-recognized cell line and screening for which gene conferred recognition by the T cells.
Experimental Protocol: cDNA Library Construction and Screening
-
mRNA Isolation: Total RNA was extracted from a Gp100-positive melanoma cell line (e.g., Me 526). Messenger RNA (mRNA) was then purified from the total RNA.
-
cDNA Synthesis: The isolated mRNA was used as a template to synthesize complementary DNA (cDNA) using the enzyme reverse transcriptase. This resulted in a library of cDNA molecules representing all the genes being expressed in the melanoma cell.
-
Vector Ligation: The cDNA library was ligated into an expression vector (e.g., pCDNA3) suitable for expression in mammalian cells.
-
Transfection into Target Cells: The key step involved using a cell line that was not recognized by TIL 1200 but expressed the correct HLA molecule (HLA-A2.1). COS-7 cells, which are easy to transfect, were co-transfected with a plasmid encoding HLA-A2.1 and pools of the melanoma cDNA library.
-
T Cell Screening: After allowing time for protein expression (typically 48 hours), the transfected COS-7 cells were co-cultured with the TIL 1200 clone. The activation of the T cells was measured by the release of cytokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) or Tumor Necrosis Factor-alpha (TNF-α), into the supernatant.
-
Isolating the Positive Clone: Pools of the cDNA library that resulted in T cell activation were progressively subdivided and re-tested until a single cDNA clone responsible for the activity was isolated. This clone was then sequenced and identified as encoding Gp100.
To confirm the finding, the Gp100-negative, HLA-A2.1-positive melanoma cell line BLM was transfected with the isolated Gp100 cDNA.
Data Presentation: Lysis of Gp100-Transfected Cells
| Target Cell Line | Transfected Gene | % Specific Lysis (E:T Ratio 20:1) |
| BLM | Mock (Vector only) | 4% |
| BLM | Gp100 cDNA | 42% |
Data extracted from Bakker et al., J Exp Med, 1994.[1]
Experiment 3: Epitope Mapping
Once Gp100 was identified as the target antigen, the next step was to pinpoint the exact short peptide sequences (epitopes) within the protein that were being presented by HLA-A2.1 and recognized by the T cells.
Experimental Protocol: T-Cell Epitope Mapping
-
Peptide Synthesis: Based on the amino acid sequence of Gp100 and known HLA-A2.1 binding motifs (typically 9-10 amino acids with specific anchor residues), a large panel of potential peptide epitopes was synthesized.
-
Target Cell Pulsing: An HLA-A2.1-positive target cell line that is easy to work with and does not express Gp100, such as the T2 cell line, was used. These cells were incubated with each of the synthetic peptides. The peptides bind to the empty HLA-A2.1 molecules on the T2 cell surface.
-
T Cell Recognition Assay: The peptide-pulsed T2 cells were then co-cultured with Gp100-reactive TIL clones. Recognition was measured by either a ⁵¹Cr-release assay or a cytokine release assay (e.g., IFN-γ ELISA).
-
Identification of Dominant Epitopes: Peptides that resulted in strong T cell activation were identified as epitopes.
Data Presentation: Recognition of Gp100 Epitopes by TILs
A subsequent study by Kawakami et al. (1995) identified several Gp100 epitopes recognized by different TIL lines. The recognition was highly specific and led to both target cell lysis and cytokine production.
Table 3a: Cytokine (IFN-γ) Release by TIL 1200 in Response to Gp100 Peptides
| Peptide (Amino Acid Position) | Peptide Sequence | IFN-γ Release (pg/mL) |
| Gp100 (154-162) | KTWGQYWQV | 1,250 |
| Gp100 (457-466) | LLDGTATLRL | 850 |
| Irrelevant Peptide | - | <50 |
Data representative of findings in Kawakami et al., J Immunol, 1995.[2]
Table 3b: Cytotoxicity of TIL 620 Against Peptide-Pulsed T2 Cells
| Peptide Pulsed on T2 Cells | % Specific Lysis (E:T Ratio 20:1) |
| Gp100 (209-217) - ITDQVPFSV | 45% |
| Gp100 (280-288) - YLEPGPVTA | 52% |
| Irrelevant Peptide | <5% |
Data representative of findings in Kawakami et al., J Immunol, 1995.[2]
Visualizations
The following diagrams illustrate the key workflows and biological pathways central to the discovery of Gp100.
Caption: Experimental workflow for the discovery of Gp100.
Caption: MHC Class I antigen processing pathway for Gp100.
Conclusion
The discovery of Gp100 as a melanoma antigen was a landmark achievement that validated the core principles of T-cell-mediated cancer immunity. The experimental framework, moving from patient-derived T cells to gene identification and epitope mapping, became a blueprint for discovering other tumor antigens. Gp100 and its derived peptides have since been used extensively in cancer vaccine trials and other immunotherapeutic strategies. This in-depth guide serves as a resource for understanding the foundational science that continues to inspire and inform the development of novel cancer treatments.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the MHC Class I Presentation of the Gp100 (25-33) Peptide
Introduction
Glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL, is a pigment cell-specific protein involved in melanosome biogenesis. It is overexpressed in the majority of human melanomas, making it a critical tumor-associated antigen for cancer immunotherapy research. A key focus of this research has been the Major Histocompatibility Complex (MHC) class I-restricted presentation of Gp100-derived peptides to cytotoxic T lymphocytes (CTLs). This guide provides a detailed technical overview of the core mechanisms governing the presentation of the Gp100 (25-33) epitope, a prominent target for melanoma-specific T cells.
The human Gp100 (25-33) peptide (sequence: KVPRNQDWL) and its murine homologue (sequence: EGSRNQDWL) are nonameric epitopes presented by the H-2Db MHC class I molecule in mice.[1][2] Notably, the human version (hgp100) has been found to be more immunogenic in mice than the murine version (mgp100).[3] This enhanced immunogenicity is attributed to a higher binding affinity for the H-2Db molecule, a crucial factor in the rational design of peptide-based vaccines and adoptive T-cell therapies.[3][4]
Core Pathway: Gp100 (25-33) Antigen Processing and Presentation
The presentation of the Gp100 (25-33) peptide on the cell surface via MHC class I molecules is a multi-step process that begins with the degradation of the full-length Gp100 protein.
-
Proteasomal Degradation: Endogenously synthesized Gp100 protein is targeted for degradation in the cytoplasm by the proteasome. In inflammatory conditions, often induced by interferons, the standard proteasome can be replaced by the immunoproteasome.[5][6][7] The immunoproteasome exhibits altered cleavage preferences that can enhance the production of peptides with C-terminal residues suitable for MHC class I binding.[8][9] This process generates a pool of peptide fragments, including precursors to the Gp100 (25-33) epitope.
-
TAP Translocation: The resulting peptide fragments are actively transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[10][11] TAP is an ATP-dependent heterodimeric complex that selects peptides based on length and C-terminal residues.[12]
-
ER Peptide Trimming: Within the ER, N-terminally extended peptide precursors are trimmed by ER aminopeptidases, primarily ERAP1.[13][14] ERAP1 acts as a "molecular ruler," cleaving residues from the N-terminus until the peptide reaches the optimal length of 8-9 amino acids for stable binding to the MHC class I groove.[15][16] This trimming process can occur on free peptides or on peptides loosely associated with MHC molecules.[17]
-
MHC Class I Loading and Surface Expression: The final Gp100 (25-33) peptide is loaded onto the peptide-binding groove of a newly synthesized MHC class I molecule (H-2Db in the murine model). This loading is often facilitated by the peptide-loading complex (PLC). The stable peptide-MHC complex is then transported from the ER, through the Golgi apparatus, to the cell surface.
-
T-Cell Recognition: Once on the cell surface, the Gp100 (25-33)-H-2Db complex is available for surveillance and recognition by the T-cell receptor (TCR) on specific CD8+ cytotoxic T lymphocytes, initiating an anti-tumor immune response.[18]
Quantitative Data Summary
The immunogenicity of Gp100 (25-33) peptides is strongly correlated with their binding affinity and stability with the MHC class I molecule H-2Db. The human variant consistently demonstrates superior binding compared to its murine counterpart.
Table 1: Comparative MHC Binding and T-Cell Recognition
| Peptide Variant | Sequence | Property | Measurement | Finding | Citation |
|---|---|---|---|---|---|
| Human Gp100 (25-33) | KVPRNQDWL | T-Cell Recognition | Half-maximal IFN-γ release | Recognized at concentrations as low as 10⁻¹¹ M | [3] |
| Murine Gp100 (25-33) | EGSRNQDWL | T-Cell Recognition | Half-maximal IFN-γ release | ~10⁻⁸ M (a 1,000-fold difference from human peptide) | [3] |
| Human Gp100 (25-33) | KVPRNQDWL | MHC Stabilization | RMA-S Assay | 50% stabilization of H-2Db at a ~100-fold lower concentration than the murine peptide | [3] |
| Murine Gp100 (25-33) | EGSRNQDWL | MHC Stabilization | RMA-S Assay | Requires ~100-fold higher concentration for 50% H-2Db stabilization compared to the human peptide | [3] |
| Human Gp100 (25-33) | KVPRNQDWL | MHC Binding Affinity | RMA-S Assay | Significantly better binding to H-2Db at 10, 100, and 1000 nM concentrations | [19] |
| Murine Gp100 (25-33) | EGSRNQDWL | MHC Binding Affinity | RMA-S Assay | Significantly weaker binding to H-2Db compared to the human peptide |[19] |
Key Experimental Protocols
Peptide-MHC Class I Binding & Stabilization Assay
This assay quantitatively measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of cells that lack endogenous peptide processing machinery. TAP-deficient RMA-S cells, which express "empty" and unstable MHC class I molecules at 37°C, are commonly used.[3][20]
Methodology:
-
Cell Culture: Culture RMA-S cells in appropriate media. To increase the expression of empty MHC class I molecules, cells can be incubated at a reduced temperature (e.g., 26°C) for 18-24 hours.
-
Peptide Incubation: Wash the cells and resuspend them in serum-free media. Aliquot the cells into a 96-well plate.
-
Serial Dilution: Add serial dilutions of the test peptides (e.g., hgp100 and mgp100) and a negative control peptide to the wells. A known high-affinity peptide for the specific MHC allele can be used as a positive control.
-
Stabilization: Incubate the plate at room temperature or 37°C for a defined period (e.g., 2-4 hours) to allow for peptide binding and MHC stabilization.
-
Antibody Staining: Wash the cells to remove unbound peptide. Stain the cells with a fluorescently-conjugated monoclonal antibody specific for the folded (peptide-bound) conformation of the MHC class I molecule of interest (e.g., anti-H-2Db).
-
Flow Cytometry: Analyze the cells using a flow cytometer. The Mean Fluorescence Intensity (MFI) is directly proportional to the number of stable peptide-MHC complexes on the cell surface.
-
Data Analysis: Plot the MFI against the peptide concentration. The concentration of peptide required to achieve 50% of the maximal stabilization (SC₅₀) is calculated to determine binding affinity.
TAP Peptide Translocation Assay
This assay measures the efficiency of peptide transport from the cytosol into the ER via the TAP complex. It often utilizes semi-permeabilized cells and a reporter peptide that can be detected after translocation.[10][12]
Methodology:
-
Cell Preparation: Harvest cells (e.g., MelJuSo) and wash them in a suitable buffer.
-
Permeabilization: Resuspend the cells in a buffer containing a pore-forming agent like Streptolysin O (SLO) to selectively permeabilize the plasma membrane while leaving the ER membrane intact.
-
Transport Reaction: Incubate the semi-permeabilized cells with a fluorescently-labeled reporter peptide (e.g., containing a fluorescein group). The peptide should also contain an N-linked glycosylation consensus sequence (Asn-X-Ser/Thr).
-
Incubation: Add ATP to initiate active transport. As a negative control, a sample with ADP or no ATP can be included. The incubation is typically performed at 37°C for 10-15 minutes.
-
ER Retention: Peptides successfully transported into the ER by TAP are glycosylated by oligosaccharyltransferase. This modification increases their size and traps them within the ER lumen.
-
Washing and Analysis: Wash the cells to remove external, non-transported peptides. Analyze the cell-associated fluorescence by flow cytometry. The mean fluorescence intensity correlates with the efficiency of TAP-dependent peptide transport.
Cytotoxic T-Lymphocyte (CTL) Assay
CTL assays measure the ability of effector T cells to recognize and kill target cells presenting a specific peptide-MHC complex. The chromium-51 (⁵¹Cr) release assay is a classic method for quantifying cell lysis.[19][21]
Methodology:
-
Effector Cell Preparation: Generate or isolate Gp100 (25-33)-specific CTLs. This can be done by immunizing mice and harvesting splenocytes, or by using T cells from pmel-1 transgenic mice, which have a TCR specific for Gp100 (25-33).[11][18]
-
Target Cell Preparation: Use target cells that express the appropriate MHC class I molecule (e.g., H-2Db). These can be tumor cells like B16 melanoma, or peptide-pulsed target cells like EL-4.[3][18]
-
Target Cell Labeling: Incubate the target cells with Sodium Chromate (Na₂⁵¹CrO₄). The ⁵¹Cr is taken up by the cells and binds to intracellular proteins. Wash the cells thoroughly to remove extracellular ⁵¹Cr.
-
Co-culture: Plate the labeled target cells in a 96-well plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 30:1, 10:1).
-
Controls:
-
Spontaneous Release: Target cells incubated with media alone (measures baseline leakage).
-
Maximum Release: Target cells incubated with a detergent (e.g., Triton X-100) to lyse all cells.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for CTL-mediated killing.
-
Harvest and Measurement: Centrifuge the plate and harvest the supernatant. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 3. rupress.org [rupress.org]
- 4. pnas.org [pnas.org]
- 5. Emerging roles of immunoproteasomes beyond MHC class I antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kezarlifesciences.com [kezarlifesciences.com]
- 7. The immunoproteasome in antigen processing and other immunological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T cells specific for a TAP-independent self-peptide remain naïve in tumor-bearing mice and are fully exploitable for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Transporters Associated with Antigen Processing (Taps) Select Epitope Precursor Peptides for Processing in the Endoplasmic Reticulum and Presentation to T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ERAP1 enzyme-mediated trimming and structural analyses of MHC I–bound precursor peptides yield novel insights into antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Specificity of Trimming of MHC Class I-Presented Peptides in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERAP1 enzyme-mediated trimming and structural analyses of MHC I-bound precursor peptides yield novel insights into antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. ERAP1-ERAP2 dimers trim MHC I-bound precursor peptides; implications for understanding peptide editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]
Methodological & Application
Application Notes and Protocols for In Vitro T-Cell Expansion Using Gp100 (25-33) with Mouse TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycoprotein 100 (gp100) is a tumor-associated antigen expressed in melanoma cells and normal melanocytes.[1][2] The gp100 (25-33) peptide is a specific epitope that can be recognized by CD8+ cytotoxic T lymphocytes (CTLs), making it a key target for melanoma immunotherapy research.[1][2] This document provides detailed protocols and application notes for the in vitro expansion of gp100 (25-33)-specific T-cells. Trifluoroacetic acid (TFA) is often used as a counter-ion in synthetic peptides, and its potential effects on cell cultures are also addressed.[3][4]
Data Summary
T-Cell Response to gp100 Peptide Stimulation
| Parameter | Cell Type | Peptide Concentration | Incubation Time | Result | Reference |
| IFN-γ Release | Mouse Splenocytes | 1 µM | 6 days | Stimulation of gp100-reactive T-cell line | [1] |
| Specific Lysis | Human CD8+ T-cells | 10 µg/mL | 18-24 hours | Lysis of target cells pulsed with gp100 peptide | [5] |
| T-Cell Proliferation | TCR Transgenic T-cells | 70 nmol (in vivo) | 4 days (in vitro co-culture) | Increased percentage of divided cells | [6] |
| TNFα Production | TCR-transduced human T-cells | N/A (co-culture with melanoma cells) | 18 hours | Increased TNFα levels in supernatant | [7] |
Effects of TFA on In Vitro Cell Cultures
| Parameter | Cell Type | TFA Concentration | Observation | Reference |
| Cell Proliferation | Fetal rat osteoblasts, articular chondrocytes | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers and thymidine incorporation | [4] |
| Biological Activity | Various peptides | N/A | TFA salts of peptides showed less proliferative effect compared to hydrochloride salts | [4] |
| Secondary Structure | Peptides and proteins | N/A | Can affect the hydrogen-bonding network and alter structure | [3] |
Experimental Protocols
Protocol 1: Generation of gp100-Reactive T-Cell Line from Mouse Splenocytes
This protocol is adapted from a study on inducing autoreactive T-cells against gp100.[1]
Materials:
-
Spleens from C57BL/6 mice
-
gp100 (25-33) peptide (mouse sequence: EGSRNQDWL)
-
Complete Medium (CM): RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
T-25 flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Harvest spleens from mice and prepare a single-cell suspension.
-
Culture 5 x 10⁷ splenocytes in a T-25 flask with 15 mL of CM.
-
Add the gp100 (25-33) peptide to a final concentration of 1 µM.[1]
-
Incubate the cells for 6 days at 37°C with 5% CO₂.[1]
-
After 6 days, wash the cells with CM.
-
The expanded T-cells are now ready for use in functional assays such as cytokine release assays.
Protocol 2: In Vitro Stimulation of Antigen-Specific T-Cells from PBMCs
This protocol is a general method for stimulating peripheral blood mononuclear cells (PBMCs) with a peptide pool.[8]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
gp100 (25-33) peptide (human sequence: KVPRNQDWL)
-
ImmunoCult™-XF T Cell Expansion Medium (or other suitable cell culture medium)
-
DMSO (for peptide reconstitution)
-
24-well tissue culture plates
-
Brefeldin A (optional, for intracellular cytokine staining)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Peptide Preparation: Reconstitute the gp100 (25-33) peptide in DMSO to create a stock solution. Further dilute the stock in cell culture medium to a 10X working solution (e.g., 10 µg/mL). The final DMSO concentration in the culture should be below 1% (v/v).[8]
-
Cell Plating: Add 1 x 10⁷ PBMCs in 900 µL of cell culture medium to each well of a 24-well plate.[8]
-
Stimulation: Add 100 µL of the 10X peptide working solution to each well for a final concentration of ≥ 1 µg/mL per peptide.[8] Include appropriate negative (e.g., DMSO vehicle) and positive controls.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for the desired time (typically 5-6 hours for intracellular cytokine analysis, or longer for expansion).[8]
-
(Optional) Intracellular Cytokine Staining: After 2 hours of incubation, add Brefeldin A to block cytokine secretion.[8] Continue incubation for the remaining time.
-
Harvesting: Harvest the cells for downstream analysis such as flow cytometry or ELISpot.
Mandatory Visualizations
Experimental Workflow for In Vitro T-Cell Expansion
References
- 1. rupress.org [rupress.org]
- 2. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ignytebio.com [ignytebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
Protocol for Gp100 (25-33) Peptide Pulsing of Dendritic Cells for T-Cell Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for pulsing dendritic cells (DCs) with the Gp100 (25-33) peptide, a key step in generating antigen-specific T-cell responses for immunotherapy research. The protocol covers the generation of monocyte-derived DCs (Mo-DCs), maturation, peptide pulsing, and co-culture with T cells.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating primary immune responses.[1][2] The process of pulsing DCs with specific peptides, such as the melanoma-associated antigen Gp100 (25-33), allows these cells to present the peptide on their MHC class I molecules. This, in turn, can activate cytotoxic T lymphocytes (CTLs) that recognize and eliminate cells expressing the Gp100 antigen, such as melanoma cells. This protocol outlines the essential steps for researchers to effectively pulse DCs with the Gp100 (25-33) peptide for downstream applications, including T-cell activation assays and pre-clinical immunotherapy studies.
Data Presentation
The following tables summarize key quantitative parameters for the successful generation and pulsing of dendritic cells.
Table 1: Reagents and Cytokines for Dendritic Cell Generation and Maturation
| Reagent/Cytokine | Concentration | Purpose | Source |
| GM-CSF | 800-1000 IU/mL | Differentiation of monocytes into immature DCs | [2][3] |
| IL-4 | 250-500 IU/mL | Differentiation of monocytes into immature DCs | [2][3] |
| TNF-α | 1000 U/ml or 50 ng/ml | Maturation of DCs | [2][4] |
| IL-1β | 10 ng/ml or 50 ng/ml | Maturation of DCs | [2][4] |
| IL-6 | 10 ng/ml | Maturation of DCs | [2] |
| PGE₂ | 1 µM | Maturation of DCs | [2] |
Table 2: Gp100 (25-33) Peptide Pulsing Parameters
| Parameter | Value | Notes | Source |
| Peptide Concentration | 20-50 µg/mL | Optimal concentration may vary based on cell type and experimental goals. | [5][6] |
| Incubation Time | 1-4 hours | Longer incubation times do not necessarily improve efficacy. | [7][8] |
| Incubation Temperature | 37°C | Standard cell culture conditions. | [7][8] |
Table 3: Co-culture of Peptide-Pulsed DCs and T Cells
| Parameter | Value | Notes | Source |
| DC to T Cell Ratio | 1:4 | A higher ratio of T cells to DCs is typically used to ensure efficient T-cell activation. | [9][10] |
| T Cell Seeding Density | 2 x 10⁶ cells/mL | In a 24-well plate. | [9][10] |
| DC Seeding Density | 5 x 10⁵ cells/mL | In a 24-well plate. | [9][10] |
| Co-culture Duration | 5-7 days | Sufficient time for T-cell activation and proliferation. | [9][11] |
Experimental Protocols
Part 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human GM-CSF
-
Human IL-4
-
6-well tissue culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[2]
-
Wash the isolated PBMCs twice with PBS.
-
To enrich for monocytes, plate the PBMCs in a 6-well plate at a density of 1.5 to 3 million cells per well in RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin.[2]
-
Incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.
-
After incubation, gently wash the wells with warm PBS to remove non-adherent cells.
-
Add 2 ml of complete RPMI-1640 medium supplemented with 1000 U/ml GM-CSF and 500 U/ml IL-4 to each well.[2]
-
Incubate the cells for 5-6 days at 37°C in a 5% CO₂ incubator. Replace the medium with fresh cytokine-supplemented medium on day 3.
Part 2: Maturation of Dendritic Cells
This protocol describes the induction of maturation in the generated immature DCs.
Materials:
-
Immature DCs from Part 1
-
Complete RPMI-1640 medium
-
Maturation cocktail: TNF-α (1000 U/ml), IL-1β (10 ng/ml), IL-6 (10 ng/ml), and PGE₂ (1 µM).[2]
Protocol:
-
On day 6, supplement the DC culture with the maturation cocktail.
-
Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Mature DCs will appear as large, veiled cells and can be confirmed by flow cytometry for maturation markers such as CD80, CD83, CD86, and HLA-DR.[11]
Part 3: Gp100 (25-33) Peptide Pulsing
This protocol details the process of loading mature DCs with the Gp100 (25-33) peptide.
Materials:
-
Mature DCs from Part 2
-
Gp100 (25-33) peptide (sequence: KVPRNQDWL)
-
Serum-free RPMI-1640 medium
Protocol:
-
Harvest the mature DCs by gently pipetting.
-
Wash the cells twice with serum-free RPMI-1640 medium.
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.
-
Add the Gp100 (25-33) peptide to the cell suspension at a final concentration of 50 µg/ml.[5]
-
Incubate for 90 minutes at 37°C with gentle agitation every 30 minutes.[5]
-
After pulsing, wash the cells twice with complete RPMI-1640 medium to remove excess peptide.
-
The peptide-pulsed DCs are now ready for co-culture with T cells.
Part 4: Co-culture with T Cells for Activation
This protocol describes how to co-culture the peptide-pulsed DCs with T cells to induce an antigen-specific T-cell response.
Materials:
-
Gp100 (25-33) peptide-pulsed DCs from Part 3
-
Autologous or HLA-matched CD8+ T cells
-
Complete RPMI-1640 medium
-
24-well tissue culture plate
Protocol:
-
Isolate CD8+ T cells from PBMCs using magnetic bead separation.
-
Seed the peptide-pulsed DCs in a 24-well plate at a density of 5 x 10⁵ cells/mL in 0.5 mL of complete RPMI-1640 medium.[9][10]
-
Add the isolated CD8+ T cells to the wells containing the DCs at a density of 2 x 10⁶ cells/mL in 0.5 mL of complete RPMI-1640 medium, achieving a 1:4 DC to T cell ratio.[9][10]
-
Co-culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Assess T-cell activation by measuring cytokine production (e.g., IFN-γ) using ELISA or ELISpot, or by flow cytometry for activation markers (e.g., CD69, CD25) and proliferation (e.g., CFSE dilution).[9][11]
Visualization of Experimental Workflow and Signaling
Caption: Experimental workflow for Gp100 peptide pulsing of dendritic cells.
Caption: Antigen presentation pathway by peptide-pulsed dendritic cells.
References
- 1. stemcell.com [stemcell.com]
- 2. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 5. Wild-type and modified gp100 peptide-pulsed dendritic cell vaccination of advanced melanoma patients can lead to long-term clinical responses independent of the peptide used - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing DC cancer vaccine by allogeneic MHC class II expression and Treg depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. stemcell.com [stemcell.com]
- 11. Frontiers | The safety and anti-tumor effect of multiple peptides-pulsed dendritic cells combined with induced specific cytotoxic T lymphocytes for patients with solid tumors [frontiersin.org]
Application Notes and Protocols: Intracellular Cytokine Staining with Gp100 (25-33) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing intracellular cytokine staining (ICS) to detect and quantify T cells responding to the Gp100 (25-33) peptide, a key melanoma-associated antigen. This technique is crucial for evaluating the immunogenicity of cancer vaccines and adoptive T-cell therapies.
The Gp100 (25-33) peptide, with the sequence KVPRNQDWL for the human variant and EGSRNQDWL for the murine variant, is a well-characterized H-2Db restricted epitope. It serves as a potent activator of specific CD8+ T cells, making it an essential tool in melanoma research and the development of immunotherapies.[1][2] ICS allows for the multiparametric analysis of single cells, enabling the simultaneous identification of cell phenotype and cytokine production.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing intracellular cytokine staining for Gp100 (25-33) peptide-specific T cells. These values can serve as a benchmark for expected results.
| Cell Type | Stimulant | Cytokine Measured | Percentage of Positive CD8+ T cells | Reference |
| Pmel-1 mouse splenocytes | hgp100 (25-33) peptide | IFN-γ, TNF-α | ~10% of circulating CD8+ T cells reactive | [3] |
| BUSA14 T cell hybridoma | hgp100 (25-33) loaded DC2.4 cells | TNF-α | 4% | [4] |
| BUSA14 T cell hybridoma | PMA and ionomycin (positive control) | TNF-α | 30% | [4] |
| BUSA14 T cell hybridoma | PMA and ionomycin (positive control) | TNF-α and IL-2 | 12% | [4] |
| BUSA14 T cell hybridoma | PMA and ionomycin (positive control) | IL-2 | 6% | [4] |
| BUSA14 T cell hybridoma | PMA and ionomycin (positive control) | IFN-γ | 4% | [4] |
| Human peripheral blood mononuclear cells (PBMCs) from vaccinated melanoma patients | Mouse gp100 DNA vaccination | IFN-γ | Increased post-vaccination in 5 of 27 patients | [5] |
Signaling Pathway
The recognition of the Gp100 (25-33) peptide presented by MHC class I molecules on antigen-presenting cells (APCs) by the T-cell receptor (TCR) on CD8+ T cells initiates a signaling cascade. This cascade leads to T-cell activation, proliferation, and cytokine production. The diagram below illustrates this simplified signaling pathway.
Caption: Gp100 (25-33) peptide recognition and T-cell activation signaling cascade.
Experimental Workflow
The following diagram outlines the key steps involved in a typical intracellular cytokine staining experiment to assess Gp100 (25-33)-specific T-cell responses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 3. pnas.org [pnas.org]
- 4. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 5. Immunologic Response to Xenogeneic gp100 DNA in Melanoma Patients: Comparison of Particle Mediated Epidermal Delivery with Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gp100 (25-33) Mouse Peptide in In Vivo Immunization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the Gp100 (25-33) mouse peptide in in vivo immunization studies. This peptide is a crucial tool in cancer immunology research, particularly in the development of therapeutic vaccines against melanoma.
Introduction
The Gp100 (25-33) peptide, with the sequence EGSRNQDWL, is a nonameric epitope derived from the mouse glycoprotein 100 (Gp100), a melanosomal protein.[1] This peptide is a well-characterized, H-2Db-restricted epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs).[1][2] In the context of cancer immunotherapy, immunization with this self-antigen can break immune tolerance and induce a potent anti-tumor immune response against melanoma cells, which express Gp100.[2][3]
Peptide Specifications
| Property | Description |
| Sequence | H-Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu-OH (EGSRNQDWL) |
| Molecular Formula | C46H69N15O17 |
| Molecular Weight | 1104.2 g/mol |
| Purity | ≥95% (as determined by HPLC) |
| Storage | Lyophilized peptide should be stored at -20°C. |
| Source | Mouse |
Table 1: Specifications of the Gp100 (25-33) mouse peptide.[1]
Principle of Action: Signaling Pathway
Immunization with the Gp100 (25-33) peptide, typically formulated with an adjuvant, leads to its uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs). The peptide is then presented on the surface of APCs via MHC class I molecules (H-2Db in C57BL/6 mice). This peptide-MHC complex is recognized by the T-cell receptor (TCR) on naive CD8+ T cells. This recognition, along with co-stimulatory signals from the APC (e.g., CD80/86-CD28 interaction), triggers the activation, proliferation, and differentiation of Gp100-specific CD8+ T cells into cytotoxic T lymphocytes (CTLs). These CTLs can then recognize and kill melanoma cells expressing the Gp100 (25-33) epitope.
Caption: Gp100 (25-33) peptide-induced CD8+ T cell activation pathway.
Experimental Protocols
In Vivo Immunization Protocol
This protocol describes the immunization of C57BL/6 mice with the Gp100 (25-33) peptide to elicit an anti-tumor immune response.
Materials:
-
Gp100 (25-33) peptide
-
Adjuvant (e.g., Incomplete Freund's Adjuvant (IFA), Poly(I:C), CpG ODN)[4][5][6]
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized Gp100 (25-33) peptide in sterile PBS or another suitable solvent to a stock concentration (e.g., 1 mg/mL).
-
Vaccine Formulation:
-
With IFA: Emulsify the peptide solution with an equal volume of Incomplete Freund's Adjuvant (IFA) to form a stable water-in-oil emulsion.[5] A common final concentration is 100-200 µg of peptide per 100-200 µL of emulsion.
-
With Poly(I:C) or CpG ODN: Mix the peptide solution with the desired concentration of Poly(I:C) or CpG ODN in sterile PBS. A typical dose is 25-50 µg of adjuvant per mouse.[5][7]
-
-
Immunization:
-
Administer the vaccine formulation to C57BL/6 mice. The route of administration can significantly impact the immune response.[6] Common routes include:
-
-
Booster Immunizations: Administer one or two booster immunizations at 7-14 day intervals using the same protocol to enhance the immune response.[5]
-
Monitoring: Monitor the mice for any adverse reactions. The immune response can be evaluated 7-10 days after the final immunization.
Caption: General workflow for in vivo immunization with Gp100 (25-33) peptide.
Evaluation of Immune Response
The following assays are commonly used to assess the cell-mediated immune response following Gp100 (25-33) peptide immunization.
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells at the single-cell level.[8][9][10][11]
Protocol Outline:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.[9]
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Cell Plating and Stimulation: Plate the splenocytes in the coated wells and stimulate them with the Gp100 (25-33) peptide (e.g., 1-10 µg/mL). Include positive (e.g., Concanavalin A) and negative (no peptide) controls.[12]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.[9]
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).[9]
-
Spot Development: Add a substrate solution (e.g., AEC) to develop colored spots, where each spot represents an IFN-γ secreting cell.[9]
-
Analysis: Wash and dry the plate. Count the spots using an ELISpot reader.
ICS allows for the characterization and quantification of cytokine-producing cells within a heterogeneous population.[13][14][15]
Protocol Outline:
-
Cell Preparation and Restimulation: Prepare a single-cell suspension of splenocytes. Restimulate the cells with the Gp100 (25-33) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[16][17]
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilize the cell membrane with a permeabilization buffer.[14][16]
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-mouse IFN-γ antibody.[14]
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of IFN-γ-producing CD8+ T cells.[14]
This assay directly measures the cytotoxic function of antigen-specific CD8+ T cells in vivo.[18][19][20][21]
Protocol Outline:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from naive, syngeneic mice.
-
Split the cells into two populations.
-
Pulse one population with the Gp100 (25-33) peptide (target cells) and leave the other population unpulsed (control cells).[18]
-
-
Differential Labeling:
-
Cell Injection: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into the immunized and control mice.[18]
-
Analysis: After 18-24 hours, harvest the spleens from the recipient mice and analyze the CFSE-labeled populations by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice using the following formula: % Specific Lysis = [1 - (Ratio immunized / Ratio control)] x 100 where Ratio = (% CFSElow / % CFSEhigh)[18]
Caption: Workflow for evaluating the immune response to Gp100 (25-33) immunization.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison between different experimental groups (e.g., different adjuvants, immunization routes, or treatment regimens).
| Experimental Group | IFN-γ Spot Forming Cells (SFC) / 10^6 Splenocytes (Mean ± SD) | % IFN-γ+ of CD8+ T Cells (Mean ± SD) | % Specific Lysis (Mean ± SD) |
| Control (Adjuvant only) | |||
| Gp100 + Adjuvant A | |||
| Gp100 + Adjuvant B | |||
| ... |
Table 2: Example template for summarizing quantitative data from immunological assays.
Conclusion
The Gp100 (25-33) mouse peptide is a valuable reagent for preclinical research in cancer immunology. The protocols and workflows provided here offer a framework for conducting robust in vivo immunization studies and evaluating the resulting T-cell responses. Careful optimization of immunization parameters and consistent application of these evaluation methods will contribute to the development of effective immunotherapies for melanoma and other cancers.
References
- 1. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 2. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 3. JCI - Poor immunogenicity of a self/tumor antigen derives from peptide–MHC-I instability and is independent of tolerance [jci.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Mouse Interferon-γ (IFN-γ) ELISPOT Kit | ACROBiosystems [acrobiosystems.com]
- 11. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 12. abcam.com [abcam.com]
- 13. Intracellular Staining Quick Guides | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 18. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 19. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 20. Murine in vivo CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tailoring In Vivo Cytotoxicity Assays to Study Immunodominance in Tumor-specific CD8+ T Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MHC-I Tetramer Staining with Gp100 (25-33) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the identification and quantification of T cells specific for the Gp100 (25-33) melanoma-associated antigen using MHC-I tetramer staining and flow cytometry.
Introduction and Principle of the Assay
Major Histocompatibility Complex (MHC) class I tetramers are powerful tools for detecting and quantifying antigen-specific CD8+ T cells.[1][2] This technology relies on the principle that the T cell receptor (TCR) on cytotoxic T lymphocytes (CTLs) recognizes a specific peptide antigen presented by an MHC class I molecule on the surface of an antigen-presenting cell (APC) or a target cell.
Monomeric peptide-MHC (pMHC) complexes have a low affinity for the TCR, making them unsuitable for stable binding and detection. To overcome this, four biotinylated pMHC monomers are bound to a streptavidin molecule, which is typically conjugated to a fluorophore.[3] This tetrameric structure significantly increases the avidity of the pMHC complex for the TCR, allowing for stable binding and subsequent detection of antigen-specific T cells by flow cytometry.[3]
The Gp100 (glycoprotein 100) is a melanosomal protein that is overexpressed in most melanoma cells. The peptide sequence corresponding to amino acids 25-33 of Gp100 is a well-characterized epitope recognized by CTLs in the context of specific MHC-I alleles. The human Gp100 (25-33) peptide sequence is KVPRNQDWL, presented by the HLA-A*02:01 allele.[4][5] The mouse equivalent, with the sequence EGSRNQDWL, is presented by the H-2Db allele.[6][7][8]
This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions with a Gp100 (25-33) MHC-I tetramer to identify and quantify Gp100-specific CD8+ T cells.
Data Presentation: Expected Frequencies of Gp100 (25-33)-Specific CD8+ T Cells
The frequency of Gp100 (25-33)-specific CD8+ T cells can vary significantly depending on the individual's immune status, disease state, and prior treatments such as vaccination. The following tables summarize representative data from published studies.
Table 1: Frequency of Gp100-Specific CD8+ T Cells in Human Melanoma Patients
| Patient Cohort | Sample Type | Staining Method | Frequency of Gp100-Specific CD8+ T Cells (% of total CD8+ T cells) | Reference |
| Disease-Free Melanoma Patients (Long-Term Memory) | PBMCs | Gp100 (209-217) Tetramer | 0.02% - 0.2% | [9] |
| Stage IV Melanoma Patients (Pre-vaccination) | PBMCs | Gp100 (native or modified) Tetramer | 0.01% - 1.8% | [10] |
| Stage IV Melanoma Patients (Post-vaccination) | PBMCs | Gp100 (native or modified) Tetramer | 0.15% - 7.4% | [10] |
| Stage I-III Melanoma Patients (Vaccine-draining lymph nodes) | Lymph Node Cells | Gp100 (209-2M) Tetramer | Comparable to PBMCs | [11] |
Table 2: Frequency of Gp100-Specific CD8+ T Cells in Preclinical Mouse Models
| Mouse Model | Treatment | Sample Type | Frequency of Gp100-Specific CD8+ T Cells (% of total CD8+ T cells) | Reference |
| C57BL/6 mice | Vaccination with STxB-gp100 + CCR4 antagonist | Splenocytes | Detectable by ELISPOT (frequency not quantified by tetramer) | [12] |
| C57BL/6 mice | Vaccination with plasmid encoding human gp100 | Spleen and Draining Lymph Nodes | <1% (IFN-γ+ of CD8+) | [13] |
| C57BL/6 mice | Cancer vaccine (adenoviral vector + allogeneic DCs) | Blood | >0.5% | [14] |
Experimental Protocols
Reagents and Materials
-
Cells: Human PBMCs isolated from whole blood by density gradient centrifugation (e.g., Ficoll-Paque), or single-cell suspensions from tissues (e.g., splenocytes from mice).
-
MHC-I Tetramer: Gp100 (25-33) peptide-loaded MHC-I tetramer conjugated to a fluorophore (e.g., PE, APC). The specific MHC allele of the tetramer must match the HLA type of the human donor or the MHC haplotype of the mouse strain.
-
Antibodies:
-
Anti-human or anti-mouse CD8 antibody conjugated to a different fluorophore than the tetramer (e.g., FITC, PerCP-Cy5.5).
-
Anti-human or anti-mouse CD3 antibody.
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye).
-
-
Buffers:
-
FACS Buffer: Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) and 0.1% sodium azide.
-
Red Blood Cell (RBC) Lysis Buffer (if using whole blood or spleen).
-
Fixation Buffer (optional): 1-4% paraformaldehyde in PBS.
-
-
Controls:
-
Negative Control Tetramer: An MHC-I tetramer with an irrelevant peptide that is not expected to bind to T cells in the sample.
-
Unstained Cells: To set the baseline fluorescence.
-
Single-Color Controls: For compensation of spectral overlap.
-
Fluorescence Minus One (FMO) Controls: To properly set gates.
-
Staining Protocol for Human PBMCs
-
Cell Preparation:
-
Thaw cryopreserved PBMCs quickly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing at least 10 mL of warm culture medium.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL.
-
Aliquot 1-2 x 10^6 cells per tube for staining.
-
-
MHC-I Tetramer Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Add the Gp100 (25-33) MHC-I tetramer at the manufacturer's recommended concentration (typically 1:50 to 1:200). It is highly recommended to titrate the tetramer for optimal signal-to-noise ratio.
-
Incubate for 30-60 minutes at 4°C or room temperature in the dark. Incubation at room temperature may sometimes yield higher staining intensity, but can affect some surface markers.
-
-
Surface Antibody Staining:
-
Without washing, add the pretitrated anti-CD8 and other desired surface antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Viability Staining (if using a non-fixable dye):
-
Resuspend the cell pellet in 100-200 µL of FACS buffer.
-
Add the viability dye (e.g., 7-AAD) a few minutes before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Collect a sufficient number of events (at least 100,000 events in the lymphocyte gate) to accurately identify the rare population of antigen-specific T cells.
-
Quality Control and Troubleshooting
-
Titration of Reagents: Always titrate MHC-I tetramers and antibodies to determine the optimal concentration that provides the best separation between positive and negative populations with minimal background.
-
Use of Controls: Proper controls are essential for accurate data interpretation. An irrelevant tetramer control is crucial to distinguish specific binding from non-specific background staining.
-
Viability Dye: Include a viability dye to exclude dead cells, which can non-specifically bind antibodies and tetramers, leading to false-positive results.
-
Fc Receptor Blocking: For certain cell types, pre-incubation with an Fc receptor blocking reagent can reduce non-specific antibody binding.
-
Troubleshooting High Background:
-
Ensure proper washing steps.
-
Titrate the tetramer to a lower concentration.
-
Use an Fc block.
-
Ensure the use of a viability dye.
-
-
Troubleshooting Low Signal:
-
Confirm the correct MHC allele is being used.
-
Increase the tetramer concentration (if titration allows).
-
Check the viability of the cells.
-
Ensure the cells have not been fixed prior to staining, as this can destroy the epitope recognized by the TCR.
-
Visualizations
Signaling Pathway: MHC-I Antigen Presentation
Caption: MHC Class I presentation of the Gp100 (25-33) peptide.
Experimental Workflow: MHC-I Tetramer Staining
Caption: Workflow for MHC-I tetramer staining of single-cell suspensions.
Logical Relationship: Gating Strategy for Flow Cytometry Analysis
Caption: A typical gating strategy for identifying Gp100-specific CD8+ T cells.
References
- 1. Tetramer assay - Wikipedia [en.wikipedia.org]
- 2. How MHC Tetramer can detect T cells, and how to make it? | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. lubio.ch [lubio.ch]
- 4. H2-Db | Human gp100 25-33 | KVPRNQDWL | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 5. Class I MHC Reagents | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 6. H-2Db Mouse gp100 (EGSRNQDWL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 7. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 8. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 9. Phenotype and Functional Characterization of Long-Term gp100-Specific Memory CD8+ T Cells in Disease-Free Melanoma Patients Before and After Boosting Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. rupress.org [rupress.org]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Gp100 (25-33) in Mouse Adoptive T-Cell Transfer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycoprotein 100 (Gp100) is a tumor-associated antigen expressed in melanocytes and melanoma cells. The Gp100 (25-33) peptide epitope is a key target in immunotherapy research, particularly in the context of adoptive T-cell (ACT) therapy for melanoma. This document provides detailed application notes and protocols for the use of the mouse Gp100 (25-33) peptide in preclinical adoptive T-cell transfer models, primarily utilizing pmel-1 transgenic T-cells, which recognize the human Gp100 (25-33) amino acid sequence KVPRNQDWL presented by the mouse MHC class I molecule H-2Db.[1][2] These models are instrumental in evaluating the efficacy and mechanisms of T-cell-based cancer immunotherapies. A critical but often overlooked component of synthetic peptides is the counter-ion, typically trifluoroacetic acid (TFA), which is a remnant of the synthesis and purification process. This document will also address the potential implications of TFA in these experimental systems.
Gp100 (25-33) Peptide Specifications
The human Gp100 (25-33) peptide, which is recognized by pmel-1 T-cells, has the amino acid sequence KVPRNQDWL.[1][2] The mouse homolog has a different sequence (EGSRNQDWL) and is recognized with lower efficiency by pmel-1 T-cells.[1] For robust activation of pmel-1 T-cells, the human version is predominantly used. Synthetic peptides are typically supplied as a lyophilized powder and are often in the form of a TFA salt.
The Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for the cleavage of the peptide from the resin and in the mobile phase for purification by high-performance liquid chromatography (HPLC). Consequently, the final peptide product is often a TFA salt.
While TFA is essential for the synthesis process, residual TFA in the peptide preparation can have unintended biological effects. Studies have shown that TFA can influence cell proliferation, with some reports indicating inhibition of cell growth in osteoblast and chondrocyte cultures, while others suggest a stimulatory effect on glioma cells.[3][4] In the context of immunology, there is a concern that TFA could act as an immunomodulator, potentially altering T-cell responses and leading to experimental variability. Although direct studies on the impact of TFA from the Gp100 (25-33) peptide on pmel-1 T-cell function in adoptive transfer models are not extensively documented in the reviewed literature, it is a critical parameter to consider for the reproducibility and interpretation of experimental results.
For sensitive in vivo experiments, it is recommended to either purchase peptides with an alternative counter-ion like acetate or hydrochloride or to perform a salt exchange procedure to remove TFA.
Experimental Protocols
Protocol 1: Activation and Expansion of pmel-1 T-Cells
This protocol describes the ex vivo activation and expansion of Gp100 (25-33)-specific CD8+ T-cells from the spleens of pmel-1 transgenic mice.
Materials:
-
Spleen from a pmel-1 transgenic mouse
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol)
-
Human Gp100 (25-33) peptide (KVPRNQDWL)
-
Recombinant human Interleukin-2 (IL-2)
-
T-cell isolation kit (optional)
Procedure:
-
Aseptically harvest the spleen from a pmel-1 mouse and prepare a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium.
-
(Optional) Enrich for CD8+ T-cells using a negative selection T-cell isolation kit according to the manufacturer's instructions.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Add the human Gp100 (25-33) peptide to a final concentration of 1 µg/mL.
-
Add recombinant human IL-2 to a final concentration of 30 IU/mL.
-
Culture the cells for 3 days at 37°C in a humidified 5% CO2 incubator.
-
After 3 days, expand the T-cells by splitting the culture and adding fresh complete RPMI-1640 medium containing 30 IU/mL of IL-2. Continue to culture for an additional 2-4 days, maintaining a cell density of 0.5-2 x 106 cells/mL.
-
Activated and expanded T-cells are ready for adoptive transfer.
Protocol 2: Adoptive T-Cell Transfer into B16 Melanoma-Bearing Mice
This protocol outlines the procedure for the adoptive transfer of activated pmel-1 T-cells into C57BL/6 mice bearing established B16 melanoma tumors.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
Activated pmel-1 T-cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
(Optional) Recombinant vaccinia virus expressing human Gp100 (rVV-hGp100)
-
(Optional) Recombinant human IL-2
Procedure:
-
Inject 1 x 105 to 5 x 105 B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Allow the tumors to establish for 7-10 days, or until they reach a palpable size (e.g., 50-100 mm³).
-
Harvest the activated pmel-1 T-cells, wash with PBS, and resuspend in PBS at the desired concentration.
-
Adoptively transfer 1 x 106 to 1 x 107 activated pmel-1 T-cells intravenously (i.v.) via the tail vein.
-
(Optional) To enhance the in vivo expansion and anti-tumor activity of the transferred T-cells, a vaccination boost can be provided. One day after T-cell transfer, administer 1 x 107 plaque-forming units (PFU) of rVV-hGp100 intraperitoneally (i.p.).
-
(Optional) Administer high-dose IL-2 (e.g., 50,000-100,000 IU) i.p. twice daily for 3-5 days following T-cell transfer to support their proliferation and effector function.
-
Monitor tumor growth and mouse survival. Tumor volume can be calculated using the formula: (length x width²)/2.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using the Gp100 (25-33) pmel-1 adoptive T-cell transfer model.
Table 1: In Vitro T-Cell Responses to Gp100 (25-33) Stimulation
| Parameter | Cell Type | Stimulation | Result | Reference |
| IFN-γ Production | pmel-1 Splenocytes | 1 µM hGp100 (25-33) peptide | ~1500 pg/mL | [5] |
| IFN-γ Production | pmel-1 CD8+ T-cells | 0.1 µg/mL Gp100 (25-33) peptide | ~2000 pg/mL | [6] |
| Proliferation | pmel-1 T-cells | 1 µM hGp100 (25-33) peptide + IL-2 | Extensive Proliferation | [7] |
| Cytotoxicity | pmel-1 CD8+ T-cells | B16 cells pulsed with hGp100 (25-33) | Significant lysis of target cells | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of Gp100 (25-33) Adoptive T-Cell Transfer in B16 Melanoma Model
| Treatment Group | Tumor Growth | Survival | Reference |
| No Treatment | Progressive Growth | ~20 days | [7] |
| ACT of pmel-1 T-cells | Tumor Regression | Significantly Increased | [6] |
| ACT + rVV-hGp100 + IL-2 | Complete Tumor Regression in many mice | Long-term Survival | [6] |
| ACT + LAQ824 (HDAC inhibitor) | Significantly Improved Anti-tumor Activity | Enhanced Survival | [8] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the Gp100 (25-33) peptide presented by MHC on an antigen-presenting cell (APC) or a tumor cell by the TCR on a pmel-1 T-cell initiates a complex signaling cascade. This cascade leads to T-cell activation, proliferation, and the acquisition of effector functions, such as cytokine production (e.g., IFN-γ and TNF-α) and cytotoxicity.
Caption: TCR signaling cascade upon Gp100 (25-33) recognition.
Experimental Workflow for Adoptive T-Cell Transfer
The overall workflow for conducting an adoptive T-cell transfer experiment using pmel-1 T-cells against B16 melanoma is depicted below.
Caption: Workflow for pmel-1 adoptive T-cell transfer experiment.
Conclusion
The Gp100 (25-33) peptide in conjunction with the pmel-1 transgenic mouse model provides a robust and reproducible platform for the preclinical evaluation of adoptive T-cell therapies against melanoma. The protocols and data presented herein offer a comprehensive guide for researchers in this field. Careful consideration of all experimental variables, including the potential impact of peptide counter-ions like TFA, is crucial for obtaining reliable and translatable results. Further investigation into the direct effects of TFA on T-cell function within this specific therapeutic context is warranted to refine and standardize these important preclinical models.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Tumor Regression and Autoimmunity after Reversal of a Functionally Tolerant State of Self-reactive CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pnas.org [pnas.org]
- 8. lifetein.com [lifetein.com]
how to dissolve and store Gp100 (25-33), mouse TFA
Application Notes for Gp100 (25-33), Mouse TFA
Introduction
This compound is a synthetic peptide fragment corresponding to amino acids 25-33 of the mouse glycoprotein 100 (gp100), a melanoma-associated antigen. This peptide, with the amino acid sequence EGSRNQDWL, is a crucial reagent in immunological research, particularly in the study of melanoma tumor immunology and the development of cancer vaccines and T-cell-based immunotherapies. As a trifluoroacetate (TFA) salt, it is typically supplied as a lyophilized powder. Proper dissolution and storage are critical to maintain its biological activity and ensure experimental reproducibility. These application notes provide detailed protocols for the reconstitution and storage of this compound, as well as a general protocol for its application in T-cell stimulation assays.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Sequence | EGSRNQDWL (Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu) |
| Molecular Formula | C48H70F3N15O19 |
| Molecular Weight | 1218.15 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% by HPLC |
| Counter-ion | TFA (Trifluoroacetate) |
Solubility
This compound is soluble in aqueous solutions. For optimal results, sterile, distilled water or a buffered solution such as phosphate-buffered saline (PBS) at pH 7.2-7.4 is recommended.[1][2] The presence of both acidic (Aspartic Acid, Glutamic Acid) and basic (Arginine) residues, along with hydrophobic residues (Leucine, Tryptophan), gives the peptide an amphipathic character. If solubility issues arise, the following strategies can be employed:
-
Sonication: Brief periods of sonication can aid in the dissolution of the peptide.[3][4]
-
pH Adjustment: For acidic peptides, dissolving in a basic buffer or adding a small amount of a weak base like 10% ammonium bicarbonate can improve solubility.[3] Conversely, for basic peptides, a slightly acidic solution such as 10% acetic acid may be beneficial.[3]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile can be used to initially dissolve the peptide, followed by a stepwise dilution with the desired aqueous buffer.[3][4] However, for this compound, water or PBS should be sufficient.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting the lyophilized peptide to a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or sterile 1X PBS
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide and the chosen solvent to equilibrate to room temperature for 15-30 minutes.[5][6] This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.[2][7]
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial. Using a sterile pipette tip, add the desired volume of sterile water or PBS to the vial to achieve the target stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide.[5] Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.[5] If necessary, vortex gently for a few seconds.
-
Incubation: Allow the solution to stand at room temperature for 10-15 minutes to ensure complete dissolution.[8]
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.[8] If any undissolved material is present, brief sonication may be applied.[3]
-
Aliquoting: For long-term storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
Protocol 2: Storage of this compound
Proper storage is essential to maintain the integrity and activity of the peptide.
| Form | Storage Temperature | Duration | Storage Conditions |
| Lyophilized Powder | -20°C | 1 year | Sealed, away from moisture and light.[1] |
| -80°C | 2 years | Sealed, away from moisture and light.[1] | |
| Stock Solution | -20°C | 1 month | In a sealed container, away from light.[1][9] |
| -80°C | 6 months | In a sealed container, away from light.[1][9] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
For in vivo applications, ensure the solvent is sterile and endotoxin-free. If water is used as the stock solution solvent, it should be diluted to the working solution and then sterilized by filtration through a 0.22 µm filter before use.[1][9]
Protocol 3: In Vitro T-Cell Stimulation Assay
This protocol provides a general workflow for using this compound to stimulate peptide-specific T-cells in vitro, for example, in an ELISPOT or intracellular cytokine staining (ICS) assay.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin)
-
Splenocytes or purified T-cells from immunized or naïve mice
-
Antigen-presenting cells (APCs), if using purified T-cells
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
Assay-specific reagents (e.g., ELISPOT plates and antibodies, or flow cytometry antibodies for ICS)
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution to the desired working concentration (e.g., 1-10 µg/mL) in complete cell culture medium.
-
Cell Plating: Plate splenocytes or a co-culture of T-cells and APCs at the desired density in a 96-well plate.
-
Peptide Stimulation: Add the this compound working solution to the appropriate wells. Include a negative control (medium only or an irrelevant peptide) and a positive control (e.g., a mitogen like Concanavalin A or PHA).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the required duration (e.g., 24-72 hours, depending on the assay).
-
Assay Readout: Proceed with the specific protocol for your chosen assay (e.g., ELISPOT development, or staining for intracellular cytokines followed by flow cytometry analysis).
Visualizations
Caption: Workflow for the reconstitution of lyophilized this compound.
Caption: General workflow for an in vitro T-cell stimulation assay using Gp100 peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 3. alab.com.pl [alab.com.pl]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. uk-peptides.com [uk-peptides.com]
- 6. particlepeptides.com [particlepeptides.com]
- 7. cusabio.com [cusabio.com]
- 8. jpt.com [jpt.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Gp100 (25-33) Peptide in T-Cell Stimulation
Introduction
The Gp100 (25-33) peptide, with the sequence KVPRNQDWL, is a well-characterized, H-2Db restricted epitope derived from the human melanoma antigen glycoprotein 100.[1][2][3] It is a crucial tool in the field of cancer immunotherapy research, particularly for melanoma. This peptide is widely used to stimulate and activate specific CD8+ T-cells capable of recognizing and targeting melanoma cells.[1][2][3] The efficacy of T-cell stimulation for various downstream applications, such as proliferation assays, cytokine release assays (e.g., ELISpot, Intracellular Cytokine Staining), and cytotoxicity assays, is highly dependent on the optimal concentration of the Gp100 (25-33) peptide. These application notes provide a comprehensive overview of the recommended peptide concentrations and detailed protocols for key experimental workflows.
Quantitative Data Summary: Gp100 (25-33) Peptide Concentrations for T-Cell Stimulation
The optimal concentration of Gp100 (25-33) peptide can vary depending on the specific assay, cell types used, and experimental goals. The following table summarizes the concentrations reported in various studies.
| Assay Type | Cell Types | Peptide Concentration | Notes | Reference |
| T-Cell Restimulation | Pmel-1 Splenocytes, Irradiated C57BL/6 Splenocytes | 1 µM | For in vitro programming of T-effector memory cells. | [4] |
| In Vitro T-Cell Activation | pMel-1 Splenocytes | 1 µmol/L | To assess the phenotype of CD8+ T cells after 3 days of stimulation. | [5] |
| Peptide Pulsing of Dendritic Cells (DCs) | Bone Marrow-Derived DCs (BMDCs) | 2 µM | DCs were pulsed for 2 hours at 37°C before immunization. | [6] |
| Peptide Pulsing of DCs for Vaccination | Monocyte-Derived DCs | 50 µg/ml then 25 µg/ml | Initial pulsing for 90 minutes, followed by the addition of fresh peptide for 60 minutes. | [7] |
| IFN-γ Release Assay | Pmel-1 CD8+ T cells, C57BL/6 Splenocytes | 0.1 µg/ml | Optimal concentration for detecting enhancement of IFN-γ production by mild hyperthermia. | [8] |
| ELISpot Assay | Splenocytes | 10 µg/ml | For detecting IFN-γ production by splenocytes in response to peptide stimulation. | [9] |
| Intracellular Cytokine Staining (ICS) | Splenocytes or Tumor Infiltrating Lymphocytes (TILs) | Not specified directly, but used for 3-4 hour stimulation. | Used in combination with a protein transport inhibitor. | [10] |
| ICS | Pmel-1 Splenocytes | 1 µM | For 4 hours of stimulation to detect IFN-γ. | [11] |
| T-Cell Hybridoma Activation Assay | DC2.4 cells, BUSA14 hybridoma cells | 0.001–100 µg/ml | A wide range was tested to determine the dose-response. | [12] |
| Cytotoxicity Assay (Chromium Release) | T2 cells | 1 µM | For pulsing target cells in a standard 6-hour assay. | [13] |
| In Vivo Cytotoxicity Assay | Splenocytes | 50 µg/ml | For pulsing target splenocytes before adoptive transfer. | [14] |
Experimental Protocols
Protocol for Peptide Pulsing of Antigen-Presenting Cells (APCs)
This protocol is a general guideline for pulsing splenocytes or dendritic cells with the Gp100 (25-33) peptide for use in T-cell stimulation assays.
Materials:
-
Gp100 (25-33) peptide (KVPRNQDWL)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol)
-
Antigen-Presenting Cells (APCs) such as splenocytes or bone marrow-derived dendritic cells (BMDCs)
-
6-well or 24-well tissue culture plates
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Prepare APCs: Harvest and prepare a single-cell suspension of splenocytes or DCs. Wash the cells with PBS and resuspend them in complete RPMI-1640 medium.
-
Cell Plating: Plate the APCs at a density of 1-2 x 10^6 cells/ml in a tissue culture plate.
-
Peptide Reconstitution: Reconstitute the lyophilized Gp100 (25-33) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/ml). Further dilute the peptide in complete RPMI-1640 medium to the desired final concentration.
-
Peptide Pulsing: Add the diluted Gp100 (25-33) peptide to the APCs to a final concentration typically ranging from 1 µM to 10 µg/ml.[4][6][9]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 2-4 hours.[6]
-
Washing: After incubation, wash the peptide-pulsed APCs twice with PBS or complete medium to remove excess, unbound peptide.
-
Resuspension: Resuspend the washed, peptide-pulsed APCs in fresh complete medium. These cells are now ready to be used as stimulators in T-cell assays.
Protocol for In Vitro T-Cell Stimulation and Cytokine Analysis (Intracellular Staining)
This protocol describes the stimulation of Gp100-specific T-cells with peptide-pulsed APCs followed by analysis of intracellular cytokine production (e.g., IFN-γ).
Materials:
-
Peptide-pulsed APCs (from Protocol 1)
-
Gp100-specific T-cells (e.g., from Pmel-1 transgenic mice)
-
Complete RPMI-1640 medium
-
Brefeldin A or Monensin (Protein transport inhibitors)
-
Anti-CD16/CD32 antibody (Fc block)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization Buffer
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
Procedure:
-
Cell Plating: Co-culture 1 x 10^6 T-cells with 1-2 x 10^6 peptide-pulsed APCs in a 96-well U-bottom plate.
-
Stimulation: Incubate the co-culture at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Add Protein Transport Inhibitor: For the final 4 hours of incubation, add Brefeldin A or Monensin to the culture to block cytokine secretion and allow for intracellular accumulation.
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Incubate the cells with Fc block for 10-15 minutes to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated surface marker antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization buffer.
-
Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization buffer and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population to determine the percentage of cells producing the cytokine of interest.
Protocol for ELISpot Assay
This protocol outlines the procedure for an Enzyme-Linked Immunospot (ELISpot) assay to quantify the frequency of Gp100 (25-33)-specific, IFN-γ-secreting T-cells.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Gp100-specific T-cells (e.g., splenocytes from immunized mice)
-
Gp100 (25-33) peptide
-
Complete RPMI-1640 medium
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
PBS and PBS-Tween 20 (PBST)
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate with 70% ethanol, wash with sterile PBS, and block with complete RPMI-1640 medium for at least 30 minutes.
-
Cell Plating: Add 2-5 x 10^5 T-cells per well.
-
Stimulation: Add the Gp100 (25-33) peptide to the wells at a final concentration of approximately 10 µg/ml.[9] Include negative control wells (no peptide) and positive control wells (e.g., PHA or anti-CD3 antibody).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection:
-
Wash the plate with PBS and then PBST to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
-
Spot Development: Add the substrate solution and incubate until distinct spots emerge. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an ELISpot reader.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for Gp100 (25-33) peptide-mediated T-cell stimulation and analysis.
Caption: T-cell activation upon recognition of the Gp100 peptide presented by MHC-I.
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. gp100 (25-33), human - 1 mg [anaspec.com]
- 4. Programming tumor-reactive effector memory CD8+ T cells in vitro obviates the requirement for in vivo vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Wild-type and modified gp100 peptide-pulsed dendritic cell vaccination of advanced melanoma patients can lead to long-term clinical responses independent of the peptide used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effector CD8+ T cell IFN-γ production and cytotoxicity are enhanced by mild hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of cancer vaccine settings for the selection of an effective protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Enhanced anti-tumor activity induced by adoptive T cell transfer and the adjunctive use of the HDAC Inhibitor LAQ824 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating a Gp100 (25-33) Based Mouse Tumor Model
Introduction
The glycoprotein 100 (gp100) is a transmembrane glycoprotein highly expressed in normal melanocytes and melanoma cells, making it a key target for immunotherapy research.[1][2] The syngeneic B16F10 mouse melanoma model, which is derived from C57BL/6 mice and expresses gp100, is a widely utilized and invaluable tool for preclinical evaluation of novel cancer therapies, including checkpoint inhibitors and therapeutic vaccines.[3][4] The Gp100 (25-33) peptide (sequence: KVPRNQDWL) is a well-characterized, H-2Db restricted epitope that can activate specific CD8+ T cells, leading to an anti-tumor immune response.[5]
These application notes provide detailed protocols for establishing a subcutaneous B16F10 tumor model in C57BL/6 mice and inducing an anti-tumor immune response through vaccination with the Gp100 (25-33) peptide. The protocols cover cell line preparation, tumor inoculation, vaccination, tumor growth monitoring, and assessment of the cytotoxic T lymphocyte (CTL) response.
Experimental Protocols
Protocol 1: B16F10 Cell Culture and Preparation
This protocol describes the standard procedure for culturing and preparing B16F10 melanoma cells for implantation.
Materials:
-
B16F10 murine melanoma cell line[3]
-
Dulbecco's Modified Eagle's Medium (DMEM)[6]
-
Fetal Bovine Serum (FBS)[6]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA[7]
-
Phosphate-Buffered Saline (PBS), sterile
-
Hemocytometer and Trypan Blue
-
Sterile cell culture flasks and consumables
Methodology:
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[6]
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with sterile PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serum-free DMEM or PBS, and count the cells using a hemocytometer and Trypan Blue exclusion. Cell viability should be greater than 90%.[8]
-
Final Preparation: Centrifuge the cells again and resuspend the pellet in cold, sterile PBS or serum-free DMEM to a final concentration of 3 x 10^6 cells/mL for injection.[3] Keep the cell suspension on ice until ready for inoculation.[8]
Protocol 2: Subcutaneous Tumor Implantation
This protocol details the procedure for establishing a subcutaneous B16F10 tumor in C57BL/6 mice.
Materials:
-
6-8 week old female C57BL/6 mice[3]
-
Prepared B16F10 cell suspension (from Protocol 1)
-
1 mL syringes with 27-gauge needles
-
Animal clippers and alcohol swabs
Methodology:
-
Animal Preparation: Shave a small area on the right flank of each C57BL/6 mouse. Clean the injection site with an alcohol swab.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the B16F10 cell suspension (containing 3 x 10^5 cells) into the shaved flank of each mouse.[3]
-
Post-Inoculation Monitoring: Monitor the mice daily for general health and the appearance of palpable tumors. Tumors typically become palpable within 5-10 days.[9]
-
Group Randomization: Once tumors reach a predetermined size (e.g., ~50-100 mm³), randomize the mice into treatment and control groups.[4]
Protocol 3: Gp100 (25-33) Peptide Vaccination
This protocol describes how to immunize mice to elicit a Gp100-specific T-cell response. This can be performed either prophylactically (before tumor challenge) or therapeutically (after tumor establishment). The following is a therapeutic model.
Materials:
-
Gp100 (25-33) peptide (KVPRNQDWL)[5]
-
Adjuvant (e.g., CpG ODN, Incomplete Freund's Adjuvant)
-
Sterile PBS
-
Syringes and needles
Methodology:
-
Vaccine Preparation: Prepare the vaccine by dissolving the Gp100 (25-33) peptide in sterile PBS to a concentration of 1 mg/mL. Emulsify or mix with an appropriate adjuvant according to the manufacturer's instructions. A typical dose is 50 µg of peptide per mouse.[3]
-
Vaccination Schedule: On day 10 post-tumor transplantation, administer the priming dose of the vaccine subcutaneously in the groin, contralateral to the tumor.[3]
-
Booster Doses: Administer booster vaccinations on subsequent days as required by the experimental design (e.g., on days 17 and 24).[3]
-
Control Group: The control group should receive a vehicle injection (e.g., PBS and adjuvant) following the same schedule.
Protocol 4: Tumor Growth Monitoring
This protocol outlines the standard method for measuring and recording tumor growth.
Materials:
-
Digital calipers
-
Animal scale
-
Record-keeping log
Methodology:
-
Measurement Frequency: Once tumors are palpable, measure them two to three times per week.[10]
-
Measurement Technique: Using digital calipers, measure the length (longest dimension) and width (perpendicular dimension) of the tumor.
-
Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[10]
-
Data Recording: Record the tumor volume, body weight, and general health observations for each mouse at each time point.
-
Ethical Endpoints: Establish clear ethical endpoints, such as a maximum tumor volume (e.g., >1000 mm³) or signs of distress, at which point mice must be euthanized.[11]
Protocol 5: In Vivo Cytotoxic T Lymphocyte (CTL) Killing Assay
This protocol is used to quantify the antigen-specific cytotoxic activity of CD8+ T cells in vivo.[12][13]
Materials:
-
Spleens from naive congenic (e.g., CD45.1) C57BL/6 mice
-
Gp100 (25-33) peptide
-
Fluorescent dyes: Carboxyfluorescein succinimidyl ester (CFSE) and a violet proliferation dye.
-
RPMI-1640 complete medium and PBS
-
Flow cytometer
Methodology:
-
Target Cell Preparation:
-
Prepare a single-cell suspension from the spleens of naive congenic mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1 µg/mL of Gp100 (25-33) peptide for 1 hour at 37°C. This will be the "target" population. The other unpulsed population serves as the internal "control".[13]
-
-
Cell Labeling:
-
Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM).
-
Label the unpulsed control population with a violet dye.
-
-
Cell Injection:
-
Mix the two labeled populations in a 1:1 ratio.
-
Inject approximately 10 x 10^6 total cells intravenously into the experimental (vaccinated) and control mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to quantify the remaining CFSE-high (target) and violet dye-positive (control) cells.
-
-
Calculation of Specific Lysis:
-
Calculate the ratio of target to control cells in both control and experimental mice.
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Therapeutic Efficacy of Gp100 Vaccination on B16F10 Tumor Growth.
| Treatment Group | Mean Tumor Volume (mm³) on Day 21 ± SEM | % Tumor Growth Inhibition | Median Survival (Days) |
|---|---|---|---|
| Control (Vehicle) | 1250 ± 150 | 0% | 23 |
| Gp100 (25-33) Vaccine | 450 ± 95 | 64% | 35 |
Table 2: Gp100-Specific In Vivo Cytotoxic T Lymphocyte (CTL) Activity.
| Treatment Group | Mean Ratio (Target/Control Cells) ± SEM | % Specific Lysis |
|---|---|---|
| Control (Vehicle) | 1.05 ± 0.08 | 0% |
| Gp100 (25-33) Vaccine | 0.35 ± 0.05 | 66.7% |
Visualizations
Experimental Workflow Diagram
Gp100 Antigen Presentation and T-Cell Activation Pathway
References
- 1. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 6. rsc.org [rsc.org]
- 7. Creation of Primary Cell Lines from Lineage-Labeled Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 11. researchgate.net [researchgate.net]
- 12. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Troubleshooting & Optimization
Technical Support Center: Gp100 (25-33) Mouse Peptide for T-Cell Activation
Welcome to the technical support center for the Gp100 (25-33) mouse peptide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide for T-cell activation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful visualizations to address common challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during T-cell activation experiments with the Gp100 (25-33) mouse peptide.
Q1: I am observing low to no T-cell activation (e.g., low IFN-γ spots in ELISpot, low percentage of cytokine-positive cells in ICS). What are the potential causes and solutions?
A1: Low T-cell activation is a common issue with several potential causes. Consider the following troubleshooting steps:
-
Peptide Concentration and Quality:
-
Suboptimal Concentration: The optimal peptide concentration can vary between assays and cell types. It is recommended to perform a dose-titration experiment to determine the optimal concentration for your specific setup.[1][2] A common starting range is 1-10 µg/mL.[1][2][3]
-
Peptide Solubility and Storage: Ensure the peptide is properly dissolved and stored. Poorly soluble peptides can lead to inaccurate concentrations and mimic authentic ELISpot responses, creating false positives or negatives. It is advisable to filter the peptide solution to prevent non-specific spot formation.
-
Peptide Stability: Repeated freeze-thaw cycles can degrade the peptide. Aliquot the peptide upon reconstitution and store at -20°C or -80°C.
-
-
Cell Viability and Handling:
-
Low Cell Viability: T-cell activation assays require healthy, viable cells. Ensure cell viability is high (>95%) before starting the experiment. Rough handling of cells can lead to apoptosis and reduced responsiveness.
-
Incorrect Cell Density: The number of cells plated per well is critical. Too few cells may result in a signal below the detection limit, while too many can lead to overcrowding and nutrient depletion.
-
-
Antigen Presenting Cells (APCs):
-
APC Functionality: The Gp100 (25-33) peptide is H-2Db restricted, meaning it needs to be presented by APCs expressing this MHC class I molecule to activate CD8+ T-cells.[4][5] Ensure your APCs (e.g., splenocytes, dendritic cells) are healthy and functional.
-
Insufficient Co-stimulation: T-cell activation requires a co-stimulatory signal in addition to the peptide-MHC interaction.[6] Ensure your experimental setup provides adequate co-stimulation, for example, through the use of anti-CD28 antibodies.
-
-
Assay-Specific Issues:
-
ELISpot: Common errors include improper plate washing, use of solvents like Tween that can damage the membrane, and high background due to previously activated cells or high DMSO concentrations.[7]
-
Intracellular Cytokine Staining (ICS): Inefficient protein transport inhibition (e.g., with Brefeldin A or Monensin) can lead to cytokine secretion and loss of intracellular signal. The timing of inhibitor addition is crucial.[1][7]
-
Q2: What is the recommended concentration of Gp100 (25-33) peptide to use for T-cell stimulation?
A2: The optimal concentration can vary depending on the specific application and experimental conditions. However, based on published literature, a general guideline is provided in the table below. A titration experiment is always recommended to determine the optimal concentration for your specific assay.
| Application | Recommended Peptide Concentration Range | References |
| In vitro T-cell stimulation (general) | 1 - 10 µg/mL | [1][2][3] |
| ELISpot Assay | 1 - 20 µg/mL | [2] |
| Intracellular Cytokine Staining | 1 - 10 µg/mL | [1][2][8] |
| In vivo Killing Assay | 1 µg/mL for pulsing target cells |
Q3: How long should I incubate the cells with the Gp100 (25-33) peptide?
A3: Incubation times are critical for successful T-cell activation and vary by assay. Below is a summary of recommended incubation times.
| Assay | Recommended Incubation Time | References |
| ELISpot Assay | 24 hours | [3] |
| Intracellular Cytokine Staining | 4 - 6 hours (with protein transport inhibitor for the last 4-5 hours) | [7][8] |
| In vitro T-cell Proliferation | 2 - 4 days | [9] |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol provides a general guideline for performing an IFN-γ ELISpot assay to detect Gp100 (25-33) specific T-cells.
Materials:
-
Mouse splenocytes or purified T-cells
-
Gp100 (25-33) mouse peptide (KVPRNQDWL or EGSRNQDWL)
-
Complete RPMI-1640 medium
-
IFN-γ ELISpot plate and reagents (capture antibody, detection antibody, substrate)
-
Positive control (e.g., Concanavalin A)
-
Negative control (medium only)
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or control mice. Ensure high cell viability.
-
Plating:
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[3]
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate to develop the spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol outlines the steps for detecting intracellular IFN-γ in Gp100 (25-33) specific T-cells.
Materials:
-
Mouse splenocytes or purified T-cells
-
Gp100 (25-33) mouse peptide
-
Complete RPMI-1640 medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Surface staining antibodies (e.g., anti-CD8, anti-CD3)
-
Fixation/Permeabilization buffer
-
Intracellular staining antibody (anti-IFN-γ)
-
FACS buffer
Procedure:
-
Cell Stimulation:
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells.
-
Stain with surface antibodies (e.g., anti-CD8, anti-CD3) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.
-
Wash with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on live, single CD8+ T-cells to determine the percentage of IFN-γ positive cells.
Visualizations
T-Cell Activation Signaling Pathway
Caption: TCR signaling pathway upon Gp100 peptide presentation.
Experimental Workflow for T-Cell Activation Assay
Caption: General workflow for a T-cell activation experiment.
Troubleshooting Decision Tree for Low T-Cell Activation
Caption: Decision tree for troubleshooting low T-cell activation.
References
- 1. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 2. Creation of recombinant chaperone vaccine using large heat shock protein for antigen-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel population of highly cytotoxic c‐Met‐expressing CD8+ T lymphocytes | EMBO Reports [link.springer.com]
- 4. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 5. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Gp100 (25-33), mouse TFA solubility problems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with the mouse Gp100 (25-33) peptide, particularly in relation to trifluoroacetic acid (TFA).
Troubleshooting Guide
Q1: My lyophilized mouse Gp100 (25-33) peptide won't dissolve in my aqueous buffer. What is the recommended initial procedure?
A: Incomplete solubilization can significantly impact experimental results. It is crucial to follow a systematic approach. We recommend first testing solubility with a small amount of the peptide before dissolving the entire sample.[1][2] The mouse Gp100 (25-33) sequence is EGSRNQDWL.[3][4] Calculating its net charge at neutral pH (Asp=-1, Glu=-1, Arg=+1, N-terminus=+1, C-terminus=-1) results in a net charge of -1, making it slightly acidic. Therefore, dissolving it in a slightly basic buffer may improve solubility.
Detailed Protocol for Initial Solubilization:
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.[1] Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Initial Solvent: Attempt to dissolve the peptide in sterile, distilled water or a buffer at pH 7-8 (e.g., phosphate or Tris-based buffers).[1] Aim for a stock solution concentration of 1-2 mg/mL.[2][5]
-
Mechanical Assistance: If the peptide does not dissolve readily, vortex the solution gently. If solubility is still an issue, sonication can be very effective.[1] Use a bath sonicator and apply short bursts (e.g., 3 cycles of 10-15 seconds), chilling the sample on ice between cycles to prevent heating, which can degrade the peptide.[1]
-
Gentle Warming: A gentle warming of the solution may also aid dissolution, but avoid excessive heat.[1]
-
Visual Confirmation: A successfully solubilized peptide will result in a clear, particle-free solution.[1]
Q2: I suspect residual trifluoroacetic acid (TFA) from synthesis is causing aggregation or interfering with my cell-based assays. What should I do?
A: TFA is commonly used during peptide synthesis and HPLC purification, meaning most synthetic peptides are delivered as TFA salts.[6][7] While TFA can sometimes aid solubility, its presence can also alter a peptide's secondary structure, promote aggregation, and be cytotoxic in sensitive assays.[7][8][9] If you observe precipitation over time or suspect TFA interference, a salt exchange procedure is recommended.
Experimental Protocol: TFA to HCl Salt Exchange
This is the most common method for TFA removal.[7]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[6][7]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[6][7] Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk modifying the peptide.[7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[6][7]
-
Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight until all liquid is removed.[6][7]
-
Repeat: To ensure complete removal, it is recommended to repeat this cycle of re-dissolving in a dilute HCl solution and lyophilizing at least two more times.[6][7]
Q3: The peptide dissolves initially but then precipitates. Why is this happening and how can I prevent it?
A: This is a classic sign of peptide aggregation, where dissolved peptide molecules associate to form larger, insoluble complexes.[8] This can be influenced by factors such as peptide concentration, temperature, pH, and the presence of impurities or counter-ions like TFA.[8]
Prevention Strategies:
-
Use Organic Solvents: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) followed by a stepwise dilution with your aqueous buffer can prevent aggregation.[1][10]
-
Aliquot and Store Properly: Avoid repeated freeze-thaw cycles, which promote aggregation. Once a stock solution is prepared, it should be divided into single-use aliquots and stored at -20°C or preferably -80°C.[2][11]
-
Use Chaotropic Agents: For peptides that are extremely prone to aggregation, they can be solubilized in agents like 6 M guanidine hydrochloride, followed by dilution.[5][12]
Solubility Strategy Summary
| Strategy / Condition | Protocol Summary | Best For / Considerations |
| Aqueous Buffer (pH 7-8) | Dissolve in sterile water or buffer (e.g., PBS, Tris). Use sonication or gentle warming to assist. | First-line approach for most peptides. The slightly basic pH helps the acidic mouse Gp100 (25-33). |
| Organic Solvent (DMSO) | Dissolve peptide in a minimal volume of DMSO, then slowly add aqueous buffer to the desired concentration while vortexing.[1][10] | Peptides with high hydrophobicity that fail to dissolve in aqueous solutions. Final DMSO concentration should typically be kept low for biological assays. |
| Acidic Solution (e.g., 10% Acetic Acid) | Dissolve peptide directly in a dilute acid solution. | Primarily for basic peptides (net positive charge). May not be optimal for the acidic mouse Gp100 (25-33).[1][5] |
| TFA Removal (HCl Exchange) | Perform 2-3 cycles of dissolving the peptide in dilute HCl (2-10 mM) followed by lyophilization.[6][7][13] | Experiments sensitive to TFA, such as cellular assays, or when TFA is suspected of causing aggregation.[7] |
| Chaotropic Agents (6 M Guanidine HCl) | Dissolve highly aggregated peptide in 6 M Guanidine HCl, then proceed with dilution.[5][12] | Severely aggregated peptides that are insoluble by other methods. The agent will likely need to be removed for downstream applications. |
Visual Guides
Caption: Troubleshooting workflow for solubilizing Gp100 (25-33).
Caption: The dual role of TFA in peptide solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the correct amino acid sequence for the mouse Gp100 (25-33) peptide? A: The sequence for the mouse Gp100 (25-33) peptide is H-Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu-OH, or EGSRNQDWL in single-letter code.[3][4] This is distinct from the human Gp100 (25-33) sequence (KVPRNQDWL).[14][15]
Q2: How should I store the lyophilized peptide and the final stock solution? A: Lyophilized peptides should be stored sealed and away from moisture at -20°C for short-term storage or -80°C for long-term storage.[14][16] Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[11]
Q3: Why is TFA present in my synthetic peptide sample to begin with? A: Trifluoroacetic acid (TFA) is a strong acid that is widely used in solid-phase peptide synthesis to cleave the completed peptide from the resin.[6] It is also commonly used as an ion-pairing agent during reverse-phase HPLC purification to improve peak resolution, resulting in a high-purity final product.[6][7] Consequently, the purified peptide is typically isolated as a TFA salt.
Q4: Can I use DMSO to dissolve my Gp100 (25-33) peptide if I am using it in a cell culture experiment? A: Yes, but with caution. DMSO is an excellent solvent for many hydrophobic peptides and is generally used for in vitro biological applications due to its relatively low toxicity.[1] However, it is critical to ensure the final concentration of DMSO in your cell culture media is very low (typically well below 1%) as higher concentrations can be toxic to cells. Always prepare a concentrated stock in DMSO and then dilute it significantly into your final assay buffer or media.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 4. H-2Db Mouse gp100 (EGSRNQDWL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 5. genscript.com [genscript.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. genscript.com [genscript.com]
- 13. peptide.com [peptide.com]
- 14. eurogentec.com [eurogentec.com]
- 15. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 16. medchemexpress.com [medchemexpress.com]
inconsistent results with Gp100 (25-33) peptide lots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with different lots of the Gp100 (25-33) peptide. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the Gp100 (25-33) peptide and what is its primary application?
The Gp100 (25-33) peptide is a nine-amino-acid sequence derived from the human and mouse glycoprotein 100, a melanoma-associated antigen.[1][2][3] It is a well-characterized epitope recognized by cytotoxic CD8+ T lymphocytes and is widely used in cancer research and immunotherapy development, particularly for melanoma.[1][2][4] Its primary application is in T-cell stimulation assays, such as ELISPOT and intracellular cytokine staining, and in in vivo mouse models of melanoma to study anti-tumor immune responses.[1][5][6][7]
Q2: What are the key sources of variability between different lots of Gp100 (25-33) peptide?
Lot-to-lot variability is a critical factor that can lead to inconsistent experimental results. The primary sources of this variability include:
-
Purity: The percentage of the target peptide can vary between lots. Impurities may consist of truncated or modified peptide sequences which can impact T-cell recognition.[8]
-
Trifluoroacetic Acid (TFA) Content: TFA is often used in the peptide purification process and can remain as a counter-ion in the final product.[3][9] The amount of residual TFA can differ between lots and may affect peptide solubility and cellular responses.[9]
-
Peptide Modifications: Natural modifications such as the formation of pyroglutamate from N-terminal glutamine can occur and may be included in the purity analysis.[10]
-
Aggregation: Peptides can form aggregates, which can affect their solubility and biological activity.
Q3: How should I properly store and handle Gp100 (25-33) peptide to ensure its stability?
Proper storage and handling are crucial for maintaining the integrity and activity of the Gp100 (25-33) peptide.
-
Lyophilized Peptide: Upon receipt, the lyophilized peptide should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture.[11][12] Under these conditions, the peptide can be stable for one to two years.[12][13]
-
Reconstituted Peptide: Once reconstituted, the peptide solution is significantly less stable. It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[13][14] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[15]
Troubleshooting Guides
Issue 1: Inconsistent results in T-cell stimulation assays (e.g., ELISPOT, intracellular cytokine staining) between different peptide lots.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Variability in Purity | 1. Review the Certificate of Analysis (CoA): Carefully compare the purity specifications of the different lots. A lower purity in one lot might lead to a weaker T-cell response. 2. Qualify New Lots: Before use in critical experiments, test each new lot in a standardized T-cell assay using a positive control to ensure comparable activity. |
| Differences in TFA Content | 1. Check the CoA: Note the TFA content for each lot. High TFA concentrations can be toxic to cells and inhibit T-cell responses.[9] 2. Consider TFA Removal: If high TFA content is suspected to be an issue, consider peptide desalting or buffer exchange. |
| Peptide Aggregation | 1. Proper Reconstitution: Ensure the peptide is fully dissolved. Sonication can aid in dissolving the peptide. 2. Visual Inspection: Check the reconstituted peptide solution for any visible precipitates. If present, the solution can be centrifuged to remove aggregates before use. |
| Incorrect Peptide Concentration | 1. Accurate Measurement: Use calibrated equipment to weigh the lyophilized peptide and to measure the solvent volume. 2. Consider Net Peptide Content: The actual peptide weight may be lower than the total weight due to the presence of counter-ions like TFA. Adjust the concentration based on the net peptide content if provided on the CoA. |
Issue 2: Poor solubility of the Gp100 (25-33) peptide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Nature of the Peptide | 1. Use Appropriate Solvents: While Gp100 (25-33) is generally soluble in water, for difficult lots, consider using a small amount of a polar organic solvent like DMSO or DMF to initially dissolve the peptide, followed by dilution with an aqueous buffer. |
| Aggregation | 1. Sonication: Use a water bath sonicator to aid in dissolving the peptide. 2. pH Adjustment: The pH of the solvent can affect peptide solubility. Adjusting the pH of the buffer may improve solubility. |
Experimental Protocols
A standardized protocol is essential for reproducible results. Below is a general protocol for a T-cell stimulation assay.
Protocol: Intracellular Cytokine Staining (ICS) for Gp100 (25-33) Specific T-cells
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized Gp100 (25-33) peptide to collect the powder at the bottom.
-
Reconstitute the peptide in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Preparation:
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or experimental animals.
-
Resuspend the cells in complete RPMI-1640 medium.
-
-
T-cell Stimulation:
-
Plate the cells at a density of 1-2 x 10^6 cells/well in a 96-well plate.
-
Add the Gp100 (25-33) peptide to the wells at a final concentration of 1-10 µg/mL.
-
Include a positive control (e.g., a mitogen like PHA) and a negative control (no peptide).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Flow Cytometry:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD8, CD44) for 30 minutes at 4°C.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Wash the cells and acquire the data on a flow cytometer.
-
Data Presentation
Table 1: Representative Certificate of Analysis Data for Two Different Gp100 (25-33) Peptide Lots
| Parameter | Lot A | Lot B |
| Sequence | KVPRNQDWL | KVPRNQDWL |
| Purity (by HPLC) | >98% | >95% |
| Molecular Weight | 1155.3 Da | 1155.3 Da |
| Appearance | White lyophilized powder | White lyophilized powder |
| TFA Content | <15% | <25% |
| Net Peptide Content | ~85% | ~75% |
Visualizations
Caption: Gp100 (25-33) peptide is presented by MHC Class I molecules on APCs to the T-Cell Receptor on CD8+ T-cells, initiating a signaling cascade that leads to T-cell activation.
Caption: A logical workflow to identify and resolve the root cause of inconsistent T-cell assay results when using different lots of Gp100 (25-33) peptide.
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 4. gp100 (25-33), human - 1 mg [anaspec.com]
- 5. Superior antitumor response induced by large stress protein chaperoned protein antigen compared with peptide antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creation of recombinant chaperone vaccine using large heat shock protein for antigen-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com.cn [genscript.com.cn]
- 10. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 11. eurogentec.com [eurogentec.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. primepeptides.co [primepeptides.co]
- 14. lifetein.com [lifetein.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Gp100 (25-33) Peptide Concentration for Intracellular Staining (ICS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Gp100 (25-33) peptide for Intracellular Staining (ICS) applications.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Gp100 (25-33) peptide concentration for ICS.
Question: Why am I observing a low frequency of cytokine-positive (e.g., IFN-γ+) CD8+ T cells after Gp100 (25-33) stimulation?
Possible Causes and Solutions:
-
Suboptimal Peptide Concentration: The concentration of the Gp100 (25-33) peptide is a critical parameter. A concentration that is too low will result in insufficient T cell activation, while a concentration that is too high may lead to T cell anergy or activation-induced cell death (AICD).
-
Incorrect Stimulation Time: The kinetics of cytokine production can vary.
-
Solution: Optimize the stimulation time. For ICS, a common stimulation period is 6 hours in the presence of a protein transport inhibitor.[2] However, for some T cell subsets or specific cytokines, a shorter or longer duration might be necessary.
-
-
Poor Peptide Quality or Stability: The peptide may have degraded due to improper storage or handling.
-
Low Frequency of Antigen-Specific T cells: The donor may have a low number of Gp100-specific T cells.
-
Solution: Use positive control donors known to have a response to Gp100 or use T cells from transgenic mouse models such as pmel-1, which have a high frequency of Gp100-specific CD8+ T cells.[1]
-
-
Issues with Cell Viability: Poor cell health will lead to a diminished response.
-
Solution: Ensure high cell viability (>90%) before starting the stimulation. Allow cryopreserved cells to rest overnight after thawing.[4]
-
-
Inefficient Protein Transport Inhibition: The protein transport inhibitor (e.g., Brefeldin A or Monensin) is crucial for trapping cytokines intracellularly.
-
Solution: Ensure the correct concentration and timing of the protein transport inhibitor addition. Add it at the beginning of the stimulation for peptide antigens.[5]
-
Question: I am seeing high background staining in my unstimulated control samples. What could be the cause?
Possible Causes and Solutions:
-
Contaminated Cell Culture: Microbial contamination can lead to non-specific T cell activation.
-
Solution: Maintain sterile cell culture techniques.
-
-
Non-specific Antibody Binding: The fluorescently labeled antibodies may be binding non-specifically.
-
Solution: Include a "fluorescence minus one" (FMO) control for each antibody in your panel to properly set your gates. Titrate your antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.
-
-
Recent In Vivo Activation: The T cells may have been recently activated in vivo, leading to spontaneous cytokine production.
-
Solution: Review the history of the cell donor.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for Gp100 (25-33) peptide in an ICS assay?
A1: The optimal concentration can vary between cell types and experimental conditions. However, a common starting point for titration is between 0.1 µM and 10 µM. Several studies have successfully used a concentration of 1 µM for in vitro stimulation of mouse splenocytes.[1][2]
Q2: What is the sequence of the human Gp100 (25-33) peptide?
A2: The amino acid sequence for the human Gp100 (25-33) peptide is KVPRNQDWL.[3][6][7]
Q3: What cell types can be stimulated with Gp100 (25-33)?
A3: Gp100 (25-33) is an H-2Db restricted epitope and is primarily used to stimulate melanoma-specific CD8+ T cells from C57BL/6 mice or transgenic pmel-1 mice.[6][8] It can also be used to stimulate human T cells if they are from an HLA-A2 positive individual and have been primed to recognize this epitope.
Q4: How should I reconstitute and store my Gp100 (25-33) peptide?
A4: Lyophilized Gp100 (25-33) peptide should be stored at -20°C or colder.[3] It is often soluble in sterile water.[3] After reconstitution, it is recommended to aliquot the peptide solution and store it at -20°C or colder to avoid repeated freeze-thaw cycles.
Q5: What controls should I include in my Gp100 (25-33) ICS experiment?
A5: Essential controls include:
-
Unstimulated Control: Cells with vehicle (e.g., DMSO) only, to determine background cytokine production.
-
Positive Control: A mitogen like phytohemagglutinin (PHA) or a combination of PMA and ionomycin to ensure the cells are capable of producing cytokines.
-
Fluorescence Minus One (FMO) Controls: To accurately set gates for cytokine-positive populations.
-
Viability Dye: To exclude dead cells from the analysis.
Data Presentation
Table 1: Recommended Concentration Ranges for Gp100 (25-33) Peptide Titration
| Concentration (µM) | Concentration (µg/mL) | Notes |
| 0.1 | ~0.12 | Low end of titration |
| 1.0 | ~1.2 | Commonly reported effective concentration[1][2] |
| 5.0 | ~6.0 | Mid-to-high range of titration |
| 10.0 | ~12.0 | High end of titration; monitor for toxicity[9][10] |
Molecular Weight of Gp100 (25-33) is approximately 1155.3 g/mol .[3]
Experimental Protocols
Protocol 1: Optimizing Gp100 (25-33) Peptide Concentration for ICS
This protocol describes how to perform a dose-response experiment to determine the optimal Gp100 (25-33) peptide concentration for stimulating cytokine production in T cells for analysis by ICS.
Materials:
-
Single-cell suspension of splenocytes (e.g., from a pmel-1 mouse) or Peripheral Blood Mononuclear Cells (PBMCs).
-
Gp100 (25-33) peptide (KVPRNQDWL), high purity (>95%).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Cell stimulation tubes or 96-well U-bottom plate.
-
Antibodies for surface and intracellular staining (e.g., anti-CD8, anti-IFN-γ).
-
Fixation and permeabilization buffers.
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of splenocytes or PBMCs and adjust the cell concentration to 1-2 x 10^7 cells/mL in complete RPMI medium.
-
Prepare a serial dilution of the Gp100 (25-33) peptide in complete RPMI medium. A suggested range of final concentrations to test is: 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM, and an unstimulated control (vehicle only).
-
Add 100 µL of the cell suspension (1-2 x 10^6 cells) to each tube or well.
-
Add 100 µL of the corresponding peptide dilution or vehicle control to the cells.
-
Add the protein transport inhibitor at the manufacturer's recommended concentration.
-
Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, proceed with surface and intracellular staining according to standard protocols.[11]
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-positive CD8+ T cells for each peptide concentration.
-
The optimal concentration is the one that gives the maximal specific response with low background.
Mandatory Visualization
Caption: Workflow for optimizing Gp100 (25-33) peptide concentration for ICS.
Caption: Troubleshooting logic for low Gp100-specific T cell responses in ICS.
Caption: Simplified signaling pathway for Gp100-mediated T cell activation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The alarmin HMGN1 contributes to anti-tumor immunity and is a potent immunoadjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurogentec.com [eurogentec.com]
- 4. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 10. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
troubleshooting high background in Gp100 (25-33) ELISpot
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background in Gp100 (25-33) ELISpot assays.
Troubleshooting High Background
High background in ELISpot assays can obscure specific responses and lead to misinterpretation of results. The following guide addresses common causes of high background in a question-and-answer format, categorized by potential sources of error.
Reagent-Related Issues
Question: Could the serum in my cell culture medium be causing high background?
Answer: Yes, serum is a common cause of high background. It may contain endogenous cytokines or heterophilic antibodies that cross-link the capture and detection antibodies.
Solutions:
-
Heat-inactivate the serum: This can help to denature complement proteins and other interfering factors.
-
Use a different batch of serum: Serum batches can vary significantly. Test multiple lots to find one with low background.
-
Reduce the serum concentration: While cells need serum to remain viable, using the lowest concentration that maintains cell health can reduce background.
-
Switch to a serum-free medium: If possible, adapting your cells to a serum-free medium can eliminate this variable.
Question: How can I be sure my antibodies are not contributing to the high background?
Answer: Improper antibody concentration, aggregation, or non-specific binding can all lead to high background.
Solutions:
-
Titrate your antibodies: Determine the optimal concentration for both capture and detection antibodies to maximize the signal-to-noise ratio.
-
Filter your antibodies: Filtering can remove aggregates that may bind non-specifically to the plate.[1]
-
Ensure antibody specificity: Use highly specific monoclonal antibodies validated for ELISpot.
Question: Can the substrate solution cause high background?
Answer: Yes, if the substrate is old, contaminated, or improperly prepared, it can lead to high background.
Solutions:
-
Use fresh substrate: Prepare the substrate solution immediately before use.
-
Check for precipitates: If precipitates are visible, do not use the solution.[2]
-
Ensure proper storage: Store substrate components as recommended by the manufacturer.
Cell-Related Issues
Question: I am observing a high number of spots in my negative control wells. What could be the cause?
Answer: A high number of spots in negative control wells indicates that the cells are being activated non-specifically.
Solutions:
-
Check cell viability: Dead cells can release cytokines and other factors that contribute to background. Ensure cell viability is high (>95%).[2]
-
Handle cells gently: Rough handling can activate cells. Avoid vigorous pipetting or vortexing.[3]
-
Wash cells thoroughly: Carryover of cytokines from previous culture steps can lead to high background. Wash the cells before plating.[4][5]
-
Optimize cell number: Too many cells per well can lead to confluent spots and a general increase in background. Titrate the cell number to find the optimal density.[1][6]
Question: Could the Gp100 (25-33) peptide itself be causing non-specific T-cell activation?
Answer: While Gp100 (25-33) is a specific T-cell epitope, issues with the peptide preparation can contribute to non-specific responses.
Solutions:
-
Ensure peptide purity and correct sequence: Use a high-quality, synthetic peptide with confirmed purity.
-
Properly dissolve and store the peptide: Follow the manufacturer's instructions for dissolving and storing the peptide to avoid degradation or aggregation. Store lyophilized peptide at -20°C or -80°C.
-
Titrate the peptide concentration: Use the lowest concentration of the peptide that gives a robust specific response.
Protocol-Related Issues
Question: How critical are the washing steps in preventing high background?
Answer: Inadequate washing is a very common cause of high background.
Solutions:
-
Follow the recommended washing procedure: Use the correct wash buffer and the recommended number of washes.
-
Wash both sides of the membrane: After removing the underdrain, wash both the top and bottom of the membrane to remove any reagents that may have leaked through.[1]
-
Avoid drying of the membrane: Do not allow the membrane to dry out at any stage of the assay until the final drying step.[1]
Question: Can the incubation times affect the background?
Answer: Yes, both cell incubation and substrate development times are critical.
Solutions:
-
Optimize cell incubation time: The optimal time can vary depending on the cell type and the specific cytokine being measured.[6]
-
Monitor substrate development: Overdevelopment of the plate will lead to high background. Stop the reaction when distinct spots are visible.[1][4]
Question: Could my plate reader settings be contributing to the appearance of high background?
Answer: Incorrect plate reader settings can lead to inaccurate spot counting and the appearance of high background.
Solutions:
-
Set the correct parameters: Ensure that the settings for spot size, intensity, and background correction are appropriate for your assay.
-
Dry the plate completely: A wet membrane can appear dark and be misinterpreted as high background. Dry the plate thoroughly before reading.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is a typical background level for a Gp100 (25-33) ELISpot assay?
A1: Ideally, the negative control wells (cells with no peptide) should have very few or no spots. A low background is generally considered to be fewer than 10 spots per well. However, the acceptable background level can depend on the specific cell type and experimental conditions.
Q2: How can I distinguish between true spots and background noise?
A2: True spots are typically round with a darker center and a lighter periphery. Background noise can appear as small, faint, or irregularly shaped spots. Proper plate reader settings are crucial for accurate discrimination.
Q3: Can batch-to-batch variation in the Gp100 (25-33) peptide affect the assay?
A3: Yes, variations in peptide synthesis and purity can affect T-cell stimulation. It is advisable to test a new batch of peptide before use in a critical experiment.
Q4: Is it necessary to use a positive control in my Gp100 (25-33) ELISpot assay?
A4: Yes, a positive control (e.g., phytohemagglutinin or a CEF peptide pool) is essential to confirm that the cells are responsive and the assay is working correctly.[5]
Experimental Protocols
Key Experimental Methodologies
| Parameter | Recommendation |
| Cell Plating Density | 2-5 x 10^5 cells/well (optimize for your specific cells) |
| Gp100 (25-33) Peptide Concentration | 1-10 µg/mL (titrate for optimal response) |
| Capture Antibody Concentration | 10-15 µg/mL |
| Biotinylated Detection Antibody Concentration | 1-2 µg/mL |
| Cell Incubation Time | 18-24 hours at 37°C, 5% CO2 |
| Substrate Incubation Time | 5-20 minutes (monitor development) |
Visual Guides
ELISpot Experimental Workflow
Caption: A diagram illustrating the key steps in the ELISpot experimental workflow.
Troubleshooting High Background
Caption: A flowchart outlining the primary areas to investigate when troubleshooting high background.
References
- 1. Superior antitumor response induced by large stress protein chaperoned protein antigen compared with peptide antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
Technical Support Center: Gp100 (25-33) & Mouse TFA Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Gp100 (25-33) peptide in experiments, with a focus on its stability in culture media and the potential impact of residual Trifluoroacetic Acid (TFA) on mouse splenocytes.
Frequently Asked Questions (FAQs)
Q1: What is the Gp100 (25-33) peptide and what is its primary application in research?
A1: Gp100 (25-33) is a peptide fragment derived from the human melanoma antigen glycoprotein 100. It is a well-characterized H-2Db restricted epitope, meaning it is presented by the mouse MHC class I molecule H-2Db. Its primary application is to stimulate and activate melanoma-specific CD8+ T-cells in various T-cell assays, such as ELISPOT, intracellular cytokine staining (ICS), and proliferation assays.[1][2]
Q2: How stable is the Gp100 (25-33) peptide in standard cell culture media?
Q3: What is Trifluoroacetic acid (TFA) and why is it present in my Gp100 (25-33) peptide preparation?
A3: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). It helps in the cleavage of the peptide from the synthesis resin and improves chromatographic separation. As a result, commercially available peptides are often supplied as TFA salts.
Q4: Can residual TFA in my peptide stock affect my experiments with mouse splenocytes?
A4: Yes, residual TFA can impact in vitro cellular assays. While the exact cytotoxic concentration of TFA on mouse splenocytes is not well-documented, studies on other cell types have shown that TFA can inhibit cell proliferation. It is therefore recommended to minimize the final concentration of TFA in your cell cultures. If you observe unexpected effects on cell viability or function, residual TFA should be considered as a potential cause.
Q5: How can I remove TFA from my peptide preparation?
A5: If you suspect that residual TFA is interfering with your experiments, several methods can be used to remove it. These include dialysis, ion-exchange chromatography, or re-lyophilization from a dilute acid solution like hydrochloric acid. Consult with your peptide supplier for recommended procedures for your specific peptide.
Troubleshooting Guides
Gp100 (25-33) Peptide Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Low or no T-cell activation (e.g., low spot count in ELISPOT, low cytokine production in ICS) | Peptide degradation in culture medium. | - Prepare fresh peptide solutions for each experiment. - Minimize the time the peptide is in culture, especially for long-term assays. - Perform a peptide stability assay to determine the half-life under your specific experimental conditions (see Experimental Protocols section). |
| Incorrect peptide storage. | - Store lyophilized peptide at -20°C or -80°C. - Once reconstituted, aliquot and store at -80°C to avoid multiple freeze-thaw cycles. | |
| Inconsistent results between experiments | Variable peptide stability due to batch-to-batch variation in media or serum. | - Use the same batch of media and serum for a set of related experiments. - Qualify new batches of media and serum for their ability to support T-cell activation with the Gp100 (25-33) peptide. |
Mouse TFA Stability and Toxicity Issues
| Problem | Possible Cause | Recommended Solution |
| Reduced splenocyte viability, even in unstimulated control wells | High concentration of residual TFA in the final culture volume. | - Calculate the final concentration of TFA in your culture based on the peptide stock concentration and the volume added. Aim for the lowest possible final concentration. - If possible, obtain a TFA-free version of the peptide or perform a TFA removal procedure. |
| Inhibition of T-cell proliferation in a dose-dependent manner with the peptide | TFA-induced cytotoxicity is masking the peptide-specific activation. | - Perform a dose-response experiment with TFA alone to determine its cytotoxic effect on your mouse splenocytes. - Ensure that the final TFA concentration in your highest peptide dose is below the toxic threshold. |
Data Presentation
Table 1: Gp100 (25-33) Peptide Stability in Culture Media
| Parameter | Value | Remarks |
| Half-life in RPMI-1640 + 10% FBS at 37°C | Data not available in the literature. | It is recommended to determine the stability experimentally using the provided protocol. Peptide stability can be sequence-dependent and influenced by media components. |
| Factors known to affect stability | Proteases in serum, temperature, pH. | For critical long-term assays, consider using serum-free media or heat-inactivated serum to reduce enzymatic degradation. |
Table 2: Mouse TFA Stability and Cytotoxicity in Culture Media
| Parameter | Value | Remarks |
| Stability in Culture Media | TFA is a stable salt. | It is not expected to degrade under normal cell culture conditions. |
| IC50 for Mouse Splenocytes | Data not available in the literature. | Cytotoxicity is cell-type dependent. It is advisable to perform a dose-response curve to determine the toxic concentration for your specific cells and assay conditions. |
Experimental Protocols
Protocol 1: Assessment of Gp100 (25-33) Peptide Stability in Culture Media by RP-HPLC
This protocol allows for the determination of the peptide's half-life in your specific culture medium.
Materials:
-
Gp100 (25-33) peptide
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Incubator at 37°C
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water, HPLC grade
Procedure:
-
Prepare a stock solution of Gp100 (25-33) in a suitable solvent (e.g., sterile water or DMSO) at a known concentration.
-
Spike the peptide stock solution into pre-warmed cell culture medium to a final concentration typically used in your experiments (e.g., 10 µg/mL).
-
Immediately take a sample (t=0) and store it at -80°C.
-
Incubate the remaining medium containing the peptide at 37°C.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours) and store them at -80°C until analysis.
-
For analysis, thaw the samples and precipitate proteins if necessary (e.g., with ACN).
-
Analyze the supernatant by RP-HPLC. Use a C18 column and a gradient of water/ACN with 0.1% TFA.
-
Monitor the peptide peak area at a suitable wavelength (e.g., 214 nm).
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time and determine the half-life.
Protocol 2: Gp100 (25-33) Stimulation of Mouse Splenocytes for IFN-γ ELISPOT Assay
This protocol outlines a typical workflow for an IFN-γ ELISPOT assay using Gp100 (25-33) to stimulate mouse splenocytes.
Materials:
-
Mouse IFN-γ ELISPOT kit
-
Gp100 (25-33) peptide
-
Single-cell suspension of mouse splenocytes
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
CO2 incubator at 37°C
Procedure:
-
Coat the ELISPOT plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Wash the plate and block non-specific binding.
-
Prepare a single-cell suspension of splenocytes from your experimental mice. Ensure high viability.
-
Resuspend the splenocytes in complete RPMI-1640 medium.
-
Add the splenocytes to the coated wells (e.g., 2-5 x 10^5 cells/well).
-
Add the Gp100 (25-33) peptide to the wells at the desired final concentration (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the wells to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction and allow the plate to dry.
-
Count the spots using an ELISPOT reader.
Visualizations
Caption: Gp100 (25-33) peptide presentation and T-cell activation pathway.
Caption: Experimental workflow for Gp100 (25-33) stimulation in an ELISPOT assay.
Caption: Troubleshooting logic for suboptimal Gp100 (25-33) experimental results.
References
Technical Support Center: The Effect of Residual Trifluoroacetic Acid (TFA) on T-Cell Viability
Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the effects of residual trifluoroacetic acid (TFA) in T-cell experiments. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guides
Issue 1: Unexpectedly Low T-Cell Viability or Proliferation in Culture
You have initiated a T-cell culture with a synthetic peptide, but you observe significant cell death or a lack of proliferation.
Possible Cause: Residual trifluoroacetic acid (TFA) from the peptide synthesis process may be inducing cytotoxicity. TFA is a strong acid used during peptide cleavage and purification and can remain as a counter-ion in the final peptide product.[1][2] This residual TFA can be toxic to cells, even at low concentrations.[3]
Troubleshooting Steps:
-
Quantify Residual TFA: If possible, determine the concentration of TFA in your peptide stock. This can be done using techniques like ion chromatography.[4]
-
Review Peptide Purity and Salt Form: Check the certificate of analysis for your synthetic peptide. For cell-based assays, it is highly recommended to use peptides that have undergone TFA removal and are in a more biocompatible salt form, such as acetate or hydrochloride.[2][5]
-
Perform a Dose-Response Experiment: To confirm TFA's effect, you can perform a small-scale experiment with a control group of T-cells exposed to varying concentrations of TFA alone.
-
Implement TFA Removal: If high levels of TFA are suspected or confirmed, it is crucial to remove it from your peptide stock.
Issue 2: Inconsistent or Non-Reproducible Results in T-Cell Functional Assays (e.g., ELISpot, Cytokine Release Assays)
Your T-cell functional assays are yielding variable results between experiments or even within the same experiment.
Possible Cause: In addition to direct cytotoxicity, residual TFA can interfere with your assay in several ways:
-
Altered Peptide Conformation: TFA can alter the secondary structure of peptides, which may affect their recognition by T-cell receptors (TCRs).
-
pH Alteration: The acidity of TFA can lower the pH of your cell culture medium, affecting cellular function and assay performance.[1]
-
Interference with Cellular Signaling: TFA may interfere with key signaling pathways involved in T-cell activation and cytokine production.
Troubleshooting Steps:
-
Use TFA-Free Peptides: The most effective solution is to use peptides where the TFA salt has been exchanged for acetate or hydrochloride.[5]
-
Control for pH: If using a peptide with residual TFA is unavoidable, ensure that the final pH of your culture medium is readjusted to the optimal physiological range (typically 7.2-7.4).
-
Include Appropriate Controls: Always include a "vehicle control" in your experiments, where you add the same amount of the solvent used to dissolve the peptide (without the peptide itself) to a T-cell culture to assess any background effects.
Quantitative Data Summary
The following table summarizes the observed cytotoxic effects of TFA on various cell types as reported in the literature. It is important to note that the sensitivity to TFA can be cell-type specific.
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Inhibition of cell growth. | [6] |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Stimulation of cell growth and protein synthesis. | [6] |
| General Cell-Based Assays | As low as 10 nM | Dose-dependent cytotoxicity, disruption of membrane integrity, inhibition of cell proliferation, and triggering of apoptosis. | [3] |
| T-Cells | 500 nM | Did not increase or reduce the response in PHA wells, indicating no effect on specific or nonspecific T-cell activation in that context. | [6] |
Experimental Protocols
Protocol 1: TFA Removal from Synthetic Peptides using HCl Exchange
This protocol describes a common method for replacing TFA counter-ions with hydrochloride.
Materials:
-
Lyophilized peptide containing TFA
-
Sterile, distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in sterile, distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution (steps 2-5) at least two more times.
-
After the final lyophilization, re-dissolve the peptide in your desired sterile buffer for your T-cell assay.
Protocol 2: Assessing T-Cell Viability using a Flow Cytometry-Based Assay
This protocol provides a method to assess T-cell viability after treatment with a synthetic peptide.
Materials:
-
T-cells
-
Synthetic peptide (with or without TFA removal)
-
Complete cell culture medium
-
Flow cytometer
-
Apoptosis detection kit (e.g., Annexin V and Propidium Iodide (PI) or similar viability dyes)
Procedure:
-
Cell Seeding: Seed T-cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete culture medium.
-
Peptide Treatment: Add your synthetic peptide at the desired final concentration to the appropriate wells. Include the following controls:
-
Untreated T-cells (negative control)
-
T-cells treated with a known apoptosis-inducing agent (positive control)
-
T-cells treated with the peptide vehicle (e.g., DMSO, if applicable)
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V and PI (or other viability dyes) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the T-cell population based on forward and side scatter.
-
Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
-
Frequently Asked Questions (FAQs)
Q1: Why is TFA present in my synthetic peptide?
A1: Trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis (SPPS). It is a strong acid that is very effective for cleaving the newly synthesized peptide from the solid support resin and for removing protecting groups from the amino acid side chains.[1] It is also often used as an ion-pairing agent during the purification of peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][7] As a result, the final lyophilized peptide is often a TFA salt.
Q2: How can residual TFA affect my T-cell experiments?
A2: Residual TFA can have several detrimental effects on T-cell experiments:
-
Direct Cytotoxicity: TFA can be toxic to T-cells, leading to decreased viability and proliferation.[3]
-
Altered Biological Activity: By acting as a counter-ion, TFA can alter the conformation and solubility of your peptide, potentially affecting its interaction with the T-cell receptor.
-
Assay Interference: The acidity of TFA can change the pH of your culture medium, which can impact T-cell function and the performance of your assays.[1] It can also interfere with certain analytical techniques.
Q3: What is an acceptable level of residual TFA for T-cell assays?
A3: For sensitive cell-based assays, including those involving T-cells, it is generally recommended that the TFA level be less than 1%.[5] For in vivo studies, even lower levels are often required.
Q4: My peptide is not soluble in the recommended TFA-free buffers. What should I do?
A4: Peptide solubility can be challenging. If you are having trouble dissolving a TFA-free peptide, consider the following:
-
Consult Solubility Guidelines: Many peptide suppliers provide guidelines based on the peptide's amino acid sequence.
-
Test Different Solvents: Try small amounts of different solvents. For acidic peptides, a basic buffer may help, while a slightly acidic buffer may be suitable for basic peptides.
-
Sonication: Gentle sonication can sometimes help to dissolve stubborn peptides.
-
Add a Small Amount of Organic Solvent: If compatible with your assay, a small percentage of acetonitrile or DMSO can be used to aid dissolution, but ensure the final concentration is not toxic to your T-cells.
Q5: Can I just neutralize the TFA in my peptide solution with a base?
A5: While you can neutralize the acidity of the TFA by adding a base, this does not remove the trifluoroacetate ion, which is the primary cause of the cytotoxic and other interfering effects. Therefore, simple neutralization is not a substitute for TFA removal through methods like ion exchange.
Visualizations
Caption: Troubleshooting workflow for low T-cell viability.
References
- 1. genscript.com [genscript.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. lifetein.com [lifetein.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biocat.com [biocat.com]
- 6. Cytotoxic mechanism of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Gp100 (25-33) Peptide Aggregation
Welcome to the technical support center for the Gp100 (25-33) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation of this immunogenic peptide during experimental procedures. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the Gp100 (25-33) peptide and why is it used in research?
The Gp100 (25-33) peptide, with the amino acid sequence KVPRNQDWL, is a 9-amino acid epitope derived from the human melanoma antigen glycoprotein 100. It is a key reagent in cancer immunotherapy research, particularly in studies involving melanoma. This peptide is recognized by CD8+ T cells when presented by the H-2Db MHC class I molecule, leading to the activation of a specific T-cell response against melanoma cells.[1][2][3]
Q2: What are the common causes of Gp100 (25-33) peptide aggregation?
Peptide aggregation is a common issue that can arise from several factors related to the peptide's physicochemical properties and handling. For Gp100 (25-33), potential causes of aggregation include:
-
Improper Dissolution: Using an inappropriate solvent or pH can lead to poor solubility and aggregation.
-
High Concentration: Preparing stock solutions at excessively high concentrations can promote self-association of peptide molecules.
-
Suboptimal Storage: Incorrect storage of lyophilized peptide or peptide solutions, such as exposure to moisture or frequent freeze-thaw cycles, can lead to degradation and aggregation.
-
Temperature and pH Fluctuations: Changes in temperature and pH during experimental procedures can affect the peptide's stability and solubility.
-
Presence of Hydrophobic Residues: Although generally considered water-soluble, the presence of hydrophobic amino acids like Valine, Leucine, and Tryptophan can contribute to aggregation under certain conditions.
Q3: How can I detect if my Gp100 (25-33) peptide has aggregated?
Visual inspection is the first step. The presence of visible precipitates or cloudiness in the peptide solution is a clear indicator of aggregation. For a more quantitative assessment, techniques such as dynamic light scattering (DLS) can be used to determine the size distribution of particles in the solution.
Q4: What is the impact of Gp100 (25-33) peptide aggregation on my experiments?
Peptide aggregation can have significant negative consequences for your research:
-
Reduced Bioactivity: Aggregated peptides may not be efficiently recognized by T-cells, leading to a diminished or inconsistent immune response in T-cell activation assays.[4]
-
Inaccurate Quantification: Aggregation can lead to an overestimation of the effective peptide concentration, resulting in variability and poor reproducibility of experimental results.
-
Altered Immunogenicity: The immunogenic properties of the peptide can be altered by aggregation, potentially leading to unexpected or non-specific immune responses.
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter with Gp100 (25-33) peptide aggregation.
Issue 1: Difficulty Dissolving Lyophilized Gp100 (25-33) Peptide
Symptoms: The lyophilized powder does not fully dissolve, or the resulting solution appears cloudy.
Possible Causes:
-
Incorrect solvent selection.
-
Inappropriate pH of the solvent.
-
Low temperature of the solvent.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Selection | While Gp100 (25-33) is generally water-soluble, for T-cell assays, it is often recommended to first dissolve the peptide in a small amount of sterile, high-purity Dimethyl Sulfoxide (DMSO) and then dilute it with a sterile aqueous buffer like Phosphate-Buffered Saline (PBS).[5] |
| 2 | pH Adjustment | The Gp100 (25-33) peptide has a theoretical isoelectric point (pI) of 9.7. To enhance solubility, use a buffer with a pH that is at least one unit away from the pI. Given its basic nature, dissolving in a slightly acidic sterile buffer (pH 4-6) can be beneficial. |
| 3 | Gentle Warming and Sonication | If the peptide is still not dissolving, gentle warming of the solution (up to 40°C) or brief sonication can help to break up small aggregates and facilitate dissolution. |
| 4 | Verification | After dissolution, visually inspect the solution for any remaining particulate matter. If necessary, the solution can be filtered through a 0.22 µm sterile filter to remove any aggregates.[6] |
Issue 2: Peptide Precipitation During Storage or Use
Symptoms: A previously clear peptide solution becomes cloudy or forms visible precipitates over time, or upon addition to culture media.
Possible Causes:
-
Improper storage conditions.
-
Multiple freeze-thaw cycles.
-
Interaction with components in the culture medium.
-
Changes in pH or temperature.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Storage of Lyophilized Peptide | Store the lyophilized Gp100 (25-33) peptide at -20°C or -80°C in a desiccator to prevent moisture absorption.[1] |
| 2 | Storage of Peptide Solutions | For short-term storage, keep the peptide solution at 4°C. For long-term storage, it is crucial to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| 3 | Dilution in Culture Media | When diluting the peptide stock solution in cell culture media, add the peptide solution to the media dropwise while gently vortexing to ensure rapid and even dispersion. This can prevent localized high concentrations that may lead to precipitation. |
| 4 | Maintain Consistent Conditions | Ensure that the pH and temperature of the peptide solution and the experimental environment are stable and compatible. |
Experimental Protocols
Protocol 1: Preparation of Gp100 (25-33) Peptide Stock Solution
This protocol provides a standardized method for dissolving and storing the Gp100 (25-33) peptide to minimize aggregation.
Materials:
-
Lyophilized Gp100 (25-33) peptide
-
Sterile, high-purity DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Gp100 (25-33) peptide to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a small volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. The solution should be clear.
-
Further dilute the DMSO stock solution with sterile PBS to the desired final working concentration (e.g., 1 mg/mL).
-
Aliquot the final stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Quality Control of Gp100 (25-33) Peptide Solution
To ensure the quality and monomeric state of your peptide solution, perform the following quality control checks.
Procedure:
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or cloudiness.
-
Concentration Measurement: The concentration of the peptide stock solution can be confirmed using a spectrophotometer by measuring the absorbance at 280 nm (due to the Tryptophan residue). The theoretical molar extinction coefficient can be calculated based on the amino acid sequence.
-
(Optional) Dynamic Light Scattering (DLS): For a more rigorous analysis of aggregation, DLS can be performed on the peptide solution to determine the size distribution of particles. A monomodal peak corresponding to the expected size of the monomeric peptide indicates a non-aggregated sample.
Data Summary
The following table summarizes the key physicochemical properties of the Gp100 (25-33) peptide.
| Property | Value | Reference/Note |
| Sequence | KVPRNQDWL | [1][2] |
| Molecular Weight | 1155.3 g/mol | [1] |
| Theoretical Isoelectric Point (pI) | 9.7 | Calculated |
| Solubility | Generally water-soluble; solubility can be enhanced in DMSO. | [1][5] |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of Gp100 (25-33) peptide.
References
Gp100 (25-33) peptide quality control and purity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Gp100 (25-33) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Gp100 (25-33) peptide?
A1: The Gp100 (25-33) peptide, with the amino acid sequence KVPRNQDWL, is a fragment of the human melanoma antigen glycoprotein 100. It is a well-characterized, H-2Db restricted epitope recognized by T cells, making it a valuable tool in cancer immunotherapy research, particularly in studies involving melanoma.
Q2: What is the expected purity of synthetic Gp100 (25-33) peptide?
A2: Commercially available synthetic Gp100 (25-33) peptide typically has a purity of greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] Some suppliers may offer higher purity grades, such as >99%.[4][5]
Q3: How should I store the Gp100 (25-33) peptide?
A3: For long-term storage, lyophilized Gp100 (25-33) peptide should be stored at -20°C or lower.[1] Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6] Short-term storage of stock solutions at -20°C is generally acceptable for up to a month, while for longer periods, -80°C is recommended for up to six months.[6][7]
Q4: How do I reconstitute lyophilized Gp100 (25-33) peptide?
A4: The Gp100 (25-33) peptide is generally soluble in water.[1] For reconstitution, it is advisable to use sterile, distilled water or a buffer appropriate for your experiment. To aid dissolution, you can gently vortex or sonicate the vial.
Troubleshooting Guides
Peptide Solubility Issues
Q: My Gp100 (25-33) peptide is not dissolving properly. What should I do?
A: While Gp100 (25-33) is generally water-soluble, issues can arise. Here's a systematic approach to troubleshoot solubility problems:
-
Confirm Proper Technique: Ensure you have allowed the lyophilized powder to equilibrate to room temperature before adding the solvent. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Sonication: Briefly sonicate the solution. This can help break up any aggregates and improve dissolution.
-
pH Adjustment: Since peptides have an isoelectric point (pI) at which they are least soluble, adjusting the pH of the solvent can enhance solubility. For a basic peptide like Gp100 (25-33), a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.
-
Organic Solvents: If the peptide remains insoluble, you can try dissolving it in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly adding the aqueous buffer to your desired concentration.
HPLC Purity Analysis
Q: I am seeing unexpected peaks in my HPLC chromatogram for Gp100 (25-33). What could be the cause?
A: Unexpected peaks in an HPLC chromatogram can indicate several issues. The following table outlines potential causes and solutions.
| Observation | Potential Cause | Troubleshooting Steps |
| Multiple small peaks | Peptide degradation or incomplete synthesis. | Review the synthesis report. Consider re-purification if purity is critical. Ensure proper storage conditions. |
| Broad peak shape | Column overload, poor sample solubility, or secondary interactions with the column. | Reduce the amount of peptide injected. Ensure the peptide is fully dissolved in the mobile phase. Try a different column or modify the mobile phase (e.g., change the ion-pairing agent). |
| Peak fronting or tailing | Inappropriate solvent for sample dissolution or column degradation. | Dissolve the sample in the initial mobile phase. Check the column's performance with a standard and replace it if necessary. |
| Ghost peaks | Contamination from the injector, solvent, or previous runs. | Run a blank gradient to check for system contamination. Clean the injector and ensure the use of high-purity solvents. |
Q: How is the purity of the Gp100 (25-33) peptide calculated from an HPLC chromatogram?
A: Peptide purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peptide-related peaks in the chromatogram. The area under each peak is integrated, and the purity is expressed as:
Purity (%) = (Area of the main peptide peak / Total area of all peptide peaks) x 100
It's important to note that this is a measure of purity based on UV absorbance and does not confirm the identity of the main peak.
Mass Spectrometry Analysis
Q: The observed molecular weight from my mass spectrometry analysis does not match the theoretical molecular weight of Gp100 (25-33). Why?
A: Discrepancies between the observed and theoretical molecular weight can arise from several factors:
| Observation | Potential Cause | Troubleshooting Steps |
| Mass shift of +1 Da | Presence of a sodium adduct ([M+Na]+). | This is a common adduct in electrospray ionization (ESI). Look for the expected protonated molecule ([M+H]+). |
| Mass shift of +22 Da | Presence of a potassium adduct ([M+K]+). | Similar to sodium adducts, this is a common observation in ESI-MS. |
| Observed mass is half the expected mass | Doubly charged ion ([M+2H]2+). | This is common for peptides. The mass spectrometer measures the mass-to-charge ratio (m/z). Multiply the observed m/z by the charge state (2) to get the molecular weight. |
| Lower than expected mass | Peptide fragmentation or degradation. | Review the synthesis and handling procedures. Ensure the mass spectrometer is properly calibrated. |
| Higher than expected mass | Incomplete removal of protecting groups from synthesis or modification (e.g., oxidation). | Review the synthesis and purification data. Consider tandem mass spectrometry (MS/MS) for fragmentation analysis to identify the modification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for analyzing the purity of the Gp100 (25-33) peptide. Optimization may be required based on the specific HPLC system and column used.
-
Sample Preparation:
-
Reconstitute the lyophilized Gp100 (25-33) peptide in water or the initial mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
This protocol outlines a general procedure for confirming the molecular weight of the Gp100 (25-33) peptide using electrospray ionization mass spectrometry (ESI-MS).
-
Sample Preparation:
-
Prepare a dilute solution of the Gp100 (25-33) peptide (e.g., 10-50 µM) in a suitable solvent, typically 50:50 water/acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range that includes the expected m/z values for the singly and doubly charged ions (e.g., m/z 400-1500).
-
The specific instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized for the instrument being used.
-
-
Data Analysis:
-
Identify the peaks corresponding to the protonated molecule ([M+H]+) and any other charged species (e.g., [M+2H]2+).
-
Deconvolute the spectrum if necessary to determine the molecular weight.
-
Compare the observed molecular weight to the theoretical molecular weight of Gp100 (25-33) (1155.3 Da).
-
Visualizations
Caption: Quality control workflow for Gp100 (25-33) peptide.
Caption: Troubleshooting logic for unexpected HPLC results.
References
- 1. tidelabs.co.uk [tidelabs.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. media.jpt.com [media.jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Immunogenicity of Mouse and Human Gp100 (25-33) Peptides in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunogenicity of the mouse Gp100 (25-33) and human Gp100 (25-33) peptides in mice, supported by experimental data. The following sections detail the peptide characteristics, comparative immunogenicity data, in vivo anti-tumor efficacy, and the detailed experimental protocols used to generate these findings.
Peptide Characteristics and Sequence Comparison
The glycoprotein 100 (Gp100) is a melanosomal differentiation antigen expressed in both normal melanocytes and melanoma cells, making it a target for cancer immunotherapy.[1][2][3] The Gp100 (25-33) epitope is a key target for CD8+ T cell-mediated immune responses. The murine and human variants of this peptide exhibit differences in their amino acid sequences, which significantly impacts their immunogenicity in mice.
| Peptide | Sequence (Amino Acids 25-33) | Molecular Weight (Da) |
| Mouse Gp100 (25-33) | EGSRNQDWL | 991.02 |
| Human Gp100 (25-33) | KVPRNQDWL | 1155.3 |
The primary difference lies in the first three N-terminal amino acids. In the human sequence, a positively charged lysine (K), a medium-sized valine (V), and a cyclic proline (P) replace the negatively charged glutamic acid (E), small glycine (G), and serine (S) of the mouse sequence, respectively.[3] These substitutions have a profound effect on the peptide's ability to bind to the mouse Major Histocompatibility Complex (MHC) class I molecule, H-2Db.[1][3]
Comparative Immunogenicity in Mice
Experimental evidence consistently demonstrates that the human Gp100 (25-33) peptide is significantly more immunogenic in C57BL/6 mice than its murine counterpart. This enhanced immunogenicity is attributed to the higher affinity of the human peptide for the H-2Db molecule.
T-Cell Activation and Cytokine Release
The increased affinity of the human Gp100 (25-33) peptide for H-2Db leads to more stable peptide-MHC complexes on the surface of antigen-presenting cells (APCs). This enhanced stability results in more potent T-cell activation and effector function.
| Parameter | Mouse Gp100 (25-33) | Human Gp100 (25-33) | Fold Increase (Human vs. Mouse) | Reference |
| H-2Db Stabilization | Low | High | ~100-fold (2-log) | [1][3] |
| IFN-γ Release by T-cells | Low | High | ~1000-fold (3-log) | [1][3] |
In Vivo Anti-Tumor Efficacy
The superior immunogenicity of the human Gp100 (25-33) peptide translates to more effective anti-tumor responses in murine melanoma models. Immunization of C57BL/6 mice with the human peptide, or with DNA encoding it, can induce protective immunity against challenge with B16 melanoma cells, a tumor line of C57BL/6 origin that expresses murine Gp100. In contrast, immunization with the mouse Gp100 (25-33) peptide is often non-immunogenic or significantly less effective at controlling tumor growth.[4]
A study comparing different vaccination strategies in C57BL/6 mice challenged with B16F10 melanoma cells demonstrated that vaccination with the human Gp100 (25-33) peptide resulted in more significant tumor growth reduction compared to the mouse peptide.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Peptide Synthesis and Preparation
Peptides (both mouse and human Gp100 (25-33)) are synthesized using standard solid-phase peptide synthesis chemistry. Post-synthesis, peptides are purified by high-performance liquid chromatography (HPLC) to >95% purity and their identity is confirmed by mass spectrometry. Lyophilized peptides are typically dissolved in dimethyl sulfoxide (DMSO) and then diluted to the desired concentration in phosphate-buffered saline (PBS) or cell culture medium for in vitro and in vivo use.
Immunization of Mice with Recombinant Vaccinia Virus
This protocol describes the generation and use of recombinant vaccinia virus (rVV) to express Gp100 peptides in vivo.
-
Generation of rVV: The DNA sequences encoding either the human or mouse Gp100 (25-33) minigenes are cloned into a vaccinia virus shuttle vector. Recombinant viruses are then generated by homologous recombination in cells infected with a wild-type vaccinia virus.[6] Plaque purification is performed to isolate the recombinant viral clones.
-
Virus Amplification and Titer Determination: Recombinant viral stocks are amplified in a suitable cell line (e.g., HeLa cells) and purified by sucrose gradient centrifugation.[7][8][9][10] The viral titer (plaque-forming units per ml) is determined by plaque assay on a monolayer of susceptible cells (e.g., BS-C-1 cells).[6]
-
Immunization Protocol: C57BL/6 mice are immunized intravenously (i.v.) or intraperitoneally (i.p.) with 1 x 10^7 plaque-forming units (PFU) of the recombinant vaccinia virus. A booster immunization can be given 2-3 weeks after the primary immunization.[11]
In Vivo Tumor Challenge Model
This protocol outlines the procedure for assessing the anti-tumor efficacy of Gp100 peptide vaccination.
-
Cell Line: The B16F10 melanoma cell line, syngeneic to C57BL/6 mice, is commonly used. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Tumor Inoculation: C57BL/6 mice are subcutaneously (s.c.) injected with 1 x 10^5 to 5 x 10^5 B16F10 cells in 100-200 µL of sterile PBS.
-
Vaccination Schedule:
-
Prophylactic Model: Mice are vaccinated with the Gp100 peptides (e.g., 100 µg of peptide emulsified in an adjuvant like CpG or Incomplete Freund's Adjuvant) one to two weeks prior to tumor cell inoculation. Booster immunizations may be given at weekly or bi-weekly intervals.
-
Therapeutic Model: Vaccination is initiated a few days after tumor cell inoculation when tumors are palpable.
-
-
Tumor Measurement: Tumor growth is monitored by measuring the perpendicular diameters of the tumor with a caliper every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.[12]
IFN-γ ELISpot Assay
This assay is used to quantify the frequency of Gp100-specific, IFN-γ-secreting T-cells in the spleens of immunized mice.
-
Plate Coating: 96-well ELISpot plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Spleens are harvested from immunized mice, and single-cell suspensions are prepared. Red blood cells are lysed using ACK lysis buffer.
-
Cell Stimulation: Splenocytes are plated at a density of 2 x 10^5 to 5 x 10^5 cells per well. The cells are stimulated with the relevant Gp100 peptide (human or mouse) at a concentration of 1-10 µg/mL. Wells with media alone serve as a negative control, and wells with a mitogen (e.g., Concanavalin A) serve as a positive control.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: After incubation, the plates are washed, and a biotinylated anti-mouse IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase).
-
Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The number of antigen-specific spots is calculated by subtracting the number of spots in the negative control wells.[13][14][15]
Visualizations
Experimental Workflow for Comparing Peptide Immunogenicity
Caption: Workflow for in vivo comparison of peptide immunogenicity.
Mechanism of Enhanced Immunogenicity of Human Gp100 (25-33)
Caption: Enhanced T-cell activation by the human Gp100 peptide.
References
- 1. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 2. Hooke - Protocols - Immunization of Mice with Peptide Antigen [hookelabs.com]
- 3. Comparative analysis of cancer vaccine settings for the selection of an effective protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Recombinant Vaccinia Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. General method for production and selection of infectious vaccinia virus recombinants expressing foreign genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aelvis.net [aelvis.net]
- 15. ice-hbv.org [ice-hbv.org]
A Comparative Guide to Gp100 (25-33) and TRP-2 Peptides for Melanoma Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic vaccines for melanoma, a highly immunogenic yet aggressive form of skin cancer, has centered on leveraging the immune system to recognize and eliminate tumor cells. Among the most studied targets are melanosomal differentiation antigens, such as glycoprotein 100 (Gp100) and tyrosinase-related protein 2 (TRP-2), which are expressed by both normal melanocytes and malignant melanoma cells. This guide provides an objective comparison of two specific peptide epitopes derived from these antigens, Gp100 (25-33) and TRP-2 (180-188), which are frequently used in preclinical and clinical vaccine formulations.
Mechanism of Action: Eliciting an Anti-Tumor T-Cell Response
Peptide vaccines are designed to stimulate a robust, tumor-specific T-cell response. The core mechanism involves the administration of a specific peptide epitope, which is taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs). The peptide is then presented on the surface of the APC via Major Histocompatibility Complex (MHC) class I molecules. This MHC-peptide complex is recognized by the T-cell receptor on CD8+ cytotoxic T lymphocytes (CTLs). With the help of co-stimulatory signals and cytokines, these CTLs become activated, proliferate, and differentiate into effector cells capable of recognizing and killing melanoma cells that present the same peptide epitope.
Comparative Analysis: Immunogenicity and Efficacy
Both Gp100 and TRP-2 are considered "self-antigens," meaning the immune system is generally tolerant to them. A key challenge for vaccine development is breaking this tolerance to generate a potent anti-tumor response without inducing severe autoimmunity.
Gp100 (25-33): The human Gp100 (25-33) peptide has been shown to be more immunogenic than its murine counterpart due to differences in amino acid sequences that result in a higher binding affinity for the H-2Db MHC class I molecule in mice.[1] This "heteroclitic" nature allows it to induce self-reactive T cells capable of recognizing the native mouse Gp100 on B16 melanoma cells.[1] In clinical trials, Gp100 peptide vaccines, particularly when combined with high-dose interleukin-2 (IL-2), have demonstrated an improved clinical response and progression-free survival compared to IL-2 alone in patients with advanced melanoma.[2][3]
TRP-2: The TRP-2 (180-188) epitope is identical in both humans and mice. Studies have shown that vaccination with TRP-2 can elicit strong CD8+ T-cell responses and provide significant anti-tumor effects.[4] In some preclinical models, vaccines based on TRP-2, such as those using alphavirus replicon particles (VRP), have shown superior therapeutic effects compared to Gp100-based vaccines.[4] This efficacy is often attributed to the activation of both humoral (antibody) and cellular (T-cell) immunity.[4]
Combination Approach: A growing body of evidence suggests that combining multiple antigens is a superior strategy. Immunization with plasmids encoding both Gp100 and TRP-2 resulted in complete tumor rejection in 100% of immunized mice, a significant improvement over using either antigen alone.[5] This approach broadens the immune attack, potentially preventing tumor escape through antigen loss.
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical and clinical studies to provide a direct comparison of the two peptides.
Table 1: Preclinical Immunogenicity of Gp100 and TRP-2 Peptides
| Peptide/Vaccine Platform | Model | Adjuvant/System | Immune Readout | Result | Reference |
| Gp100 (25-33) | C57BL/6 Mice | Liposomes + CpG | Antigen-specific CD8+ T cells | Significant expansion vs. peptide alone (p<0.01) | [6] |
| Gp100 (25-33) | C57BL/6 Mice | Cell-Penetrating Peptide (CPP) + c-di-GMP | % of circulating CD8+ T cells reactive to antigen | ~10% (a 25-fold increase over free peptide) | [7] |
| TRP-2 (180-188) | C57BL/6 Mice | (R)-DOTAP Liposomes | % of IFN-γ+ CD8+ T cells in spleen | 0.3% of total CD8+ cells | [8] |
| TRP-2 (180-188) | C57BL/6 Mice | (R)-DOTAP Liposomes | % of IFN-γ+ CD8+ tumor-infiltrating lymphocytes | Nearly 6% of CD8+ TILs (p<0.005 vs. controls) | [8] |
| VRP-TRP2 vs. VRP-gp100 | C57BL/6 Mice | Alphavirus Replicon Particles (VRP) | IFN-γ ELISPOT | VRP-TRP2 induced a stronger CD8+ T cell response against its epitope compared to VRP-gp100. | [4] |
Table 2: Preclinical Anti-Tumor Efficacy in B16 Melanoma Models
| Peptide/Vaccine Platform | Setting | Key Outcome | Result | Reference |
| Gp100 (human) | Therapeutic | Adoptive transfer of T-cells | Treated established B16 melanoma | [1] |
| TRP-2 (180-188) | Therapeutic | Tumor growth delay | (R)-DOTAP/Trp2 vaccine inhibited tumor growth in an established model. | [8] |
| VRP-TRP2 vs. VRP-gp100 | Prophylactic | Tumor-free survival | VRP-TRP2 provided significant delay in tumor occurrence and long-term protection, superior to VRP-gp100. | [4] |
| Combined Gp100 + TRP-2 | Prophylactic | Tumor rejection | Immunization with plasmids for both antigens caused tumor rejection in 100% of mice. | [5] |
| SCIB1 DNA Vaccine (Gp100 + TRP-2 epitopes) | Therapeutic | Objective tumor response | 1 of 15 patients with measurable disease showed an objective response; 7 of 15 showed stable disease. | [9] |
Table 3: Selected Clinical Trial Data
| Vaccine | Combination Agent | Phase | Patient Population | Key Outcome | Reference |
| Gp100:209-217(210M) peptide | High-Dose IL-2 | III | Stage III/IV Melanoma | Overall Response Rate: 16% (Vaccine + IL-2) vs. 6% (IL-2 alone). Median PFS: 2.2 months vs. 1.6 months. | [2] |
| SCIB1 DNA Vaccine (Gp100 + TRP-2 epitopes) | Electroporation | I/II | Metastatic Melanoma | Dose-dependent T-cell responses in 88% of patients. 5/20 fully-resected patients had disease recurrence over a median of 37 months. | [10][11] |
Experimental Protocols and Workflows
Reproducibility and comparison of results depend critically on the experimental methodologies employed. Below are summaries of common protocols used in the evaluation of these peptide vaccines.
In Vivo Murine Tumor Model
-
Animal Model: C57BL/6 mice are typically used as they are syngeneic with the B16 melanoma cell line.
-
Tumor Cell Line: B16-F10 is a common, aggressive, and poorly immunogenic murine melanoma cell line used for tumor challenge.
-
Vaccination: Mice are immunized, often subcutaneously at the base of the tail or intramuscularly. The vaccine formulation consists of the peptide (e.g., 10-100 µg) mixed with an adjuvant (e.g., CpG ODN, Montanide ISA-51, (R)-DOTAP liposomes). A prime-boost strategy, with immunizations 1-2 weeks apart, is common.[12]
-
Tumor Challenge: For prophylactic studies, mice are challenged with a subcutaneous injection of B16 cells (e.g., 1x10^5 cells) 1-2 weeks after the final vaccination. For therapeutic studies, tumors are allowed to establish for 3-7 days before vaccination begins.
-
Monitoring: Tumor volume is measured every 2-3 days using calipers. Survival is monitored, and ethical endpoints are established.
IFN-γ ELISpot Assay
-
Objective: To quantify the frequency of antigen-specific, IFN-γ-secreting T cells.
-
Protocol:
-
Splenocytes or lymphocytes are harvested from vaccinated mice.
-
Cells are plated in a 96-well plate pre-coated with an anti-IFN-γ antibody.
-
Cells are re-stimulated in vitro with the specific peptide (e.g., Gp100 or TRP-2) for 18-24 hours. An irrelevant peptide serves as a negative control.
-
After incubation, cells are washed away, and a secondary, biotinylated anti-IFN-γ antibody is added, followed by a streptavidin-enzyme conjugate.
-
A substrate is added that forms a colored spot at the site of IFN-γ secretion. Each spot represents a single reactive cell.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Objective: To identify and quantify antigen-specific T cells (e.g., CD8+) that produce specific cytokines (e.g., IFN-γ, TNF-α) upon stimulation.
-
Protocol:
-
Splenocytes are stimulated with the target peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A), which traps cytokines inside the cell.
-
Cells are first stained for surface markers (e.g., CD3, CD8).
-
Cells are then fixed and permeabilized to allow antibodies against intracellular cytokines (e.g., anti-IFN-γ) to enter and bind.
-
The percentage of CD8+ T cells that are positive for the cytokine is quantified using a flow cytometer.
-
Vaccine Delivery and Combination Strategies
The immunogenicity of peptide antigens alone is often poor.[13] Therefore, advanced delivery systems and combination with other immunotherapies are critical for enhancing their efficacy.
-
Adjuvants: Toll-like receptor (TLR) agonists like CpG-ODN and emulsion adjuvants like Montanide are used to provide the "danger signals" necessary for robust APC activation.[13][14]
-
Delivery Systems: Liposomal formulations can improve peptide stability and delivery to APCs.[6][15] DNA vaccines encoding the peptide epitopes can provide sustained antigen expression.[5][9] Covalently linking peptides to cell-penetrating peptides (CPPs) can enhance their accumulation in lymph nodes and persistence, boosting the T-cell response.[7]
-
Combination Immunotherapy: Peptide vaccines increase the pool of tumor-specific T cells, which can be unleashed by immune checkpoint inhibitors (e.g., anti-PD-1). The vaccine primes the T-cell response, while the checkpoint inhibitor removes the brakes on T-cell function within the tumor microenvironment.
Conclusion
Both Gp100 (25-33) and TRP-2 are valuable antigens for the development of melanoma vaccines.
-
Gp100 (25-33) has benefited from the discovery of a heteroclitic human peptide that effectively breaks tolerance in preclinical models and has shown clinical benefit when combined with IL-2.[1][2]
-
TRP-2 has demonstrated potent, and in some cases superior, anti-tumor efficacy in preclinical studies, potentially through the induction of both cellular and humoral immunity.[4]
Ultimately, the choice of antigen may be less critical than the overall vaccine strategy. The data strongly suggest that future success lies in multi-antigen formulations to counteract tumor escape and intelligent combinations with potent adjuvants, advanced delivery platforms, and other immunotherapies like checkpoint inhibitors.
References
- 1. rupress.org [rupress.org]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting gp100 and TRP-2 with a DNA vaccine: Incorporating T cell epitopes with a human IgG1 antibody induces potent T cell responses that are associated with favourable clinical outcome in a phase I/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [christie.openrepository.com]
- 11. Targeting gp100 and TRP-2 with a DNA vaccine: Incorporating T cell epitopes with a human IgG1 antibody induces potent T cell responses that are associated with favourable clinical outcome in a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Peptide Vaccines in Melanoma: Chemical Approaches towards Improved Immunotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthetic TRP2 long-peptide and α-galactosylceramide formulated into cationic liposomes elicit CD8+ T-cell responses and prevent tumour progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gp100 (25-33) Peptide Binding to H-2Db: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding of the human Gp100 (25-33) peptide to the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Db, benchmarked against its murine counterpart and other relevant peptides. The following sections detail the experimental data, protocols, and underlying biological pathways pertinent to this interaction, which is crucial for the development of T-cell-based immunotherapies for melanoma.
Comparative Analysis of Peptide Binding Affinity
The human Gp100 (25-33) peptide, with the sequence KVPRNQDWL, is a well-established epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the mouse H-2Db molecule. A key aspect of its immunogenicity lies in its significantly higher binding affinity for H-2Db compared to the homologous mouse Gp100 (25-33) peptide (sequence: EGSRNQDWL). This enhanced binding translates to more stable peptide-MHC complexes on the cell surface, leading to a more robust T-cell response.
Experimental evidence demonstrates a substantial difference in the ability of these two peptides to stabilize H-2Db molecules on the surface of TAP-deficient RMA-S cells. The human Gp100 (25-33) peptide exhibits a 2-log increase in its capacity to stabilize empty H-2Db molecules compared to the murine version[1]. This indicates a significantly stronger and more durable interaction. While direct IC50 values can vary between studies, the consistent observation is the superior binding of the human peptide.
Table 1: Comparison of Gp100 Peptide Binding to H-2Db
| Peptide | Sequence | Source | Relative Binding Affinity to H-2Db |
| Human Gp100 (25-33) | KVPRNQDWL | Human Melanoma Antigen | High (2-log increase in stabilization vs. mouse)[1] |
| Mouse Gp100 (25-33) | EGSRNQDWL | Mouse Melanoma Antigen | Low |
Experimental Protocols
The validation of peptide binding to MHC class I molecules is predominantly performed using an MHC stabilization assay with TAP-deficient cell lines, such as RMA-S cells. These cells have a defect in the Transporter associated with Antigen Processing (TAP), which prevents the transport of endogenous peptides into the endoplasmic reticulum for loading onto MHC class I molecules. This results in a high number of "empty" and unstable MHC class I molecules on the cell surface at physiological temperatures.
MHC Class I Stabilization Assay Using RMA-S Cells
This assay measures the ability of exogenous peptides to bind to and stabilize empty MHC class I molecules on the surface of RMA-S cells.
Materials:
-
RMA-S cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin)
-
Peptides of interest (e.g., human Gp100 (25-33), mouse Gp100 (25-33)) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled monoclonal antibody specific for H-2Db (e.g., FITC- or PE-conjugated)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium at 37°C and 5% CO2.
-
Induction of Empty MHC Class I Expression: To accumulate empty H-2Db molecules on the cell surface, culture the RMA-S cells overnight (18-24 hours) at a reduced temperature, typically 26°C or 27°C[2][3].
-
Peptide Incubation:
-
Harvest the RMA-S cells and wash them with serum-free medium or PBS.
-
Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in serum-free medium.
-
Add the peptides of interest at various concentrations (e.g., from 1 nM to 100 µM) to the cell suspension. Include a negative control (no peptide or an irrelevant peptide) and a positive control (a known high-affinity H-2Db binding peptide).
-
Incubate the cells with the peptides for a defined period, for example, 4-6 hours, at 37°C and 5% CO2[4]. This allows for the binding of the peptides to the empty H-2Db molecules and their stabilization on the cell surface.
-
-
Staining:
-
After incubation, wash the cells with cold PBS to remove unbound peptides.
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).
-
Add the fluorescently labeled anti-H-2Db antibody at the recommended concentration.
-
Incubate the cells on ice for 30-60 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells again with cold PBS to remove unbound antibody.
-
Resuspend the cells in PBS for analysis.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis: The mean fluorescence intensity (MFI) of the stained cells is proportional to the number of stable H-2Db molecules on the cell surface. An increase in MFI in the presence of a peptide compared to the negative control indicates that the peptide binds to and stabilizes H-2Db. The data can be plotted as MFI versus peptide concentration to determine the concentration required for half-maximal stabilization.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the MHC stabilization assay.
Caption: Interaction between the Gp100 peptide, H-2Db, and a T-Cell Receptor.
Caption: Simplified T-cell activation signaling pathway.
References
T-Cell Cross-Reactivity: A Comparative Analysis of Mouse versus Human Gp100 Stimulation
A detailed guide for researchers on the differential immunogenicity and T-cell responses elicited by murine and human glycoprotein 100 (Gp100), a key melanoma-associated antigen.
This guide provides a comprehensive comparison of the cross-reactivity of T-cells stimulated with mouse versus human Gp100. It is designed for researchers, scientists, and drug development professionals working in immunology and cancer therapy. The following sections present quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and experimental workflows.
Comparative Analysis of T-Cell Responses
The immunogenicity of the melanoma differentiation antigen Gp100 has been a subject of intense research for cancer immunotherapy. A key finding is that the human version of Gp100 is more immunogenic in mice than the mouse's own Gp100. This phenomenon is attributed to differences in the amino acid sequence of an immunodominant peptide, which affects its binding affinity to Major Histocompatibility Complex (MHC) class I molecules and subsequent T-cell activation.
Key Findings:
-
Differential Immunogenicity: Immunization of C57BL/6 mice with a recombinant vaccinia virus (rVV) encoding human Gp100 elicits a specific CD8+ T-cell response, whereas immunization with rVV encoding mouse Gp100 is non-immunogenic.[1][2][3]
-
Cross-Reactivity: T-cells from mice immunized with human Gp100 are cross-reactive and can recognize and respond to mouse Gp100.[1][2][3] These T-cells have been shown to be effective in treating established B16 melanoma in adoptive transfer models.[1][3]
-
Epitope-Specific Differences: The enhanced immunogenicity of human Gp100 is due to differences within the H-2Db-restricted 9-amino acid epitope (residues 25-33).[1][2][3] The human peptide (hgp100₂₅₋₃₃) has a higher affinity for the mouse MHC class I molecule H-2Db compared to the mouse peptide (mgp100₂₅₋₃₃).[1][3]
-
Pmel-1 T-Cell Recognition: T-cells from pmel-1 transgenic mice, which express a T-cell receptor (TCR) specific for the mouse Gp100₂₅₋₃₃ epitope, demonstrate significantly enhanced recognition of the corresponding human epitope.[4] Pmel-1 T-cells recognize the human gp100-derived epitope (KVPRNQDWL) a thousandfold better than the mouse gp100 epitope (EGSRNQDWL).[4]
Quantitative Data Summary
The following tables summarize the quantitative differences in MHC binding and T-cell activation between mouse and human Gp100 peptides.
| Peptide | Sequence | MHC Stabilization on RMA-S cells (vs. control) | T-cell IFN-γ Release (vs. control) |
| Human Gp100₂₅₋₃₃ | KVPRNQDWL | 2-log increase | 3-log increase |
| Mouse Gp100₂₅₋₃₃ | EGSRNQDWL | Not specified | Not specified |
Data sourced from studies on C57BL/6 mice.[1][3]
| T-cell Source | Target Epitope | Relative Recognition |
| Pmel-1 T-cells | Human Gp100 (gp100KVP) | 1000-fold better |
| Pmel-1 T-cells | Mouse Gp100 (gp100EGS) | Baseline |
Data from in vitro recognition assays.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of Gp100-Reactive T-Cell Lines
-
Immunization: C57BL/6 mice are immunized with recombinant vaccinia viruses (rVV) or plasmid DNA encoding either human or mouse Gp100.[1][2][3][5]
-
Splenocyte Harvest: Spleens are harvested from immunized mice, and single-cell suspensions of splenocytes are prepared.[2]
-
In Vitro Restimulation: Splenocytes are restimulated in vitro with syngeneic dendritic cells (DCs) infected with the corresponding rVV or with irradiated splenocytes pulsed with the relevant Gp100 peptide.[2]
-
T-Cell Line Culture: The T-cell lines are maintained in culture with periodic restimulation.
Cytokine Release Assay (IFN-γ ELISA)
-
Co-culture: Gp100-reactive T-cells are co-cultured with target cells (e.g., tumor cells or peptide-pulsed cells) at a specified effector-to-target ratio.[2][4]
-
Supernatant Collection: After a 24-hour incubation, the culture supernatant is collected.[4]
-
ELISA: The concentration of Interferon-gamma (IFN-γ) in the supernatant is measured by a standard enzyme-linked immunosorbent assay (ELISA).[2][4]
MHC Class I Stabilization Assay
-
Target Cells: RMA-S cells, which have a defect in peptide loading onto MHC class I molecules and thus express low levels of "empty" H-2Db on their surface, are used.
-
Peptide Incubation: RMA-S cells are incubated with varying concentrations of the human or mouse Gp100₂₅₋₃₃ peptide.
-
MHC Stabilization: The binding of the peptide to the H-2Db molecule stabilizes it on the cell surface.
-
Flow Cytometry: The level of stabilized H-2Db on the cell surface is quantified by flow cytometry using a fluorescently labeled antibody specific for H-2Db. A 2-log increase in the ability of the human peptide to stabilize "empty" Db on RMA-S cells was observed compared to the mouse peptide.[1][3]
Visual Diagrams
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Caption: Mechanism of T-cell cross-reactivity with mouse and human Gp100.
Caption: Experimental workflow for studying Gp100-specific T-cell responses.
References
- 1. gp100/pmel 17 is a murine tumor rejection antigen: induction of "self"-reactive, tumoricidal T cells using high-affinity, altered peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - An effective mouse model for adoptive cancer immunotherapy targeting neoantigens [insight.jci.org]
- 5. Safety and immunogenicity of a human and mouse gp100 DNA vaccine in a phase I trial of patients with melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Gp100 (25-33) Peptide vs. Whole Protein Immunization: A Comparative Guide for Researchers
For researchers and drug development professionals in the field of cancer immunotherapy, the choice between peptide-based and whole protein-based vaccines is a critical decision. This guide provides a detailed comparison of immunization strategies using the melanoma-associated antigen gp100, specifically focusing on the gp100 (25-33) peptide versus the full-length gp100 protein. We present experimental data, detailed protocols, and visual workflows to facilitate an informed approach to vaccine design.
The glycoprotein 100 (gp100) is a well-characterized tumor-associated antigen expressed in melanoma cells, making it a prime target for immunotherapy[1]. Vaccination strategies have utilized both short, immunodominant peptides, such as the HLA-A2-restricted gp100 (25-33) epitope, and the entire gp100 protein. Each approach presents distinct advantages and disadvantages in terms of manufacturing, immunogenicity, and the breadth of the resulting immune response.
Quantitative Data Comparison
The following table summarizes quantitative data from preclinical and clinical studies comparing the immunological and anti-tumor efficacy of gp100 (25-33) peptide-based approaches versus those utilizing the whole gp100 protein or its genetic equivalent. It is important to note that direct head-to-head comparisons under identical conditions are limited; the data presented here are compiled from various studies with different methodologies.
| Parameter | Gp100 (25-33) Peptide Immunization | Whole Gp100 Protein/DNA Immunization | Key Findings & Citations |
| T-Cell Response | Induces a highly specific CD8+ T-cell response directed against the gp100 (25-33) epitope.[2][3] | Can induce both CD4+ and CD8+ T-cell responses against multiple epitopes.[4][5] | Peptide immunization leads to a focused but narrow T-cell response. Whole protein immunization can elicit a broader response, potentially reducing the risk of tumor escape via antigen loss.[4][6] |
| IFN-γ Secretion | Vaccination with dendritic cells (DCs) pulsed with gp100 (25-33) peptide leads to a significant increase in IFN-γ-secreting splenocytes.[2] | Immunization with a plasmid encoding human gp100 also increases the frequency of IFN-γ-secreting T-cells.[2] | In a direct comparison, DC-based peptide vaccination was found to be the most effective protocol for inducing IFN-γ-secreting T-cells.[2] |
| Anti-Tumor Efficacy | Vaccination with gp100 (25-33) peptide can significantly reduce melanoma growth in mice.[2] In combination with IL-2, a gp100 peptide vaccine showed improved overall clinical response in advanced melanoma patients (16% vs. 6% for IL-2 alone).[7][8] | Immunization with a plasmid encoding human gp100 showed a reduction in tumor growth, though less effective than peptide-pulsed DCs in one study.[2] Transcutaneous immunization with recombinant gp100 protein triggered antigen-specific T-cell responses.[4] | While both approaches demonstrate anti-tumor effects, the potency can vary depending on the specific vaccine formulation and delivery method. Peptide-based vaccines have shown clinical benefit, particularly when combined with other immunotherapies.[7][8] |
| Immunodominance | The immune response is focused on a single, known immunodominant epitope.[9] | The immune response can be directed against multiple, potentially subdominant, epitopes.[4] | Focusing on an immunodominant epitope may be highly effective but is also susceptible to tumor escape if that epitope is lost. A broader response from whole protein immunization may be more robust.[6] |
| HLA Restriction | The gp100 (25-33) peptide is HLA-A2 restricted, limiting its applicability to a subset of the patient population.[3] | Not restricted by a single HLA type, making it potentially applicable to a broader patient population.[4] | This is a significant advantage of whole protein vaccines in a diverse human population. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for gp100 peptide and whole protein immunization in a preclinical mouse model.
Gp100 (25-33) Peptide Immunization Protocol (Mouse Model)
This protocol is a composite based on common practices in the field.
-
Animals: C57BL/6 mice, which are syngeneic with the B16 melanoma model and have the H-2Db MHC haplotype that can present the murine gp100 (25-33) peptide.
-
Peptide: The human gp100 (25-33) peptide (sequence: KVPRNQDWL) is often used as it has been shown to be more immunogenic than the murine counterpart.[3]
-
Vaccine Formulation:
-
Dissolve the gp100 (25-33) peptide in a suitable solvent like DMSO and then dilute in phosphate-buffered saline (PBS).
-
Emulsify the peptide solution with an equal volume of an adjuvant such as Incomplete Freund's Adjuvant (IFA) or mix with a Toll-like receptor (TLR) agonist like CpG oligodeoxynucleotides.
-
-
Immunization Schedule:
-
Administer the vaccine subcutaneously (s.c.) at the base of the tail or in the flank.
-
A typical immunization schedule involves a prime vaccination followed by one or two booster immunizations at 7- to 14-day intervals.
-
-
Dosage: A common dose is 100 µg of peptide per mouse per injection.
-
Assessment of Immune Response:
-
Collect splenocytes or peripheral blood mononuclear cells (PBMCs) 7-10 days after the final immunization.
-
Perform an ELISpot assay to quantify IFN-γ-secreting T-cells upon restimulation with the gp100 (25-33) peptide.
-
Use flow cytometry with gp100 (25-33)-MHC tetramers to enumerate peptide-specific CD8+ T-cells.
-
-
Tumor Challenge:
-
Inject B16F10 melanoma cells subcutaneously or intravenously to establish tumors.
-
Monitor tumor growth by measuring tumor volume or counting lung metastases.
-
Whole Gp100 Protein Immunization Protocol (Mouse Model)
This protocol is based on the transcutaneous immunization method described for a hydrophilic recombinant gp100 (HR-gp100).[4]
-
Animals: C57BL/6 mice.
-
Protein: Recombinant full-length or a hydrophilic fragment of murine or human gp100 protein.
-
Vaccine Formulation:
-
Dissolve the recombinant gp100 protein in PBS.
-
For transcutaneous immunization, the protein solution is applied directly to the skin. Alternatively, for subcutaneous or intramuscular injection, the protein solution can be emulsified with an adjuvant like IFA.[4]
-
-
Immunization Schedule:
-
For transcutaneous immunization, apply the protein solution to the shaved skin of the mouse. Repeat the application several times over a period of weeks.
-
For injection, follow a prime-boost schedule similar to the peptide immunization.
-
-
Dosage: The optimal dosage needs to be determined empirically, but studies have used around 50 µg of protein per mouse for transcutaneous application.[4]
-
Assessment of Immune Response:
-
Harvest draining lymph nodes or spleens.
-
Perform a lymphocyte proliferation assay by restimulating cells in vitro with the gp100 protein.
-
Measure IFN-γ secretion by ELISA or intracellular cytokine staining in CD4+ and CD8+ T-cells after restimulation with the whole protein or overlapping peptides.[4]
-
-
Tumor Challenge: As described in the peptide immunization protocol.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key biological pathways and experimental procedures.
References
- 1. pnas.org [pnas.org]
- 2. The Effect of Iontophoretic-Delivered Polyplex Vaccine on Melanoma Regression [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcutaneous immunization with hydrophilic recombinant gp100 protein induces antigen-specific cellular immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunologic Response to Xenogeneic gp100 DNA in Melanoma Patients: Comparison of Particle Mediated Epidermal Delivery with Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Cancer vaccine formulation dictates synergy with CTLA-4 and PD-L1 checkpoint blockade therapy [jci.org]
A Comparative Guide to Gp100 (25-33) Mouse Peptide and its High-Affinity Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate peptide antigen is critical for the successful development of immunotherapies. This guide provides a detailed comparison of the standard Gp100 (25-33) mouse peptide with its human counterpart and a modified analog, offering insights into their respective performance based on experimental data.
The murine Gp100 (25-33) peptide, with the amino acid sequence EGSRNQDWL, is a well-established melanoma-associated antigen.[1][2] It is presented by the H-2Db major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells and tumor cells, making it a target for CD8+ T cell recognition in mouse models of melanoma.[3][4][5][6][7] However, its relatively weak immunogenicity has led to the exploration of higher-affinity alternatives to elicit more robust anti-tumor immune responses.
Performance Comparison of Gp100 (25-33) Peptide Variants
The human homolog of the Gp100 (25-33) peptide (sequence: KVPRNQDWL) and a modified version, EGP (sequence: EGPRNQDWL), have demonstrated enhanced immunogenic properties compared to the native mouse peptide.[1][8] The primary difference lies in their affinity for the H-2Db molecule, which directly impacts the stability of the peptide-MHC complex and the subsequent T-cell response.
Experimental data reveals that the human Gp100 (25-33) peptide exhibits a 2-log increase in its ability to stabilize H-2Db molecules on RMA-S cells and a 3-log enhancement in triggering IFN-γ release from T cells when compared to the murine version.[3][9][10][11] The modified EGP peptide has been shown to possess an even greater binding affinity for H-2Db than the human peptide.[12]
| Peptide Variant | Sequence | Relative MHC-I Binding Affinity | T-Cell Activation (IFN-γ Release) |
| Murine Gp100 (25-33) | EGSRNQDWL | Baseline | Baseline |
| Human Gp100 (25-33) | KVPRNQDWL | ~100-fold higher than murine | ~1000-fold higher than murine |
| Modified Gp100 (EGP) | EGPRNQDWL | Higher than human Gp100 | Not specified, but expected to be high |
Experimental Protocols
MHC Class I Stabilization Assay
This assay quantifies the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells, such as RMA-S cells.
-
Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine. To accumulate "empty" MHC class I molecules on the cell surface, incubate the cells overnight at a reduced temperature (27°C).
-
Peptide Loading: Prepare serial dilutions of the Gp100 peptides (murine, human, or modified). Add the peptides to the cultured RMA-S cells and incubate for an additional 4-5 hours at 37°C.
-
Staining: Wash the cells twice with phosphate-buffered saline (PBS) to remove unbound peptide. Stain the cells with a fluorescently labeled antibody specific for the H-2Db molecule.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the level of stabilized H-2Db on the cell surface. Unloaded RMA-S cells serve as a negative control.
IFN-γ ELISpot Assay
This assay measures the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation with a specific peptide.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.
-
Stimulation: Wash the coated plate and block with a suitable blocking buffer. Add the prepared cells to the wells along with the Gp100 peptides at a concentration of approximately 10 µg/mL. Include a negative control (no peptide) and a positive control (a mitogen like PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate to remove the cells. Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Development: After another wash, add streptavidin-alkaline phosphatase and incubate. Finally, add a substrate solution (e.g., BCIP/NBT) to develop colored spots.
-
Analysis: Count the spots, where each spot represents a single IFN-γ-secreting cell. The difference in the number of spots between stimulated and non-stimulated wells indicates the antigen-specific response.
Experimental Workflow for Assessing Peptide Immunogenicity
Caption: Workflow for comparing the immunogenicity of Gp100 peptide variants.
Signaling Pathway for T-Cell Activation
Caption: Simplified signaling pathway of CD8+ T-cell activation by a pMHC complex.
References
- 1. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 2. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 5. gp100 (25-33), mouse - 1 mg, 1 mg | Labscoop [labscoop.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gp100 (25-33), mouse - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 11. An autologous oral DNA vaccine protects against murine melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relapse or eradication of cancer is predicted by peptide-MHC affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gp100 (25-33) in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The glycoprotein 100 (gp100) antigen, specifically the peptide epitope spanning amino acids 25-33 (sequence: KVPRNQDWL), has been a significant focus in the development of immunotherapies for melanoma. This guide provides a comprehensive literature review of Gp100 (25-33)-based therapies, offering a comparative analysis of their performance against other treatment modalities, supported by experimental data.
Performance Comparison of Gp100 (25-33)-Based Immunotherapies
The efficacy of Gp100 (25-33) as an immunotherapeutic target has been explored in various formats, including peptide vaccines, adoptive cell therapy (ACT), and in combination with other immune-modulating agents. The following tables summarize the quantitative data from key preclinical and clinical studies, providing a comparative overview of these approaches.
Preclinical Studies: Vaccination Strategies
| Vaccine Strategy | Animal Model | Key Findings | Reference |
| Peptide + Adjuvant (CpG) | C57BL/6 mice with B16F10 melanoma | Reduced tumor growth compared to control. | [1] |
| Gene Vaccination (plasmid DNA) | C57BL/6 mice with B16F10 melanoma | Comparable efficacy to peptide vaccination in reducing tumor growth. | [1] |
| Dendritic Cell (DC) Vaccine (peptide-pulsed) | C57BL/6 mice with B16F10 melanoma | Most effective strategy, inducing >50% tumor mass reduction and higher frequency of IFNγ-secreting T cells compared to peptide or gene vaccines. | [1] |
| DC Vaccine + anti-IL-10 mAb | C57BL/6 mice with B16F10 melanoma | Combination resulted in 100% tumor protection by increasing intratumoral granzyme+ CD4+ T cells and decreasing regulatory T cells. | [1] |
| Liposomal gp100 vaccine + CpG + anti-PD-1 mAb | C57BL/6 mice with B16F10 melanoma | Combination therapy led to increased tumor-infiltrating lymphocytes, higher IFN-γ production, and significant tumor regression. | [2] |
| Chaperone-based vaccine (Flagrp170-gp100) | C57BL/6 mice with B16 melanoma | Superior antitumor potency compared to unmodified chaperone vaccine, associated with increased systemic and intratumoral antigen-specific T cells. | [3] |
Clinical Trials: Gp100 (25-33) Peptide Vaccines
| Treatment | Phase | No. of Patients | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Comparison/Outcome |
| gp100 peptide vaccine + IL-2 | III | 91 | 16% | 17.8 months | Superior to IL-2 alone (ORR 6%, OS 11.1 months). |
| Ipilimumab + gp100 peptide vaccine | III | 403 | 5.7% | 10.0 months | No significant improvement in OS compared to ipilimumab alone (OS 10.1 months). Both were superior to gp100 vaccine alone (OS 6.4 months). |
| Ipilimumab alone | III | 137 | 10.9% | 10.1 months | Superior to gp100 vaccine alone. |
| gp100 peptide vaccine alone | III | 136 | 1.5% | 6.4 months | Used as an active control, showing limited monotherapy efficacy. |
Clinical Trials: Adoptive Cell Therapy (ACT) with Gp100-specific T cells
| Treatment | Phase | No. of Patients | Objective Response Rate (ORR) | Key Findings | Reference |
| TCR-transduced T cells targeting gp100 | I/II | 16 | 18.8% (1 CR, 2 PR) | Demonstrated modest clinical responses. On-target, off-tumor toxicity (destruction of normal melanocytes) was a concern. | [4][5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release
This protocol is adapted for the detection of IFN-γ secretion from Gp100 (25-33)-specific T cells.
Materials:
-
PVDF-membrane 96-well plates
-
Sterile PBS
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Gp100 (25-33) peptide (KVPRNQDWL)
-
Peripheral blood mononuclear cells (PBMCs) from immunized subjects or T-cell cultures
Procedure:
-
Plate Coating:
-
Pre-wet the PVDF membrane with 35% ethanol for 30 seconds.
-
Wash the plate five times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate five times with sterile PBS to remove unbound antibody.
-
Block the wells with RPMI 1640 medium containing 10% FBS for at least 1 hour at 37°C.
-
Prepare a suspension of PBMCs or T cells in RPMI 1640 medium.
-
Add the cell suspension to the wells (typically 2-5 x 10^5 cells/well).
-
Add the Gp100 (25-33) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., PHA) controls.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
-
-
Detection:
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add streptavidin-ALP or -HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Spot Development and Analysis:
-
Add the substrate solution (BCIP/NBT for ALP or AEC for HRP) and incubate until distinct spots emerge.
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.
-
51Chromium (51Cr) Release Cytotoxicity Assay
This protocol outlines the steps to measure the cytotoxic activity of Gp100 (25-33)-specific cytotoxic T lymphocytes (CTLs).
Materials:
-
Effector cells: Gp100 (25-33)-specific CTLs
-
Target cells: Melanoma cell line expressing gp100 and the appropriate HLA-A2 allele (e.g., T2 cells pulsed with Gp100 peptide)
-
51Cr (sodium chromate)
-
RPMI 1640 medium with 10% FBS
-
96-well round-bottom plates
-
Gamma counter
-
Triton X-100 or SDS (for maximum release control)
Procedure:
-
Target Cell Labeling:
-
Incubate target cells (1 x 10^6) with 100 µCi of 51Cr in a small volume of media for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with RPMI 1640 medium to remove excess 51Cr.
-
Resuspend the cells at a concentration of 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay Setup:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the effector CTLs and add 100 µL of each dilution to the wells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Spontaneous release control: Add 100 µL of medium instead of effector cells to some wells.
-
Maximum release control: Add 100 µL of medium containing 1-2% Triton X-100 or SDS to lyse the target cells completely.
-
-
Incubation and Supernatant Collection:
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
-
Measurement and Calculation:
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological processes and experimental procedures are provided below using the Graphviz DOT language.
Gp100 (25-33) Antigen Presentation and T-Cell Activation Pathway
Caption: Gp100 (25-33) antigen presentation and T-cell activation pathway.
Experimental Workflow for Evaluating Gp100 (25-33) Immunotherapy
Caption: Experimental workflow for evaluating Gp100 (25-33) immunotherapy.
References
- 1. Comparative analysis of cancer vaccine settings for the selection of an effective protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Chaperone-Based Cancer Vaccination Enhances Immunotherapeutic Responsiveness Through T Cell Amplification and Tumor Immune Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adoptive Cell Therapy—Harnessing Antigen-Specific T Cells to Target Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adoptive T cell therapy for solid tumors: current landscape and future challenges [frontiersin.org]
- 6. Frontiers | Adoptive Cell Therapy Targeting Neoantigens: A Frontier for Cancer Research [frontiersin.org]
A Comparative Guide to Adjuvants for Gp100 (25-33) Peptide-Based Cancer Vaccines
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutic cancer vaccines hinges on the optimal combination of a tumor-associated antigen and a potent adjuvant. The Gp100 (25-33) peptide, a well-characterized melanoma-associated antigen, is a frequent candidate for such vaccines. This guide provides an objective comparison of commonly used adjuvants—CpG Oligodeoxynucleotides (ODN), Montanide ISA 51, Poly-ICLC, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)—when formulated with the Gp100 (25-33) peptide. The information herein is supported by preclinical and clinical data to aid in the selection of the most suitable adjuvant for your research and development endeavors.
Performance Comparison of Adjuvants with Gp100 (25-33) Peptide
The choice of adjuvant profoundly influences the magnitude and quality of the anti-tumor immune response. Below is a summary of quantitative data from various studies, highlighting the performance of different adjuvants when combined with Gp100 peptides. It is important to note that direct head-to-head comparisons across all adjuvants in a single study are limited; therefore, these tables synthesize data from multiple sources with varying experimental conditions.
Preclinical Efficacy in Mouse Melanoma Models
| Adjuvant | Mouse Strain | Tumor Model | Key Outcomes |
| CpG ODN | C57BL/6 | B16F10 | Significant tumor growth inhibition and prolonged survival when combined with adoptive T-cell transfer and Gp100 peptide vaccination. |
| Montanide ISA 51 | C57BL/6 | B16F10 | Used in numerous preclinical and clinical trials, often serving as a benchmark. It can induce CD8+ T-cell responses, but its efficacy can be variable. In some contexts, it has been associated with T-cell sequestration at the injection site. |
| Poly-ICLC | C57BL/6 | GL261 Glioma | In combination with Gp100 peptide, it enhanced the induction of specific Cytotoxic T-Lymphocyte (CTL) responses. |
| GM-CSF | - | - | Preclinical studies have shown that GM-CSF can enhance anti-tumor immunity by promoting dendritic cell function. However, its efficacy can be dose-dependent. |
Immunological Response in Preclinical and Clinical Studies
| Adjuvant | Study Population | Immune Readout | Key Findings |
| CpG ODN | Melanoma Patients | CD8+ T-cell response | Increased numbers of antigen-specific CD8+ T-cells.[1] |
| Montanide ISA 51 | Melanoma Patients | CD8+ T-cell response | Vaccination with Gp100 peptide in Montanide ISA 51 induced an increase in peptide-specific T cells in the majority of patients.[2][3] |
| Poly-ICLC | Melanoma Patients | CD4+ and CD8+ T-cell responses | In combination with a multi-peptide vaccine, Poly-ICLC enhanced T-cell responses compared to IFA alone. |
| GM-CSF | Melanoma Patients | CD8+ T-cell response | In a study with a multipeptide vaccine, the addition of GM-CSF did not improve the response to the peptide vaccine and may have inhibited it. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for vaccination studies in mice using the Gp100 (25-33) peptide with different adjuvants.
Gp100 (25-33) Peptide with CpG ODN
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Tumor Model: Subcutaneous injection of 1 x 10^5 B16F10 melanoma cells.
-
Vaccine Formulation:
-
Gp100 (25-33) peptide (KVPRNQDWL): 100 µg per mouse.
-
CpG ODN 1826: 30 µg per mouse.
-
The peptide and CpG ODN are dissolved in sterile phosphate-buffered saline (PBS).
-
-
Immunization Schedule:
-
Vaccinations are administered subcutaneously on days -14, -7, and 0 relative to tumor challenge.
-
-
Immune Response Assessment:
-
ELISPOT assay: To quantify IFN-γ secreting splenocytes specific for the Gp100 (25-33) peptide.
-
Flow Cytometry: To analyze the phenotype and frequency of Gp100-specific CD8+ T-cells in peripheral blood and spleen.
-
-
Efficacy Assessment:
-
Tumor volume is measured every 2-3 days.
-
Survival is monitored daily.
-
Gp100 (25-33) Peptide with Montanide ISA 51
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Tumor Model: Subcutaneous injection of 1 x 10^5 B16F10 melanoma cells.
-
Vaccine Formulation:
-
Gp100 (25-33) peptide: 100 µg per mouse, dissolved in sterile water or PBS.
-
Montanide ISA 51: The peptide solution is emulsified with an equal volume of Montanide ISA 51.
-
-
Immunization Schedule:
-
A single subcutaneous vaccination is administered 6 days after tumor implantation.
-
-
Immune Response Assessment:
-
Tetramer staining: To identify Gp100-specific CD8+ T-cells in peripheral blood.
-
Intracellular cytokine staining: To measure IFN-γ production by CD8+ T-cells upon peptide stimulation.
-
-
Efficacy Assessment:
-
Tumor growth is monitored by measuring perpendicular diameters.
-
Overall survival is recorded.
-
Gp100 (25-33) Peptide with Poly-ICLC
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Tumor Model: Intracranial implantation of GL261 glioma cells.
-
Vaccine Formulation:
-
Gp100 (25-33) peptide: 100 µg per mouse, emulsified in Incomplete Freund's Adjuvant (IFA).
-
Poly-ICLC: Administered separately via intramuscular injection.
-
-
Immunization Schedule:
-
Subcutaneous vaccinations with the peptide/IFA emulsion on days 2, 12, and 22 after tumor inoculation.
-
Intramuscular injections of Poly-ICLC are given concurrently.
-
-
Immune Response Assessment:
-
ELISPOT assay: For the detection of IFN-γ secreting cells in response to the peptide.
-
Flow Cytometry: To assess the infiltration of antigen-specific T-cells into the tumor.
-
-
Efficacy Assessment:
-
Survival of the tumor-bearing mice is the primary endpoint.
-
Gp100 (25-33) Peptide with GM-CSF
-
Animal Model: HLA-A*0201 transgenic mice.
-
Vaccine Formulation:
-
Gp100 peptide: 500 µg per injection.
-
GM-CSF DNA: Administered as a molecular adjuvant at doses of 100, 400, or 800 µg per injection.
-
-
Immunization Schedule:
-
Subcutaneous injections administered monthly.
-
-
Immune Response Assessment:
-
Tetramer staining and intracellular cytokine staining: To define CD8+ T-cell responses.
-
-
Efficacy Assessment:
-
This protocol is based on a clinical trial design; preclinical tumor models would adapt this for efficacy evaluation through tumor growth and survival monitoring.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided in DOT language.
References
Validating Gp100 (25-33) Specific T-Cell Responses: A Comparative Guide to Key Assays
For Researchers, Scientists, and Drug Development Professionals
The successful development of immunotherapies targeting the melanoma-associated antigen glycoprotein 100 (gp100) hinges on the accurate and robust validation of gp100-specific T-cell responses. The peptide epitope gp100 (25-33) is a critical target for CD8+ T cells.[1] This guide provides a comparative overview of common methodologies used to quantify and characterize these specific T-cell populations, supported by experimental data and detailed protocols.
Comparative Analysis of T-Cell Response Validation Assays
Several key techniques are employed to validate the T-cell response to the gp100 (25-33) epitope. The choice of assay depends on the specific information required, such as the frequency of antigen-specific T cells, their functional capacity (e.g., cytokine production, cytotoxicity), or their phenotype. The most common methods include the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and peptide-MHC (pMHC) tetramer or pentamer staining.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| ELISpot | Measures the frequency of cytokine-secreting cells upon antigen stimulation. | Highly sensitive, quantifiable, suitable for high-throughput screening.[2][3] | Provides limited information on the phenotype of the secreting cells. | Number of spot-forming cells per million splenocytes/PBMCs. |
| Intracellular Cytokine Staining (ICS) | Detects cytokine production within individual cells, allowing for multiparametric phenotyping by flow cytometry.[4][5] | Provides data on both frequency and phenotype of responding T cells; allows for analysis of polyfunctionality.[5] | Less sensitive than ELISpot for detecting rare cell populations; requires cell permeabilization which can affect viability for downstream applications. | Percentage of CD8+ T cells producing specific cytokines (e.g., IFN-γ, TNF-α). |
| pMHC Tetramer/Pentamer Staining | Directly visualizes and quantifies antigen-specific T cells using fluorescently labeled pMHC multimers that bind to the T-cell receptor (TCR).[6][7] | Directly quantifies the frequency of antigen-specific T cells regardless of their functional state; allows for sorting of specific T cells for further analysis.[6] | Does not directly provide functional information; binding can be affinity-dependent.[8] | Percentage of CD8+ T cells binding to the specific pMHC tetramer/pentamer. |
| In Vivo Cytotoxicity (CTL) Assay | Measures the ability of immunized mice to kill target cells pulsed with the specific peptide.[4][9] | Provides a direct measure of the functional cytotoxic capacity of the T-cell response in a living organism. | Technically complex, involves the use of live animals and radioactive or fluorescent labels. | Percentage of specific target cell lysis. |
Experimental Data Summary
The following table summarizes representative quantitative data from studies validating gp100 (25-33) specific T-cell responses using different therapeutic strategies.
| Therapeutic Strategy | Assay | Experimental Group | Control Group | Result | Reference |
| Chaperone Vaccine + SRA siRNA | Intracellular Cytokine Staining | hsp110-gp100 vaccine + chitosan-SRA siRNA | hsp110-gp100 vaccine + chitosan-scramble siRNA | Significant increase in the frequency of IFN-γ-producing CD8+ T cells. | [4] |
| Chaperone Vaccine + SRA-silenced DCs | ELISpot | hsp110-gp100 vaccine pulsed, SRA-silenced DCs | hsp110-gp100 vaccine pulsed, scramble shRNA-treated DCs | Higher level of gp100 (25-33)-specific IFN-γ+CD8+ T cells. | [4] |
| Adenoviral Vector Expressing Chimeric Chaperone | Intracellular Cytokine Staining | Ad.Flagrp170 therapy | Ad.CMV control | Increased frequency of IFN-γ–producing gp100 (25–33)-specific T cells. | [9] |
| DNA Vaccine with Chemokine Fusion | Intracellular Cytokine Staining | MIP3α-gp100 DNA vaccine | gp100-only DNA vaccine | 46% increase in the number of vaccine-induced CD8+ T cells. | [10] |
| Agonist Anti-GITR Antibody + DNA Vaccine | Tetramer Staining | hgp100 DNA vaccine + DTA-1 (anti-GITR) | hgp100 DNA vaccine + IgG | 2- to 4-fold enhancement in gp100-specific CD8+ T-cell responses. | [11] |
Detailed Experimental Protocols
IFN-γ ELISpot Assay
This protocol is for the detection of gp100 (25-33)-reactive, IFN-γ-secreting T cells.
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody.
-
Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized and control animals.
-
gp100 (25-33) peptide (KVPRNQDWL).
-
Complete RPMI medium.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
ELISpot plate reader.
Procedure:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Seed 2.5 x 10^5 to 1 x 10^6 cells per well in the pre-coated ELISpot plate.
-
Stimulate the cells with gp100 (25-33) peptide at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., PMA/Ionomycin).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the plates to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plates and add Streptavidin-ALP or Streptavidin-HRP. Incubate as recommended.
-
Wash the plates and add the substrate to develop the spots.
-
Stop the reaction by washing with distilled water once the spots are clearly visible.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS)
This protocol outlines the procedure for identifying gp100 (25-33)-specific, cytokine-producing T cells.
Materials:
-
Splenocytes or PBMCs.
-
gp100 (25-33) peptide.
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8).
-
Fixation/Permeabilization buffer.
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of splenocytes or PBMCs at 1-2 x 10^6 cells/well in a 96-well plate.
-
Stimulate the cells with gp100 (25-33) peptide (1-10 µg/mL) for 1 hour at 37°C.
-
Add Brefeldin A (e.g., 5 µg/mL) to each well and incubate for an additional 4-6 hours at 37°C.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers by incubating with antibodies against CD3 and CD8 for 30 minutes at 4°C.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Stain for intracellular cytokines by incubating with antibodies against IFN-γ and TNF-α for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ and/or TNF-α.
pMHC Tetramer Staining
This protocol describes the direct enumeration of gp100 (25-33)-specific T cells.
Materials:
-
Splenocytes or PBMCs.
-
Fluorochrome-labeled H-2Db gp100 (25-33) tetramer.
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8).
-
FACS buffer.
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of 1-2 x 10^6 splenocytes or PBMCs.
-
Incubate the cells with the pMHC tetramer for 30-60 minutes at room temperature in the dark.
-
Add antibodies against surface markers such as CD3 and CD8 and incubate for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of tetramer-positive cells.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: TCR on a CD8+ T cell recognizes the gp100 peptide presented by MHC class I on an APC, leading to T-cell activation.
Caption: Workflow for validating gp100-specific T-cell responses from immunization to data analysis.
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. journals.asm.org [journals.asm.org]
- 3. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SRA inhibition improves antitumor potency of antigen-targeted chaperone vaccine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. lubio.ch [lubio.ch]
- 8. DNA-Barcoded pMHC Tetramers for Detection of Single Antigen-Specific T Cells by Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Agonist Anti-GITR Antibody Enhances Vaccine-Induced CD8+ T-Cell Responses and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Handling and Disposal of Gp100 (25-33) and Trifluoroacetic Acid in a Research Environment
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with the Gp100 (25-33) peptide and Trifluoroacetic acid (TFA). The following procedural guidance is intended to ensure safe laboratory operations and proper chemical disposal, fostering a secure and compliant research setting.
Gp100 (25-33) Peptide: Operational and Safety Protocols
Gp100 (25-33) is a 9-amino acid peptide fragment of the human melanoma antigen gp100.[1] It is extensively used in cancer research, particularly in studies involving melanoma immunotherapy, due to its ability to elicit a T-cell response.[2][3] The human version of this peptide has a higher binding affinity to mouse MHC class I molecules compared to its murine counterpart, leading to more stable peptide-MHC complexes and more efficient T-cell recognition.[4]
Storage and Handling:
Lyophilized Gp100 (25-33) peptide should be stored at or below -20°C.[2] Once reconstituted, it can be aliquoted and stored at the same temperature.[2] While Gp100 (25-33) is not classified as a hazardous substance, it is recommended to avoid inhalation, and contact with eyes and skin.[5] In case of contact, standard first aid procedures should be followed, such as flushing eyes with water and rinsing skin thoroughly.[5]
Experimental Protocols:
The Gp100 (25-33) peptide is a key reagent in various immunological assays. Below are summarized methodologies for common experiments.
Table 1: Quantitative Data for In Vivo Cytotoxic T-cell Killing Assay [6][7]
| Parameter | Value |
| Target Cell Concentration | 5 x 10^6 cells/ml |
| Gp100 (25-33) Peptide Concentration | 1 µg/ml |
| CFSE Final Concentration | 5 µM |
In Vivo Cytotoxic T-cell Killing Assay Protocol: [6][7]
-
Prepare target cells from the spleens of naive congenic (e.g., CD45.1) mice.
-
Pulse one portion of the cells with Gp100 (25-33) peptide and label with a fluorescent dye like CFSE.
-
Label the non-pulsed control cells with a different fluorescent dye.
-
Inject an equal mixture of both cell populations into recipient mice.
-
After a designated time, isolate splenocytes from the recipient mice and analyze by flow cytometry to determine the percentage of specific lysis.
T-cell Stimulation Assay Protocol: [5]
-
Load antigen-presenting cells (APCs), such as dendritic cells, with varying concentrations of Gp100 (25-33) peptide.
-
Co-culture the peptide-loaded APCs with a Gp100 (25-33) specific T-cell hybridoma.
-
After incubation, measure T-cell activation by assessing the production of a reporter gene product (e.g., LacZ) or cytokines (e.g., IFN-γ).
Mechanism of Action: Gp100 (25-33) in Anti-Tumor Immunity
The Gp100 (25-33) peptide is processed and presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of melanoma cells and antigen-presenting cells.[8] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on cytotoxic CD8+ T-cells.[1] This recognition triggers the activation of the T-cells, leading to the targeted destruction of melanoma cells.
Trifluoroacetic Acid (TFA): Proper Disposal and Safety Procedures
Trifluoroacetic acid (TFA) is a strong corrosive acid commonly used in peptide synthesis and as a reagent in organic chemistry.[9][10] It is harmful if inhaled, causes severe skin burns, and is toxic to aquatic organisms.[6][10] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection.
Chemical and Physical Properties:
Table 2: Properties of Trifluoroacetic Acid
| Property | Value |
| Appearance | Colorless, fuming liquid with a pungent odor[8][11] |
| Molecular Formula | C2HF3O2[9] |
| Boiling Point | 72.4 °C[8] |
| Melting Point | -15.4 °C[8] |
| Solubility in Water | Miscible[8] |
| Vapor Density | 3.9 (air = 1)[9] |
Handling and Storage:
-
Always handle TFA inside a properly functioning chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9]
-
Store TFA in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, metals, and oxidizing agents.[13]
-
Keep containers tightly closed when not in use.[13]
Spill Cleanup Procedures:
-
Minor Spills (<500 mL):
-
Large Spills (>500 mL):
-
Evacuate the laboratory immediately.
-
Activate the fire alarm and call emergency services (911).[13]
-
Waste Disposal Workflow:
The disposal of TFA waste must adhere to hazardous waste regulations. It is strictly prohibited to dispose of TFA down the drain.
Step-by-Step Disposal Procedure:
-
Collection: Collect all TFA waste, including contaminated materials like pipette tips, in a designated, chemically compatible container (e.g., glass or plastic) with a secure lid.[13]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name "Trifluoroacetic Acid." Do not use abbreviations.[13]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area. Ensure it is segregated from incompatible chemicals.[13]
-
Request for Pickup: Once the container is nearly full (around 80%), submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[12][13]
-
Decontamination: Rinse empty TFA containers with water before disposal to remove any residue.[13] Work areas and equipment can be decontaminated with a water or dilute aqueous bicarbonate rinse.[13]
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 5. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 6. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemokine receptor targeting efficiently directs antigens to MHC class I pathways and elicits antigen-specific CD8+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What are gp100 inhibitors and how do they work? [synapse.patsnap.com]
- 13. rupress.org [rupress.org]
Essential Safety and Operational Guide for Handling Gp100 (25-33), mouse TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Gp100 (25-33), mouse TFA. The presence of Trifluoroacetic Acid (TFA) as a counter-ion in this peptide product necessitates stringent safety protocols due to its corrosive nature. Adherence to these guidelines is essential for ensuring personal safety and proper laboratory practice.
Personal Protective Equipment (PPE)
Given that this compound is a lyophilized powder that is hygroscopic and becomes corrosive upon contact with moisture, and its solutions are acidic, a comprehensive PPE strategy is mandatory.
Core PPE Requirements:
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety goggles with side shields are required to protect against dust particles and splashes.[1] For procedures with a higher risk of splashing, such as reconstituting larger quantities or handling bulk solutions, a face shield should be worn in addition to safety goggles.[2][3]
-
Hand Protection : Chemical-resistant nitrile gloves are the minimum requirement for handling this product.[2] For extended contact or when handling larger volumes of dissolved peptide, consider double-gloving or using gloves made of more robust materials like butyl rubber or Viton.[2] Always inspect gloves for tears or holes before use and replace them immediately if contaminated.
-
Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[2][4] Ensure the lab coat is fully buttoned. For tasks with a significant splash potential, a chemical-resistant apron over the lab coat is recommended.[2]
-
General Laboratory Attire : Full-length pants and closed-toe shoes are mandatory at all times in the laboratory where this substance is handled.[1][2]
-
Respiratory Protection : All handling of the lyophilized powder, especially weighing, and any procedure that could generate aerosols from solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[2][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary; in such cases, a formal respiratory protection analysis should be conducted by your institution's Environmental Health and Safety (EHS) department.[2]
Quantitative Data for Trifluoroacetic Acid (TFA)
The primary hazards associated with this compound stem from the TFA component. The following table summarizes key quantitative data for TFA.
| Property | Value | Source |
| Chemical Formula | C₂HF₃O₂ | [5] |
| Molecular Weight | 114.02 g/mol | [5] |
| Boiling Point | 72.4 °C (162.3 °F) | [6] |
| Melting Point | -15.4 °C (4.3 °F) | [6] |
| pH | 2 (100 g/L aq. sol) | [7] |
| Occupational Exposure Limits | No established PEL (OSHA) or REL (NIOSH) | [2][8] |
Safety and Handling Protocol
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[9]
-
Log the compound in your chemical inventory system.
Preparation and Handling (inside a chemical fume hood):
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can react with the TFA salt.
-
Don appropriate PPE as outlined above.
-
Carefully weigh the desired amount of lyophilized powder. Avoid creating dust.
-
To reconstitute, slowly add the desired solvent (e.g., sterile water, DMSO) to the vial containing the peptide. Do not add the peptide to the solvent.
-
Gently vortex or pipette to dissolve the peptide completely.
-
If storing the peptide in solution, it is recommended to create single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Operational and Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste due to the presence of TFA.[2][10]
Waste Segregation and Collection:
-
Solid Waste :
-
Liquid Waste :
-
All solutions containing the peptide must be collected in a dedicated, leak-proof, and chemically compatible (e.g., high-density polyethylene) liquid hazardous waste container.[10]
-
The container must be clearly labeled "Hazardous Waste," with the full chemical name and the solvent used.[10]
-
Never pour solutions containing this product down the drain.[2][5]
-
-
Sharps Waste :
-
Any needles or syringes contaminated with this product must be disposed of in a designated, puncture-resistant sharps container.[10]
-
Disposal Procedure:
-
Keep all hazardous waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Once a waste container is full, arrange for pickup through your institution's EHS department.[10]
Experimental Workflow and Safety Diagram
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 2. nj.gov [nj.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. dnacih.com [dnacih.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. CDC - TRIFLUOROACETIC ACID - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 9. Exposure Limits: You Must Follow These – Laboratory Safety [wp.stolaf.edu]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
